2-Nitrophenylacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C8H7NO4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUZDBZPDLHUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063157 | |
| Record name | 2-Nitrophenylacetic acid | |
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Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow odorless crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 2-Nitrophenylacetic acid | |
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CAS No. |
3740-52-1 | |
| Record name | (2-Nitrophenyl)acetic acid | |
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| Record name | 2-Nitrophenylacetic acid | |
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| Record name | o-Nitrophenylacetic acid | |
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| Record name | Benzeneacetic acid, 2-nitro- | |
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| Record name | 2-Nitrophenylacetic acid | |
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| Record name | 2-nitrophenylacetic acid | |
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| Record name | O-NITROPHENYLACETIC ACID | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-Nitrophenylacetic Acid
This guide provides a comprehensive overview of 2-nitrophenylacetic acid (2-NPAA), a pivotal reagent and building block in modern organic synthesis and drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to explore the causality behind its reactivity, offering field-proven insights into its application. We will delve into its synthesis, core reactive principles, and critical safety considerations, providing validated protocols and mechanistic understanding to empower your research and development endeavors.
Core Physicochemical and Spectroscopic Profile
This compound presents as a yellow to pale brown crystalline powder.[1][2] Its identity and purity are established through a combination of physical constants and spectroscopic analysis. The ortho-disposed nitro and acetic acid moieties create a unique electronic and steric environment that dictates its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3740-52-1 | [1][2] |
| Molecular Formula | C₈H₇NO₄ | [1][2] |
| Molecular Weight | 181.15 g/mol | [1][2] |
| Appearance | Yellow to pale brown crystalline powder | [1][2] |
| Melting Point | 137-142 °C | [1][3] |
| pKa | ~4 (at 25 °C) | [3] |
| Solubility (Water) | 0.1417% (at 20 °C) | [2] |
Table 2: Spectroscopic Data Reference
| Technique | Key Features and Characteristic Absorptions |
| ¹H NMR | Signals expected for: aromatic protons (multiplet, ~7.4-8.2 ppm), methylene protons (-CH₂-) (singlet, ~4.1 ppm), and carboxylic acid proton (-COOH) (broad singlet, >10 ppm). The exact shifts depend on the deuterated solvent used.[4][5] |
| ¹³C NMR | Signals expected for: carboxylic carbonyl (~170-175 ppm), aromatic carbons (~125-150 ppm), and methylene carbon (~35-40 ppm).[4] |
| Infrared (IR) | - ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.[6] - ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[6][7] - ~1520 cm⁻¹ & ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group.[6] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 181. A prominent fragment is often observed at m/z = 136, corresponding to the loss of the carboxyl group (-COOH). |
Synthesis of this compound
The synthesis of 2-NPAA is most commonly achieved from precursors like 2-nitrotoluene or 2-nitrobenzyl halides. A robust and frequently employed strategy involves the hydrolysis of 2-nitrobenzyl cyanide, which itself is synthesized from 2-nitrobenzyl bromide. The causality here is straightforward: the cyanide group serves as a stable carbanion precursor that is readily converted to the desired carboxylic acid functionality under hydrolytic conditions.
Workflow Diagram: General Synthesis of this compound
Experimental Protocol: Synthesis via Hydrolysis of 2-Nitrobenzyl Cyanide
This protocol is adapted from a validated procedure for the para-isomer, demonstrating a reliable method for nitrile hydrolysis.[1] The use of aqueous sulfuric acid ensures complete conversion of the nitrile to the carboxylic acid.
-
Apparatus Setup: In a 1-L round-bottomed flask equipped with a reflux condenser and mechanical stirrer, place 100 g of 2-nitrobenzyl cyanide.
-
Reagent Addition: Prepare a solution of dilute sulfuric acid by carefully adding 300 mL of concentrated sulfuric acid to 280 mL of water. Pour approximately two-thirds of this acid solution onto the 2-nitrobenzyl cyanide. Stir the mixture to ensure the solid is thoroughly wetted. Use the remaining acid to wash any solid from the walls of the flask into the bulk mixture.
-
Reaction: Heat the mixture to a boil and maintain reflux with vigorous stirring for 15-30 minutes. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath, which will cause the crude product to precipitate. Dilute the mixture with an equal volume of cold water to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it several times with ice-cold water. For further purification, recrystallize the crude solid from boiling water or an ethanol/water mixture. The purified this compound will be obtained as pale yellow needles.[1]
Core Reactivity and Synthetic Applications
The utility of 2-NPAA stems from the cooperative reactivity of its functional groups. The nitro group is a versatile precursor to amines, while the carboxylic acid provides a handle for amide bond formation and other transformations.
Reductive Cyclization to Oxindoles
A cornerstone reaction of 2-NPAA is its conversion to 1,3-dihydro-2H-indol-2-one (oxindole). This transformation is a powerful method for constructing this key heterocyclic motif, which is prevalent in pharmaceuticals and natural products. The mechanism involves the selective reduction of the ortho-nitro group to an aniline, which then undergoes a spontaneous intramolecular condensation (lactamization) with the adjacent carboxylic acid.
This protocol employs zinc dust in an acidic medium, a classic and cost-effective method for nitro group reduction.[8][9] The choice of zinc and acid is critical; it provides a strong enough reducing potential to convert the nitro group to an amine without requiring high-pressure hydrogenation.
-
Reaction Setup: Suspend this compound (1 equivalent) in glacial acetic acid or a mixture of ethanol and water in a round-bottomed flask.
-
Reagent Addition: Add activated zinc dust (3-5 equivalents) portion-wise to the stirred suspension. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature below 40 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC analysis. The reaction typically takes 2-4 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxindole, which can be purified by recrystallization or column chromatography.
Precursor in the Baeyer-Emmerling Indigo Synthesis
Historically, 2-NPAA was a key intermediate in one of the early syntheses of indigo dye developed by Adolf von Baeyer and Adolph Emmerling.[10][11] Although not the primary industrial route today, this synthesis is of great academic importance. In this process, 2-NPAA is first converted to oxindole (as described above), which is then oxidized to isatin. Isatin is subsequently converted to indigo. This pathway highlights the value of 2-NPAA as a stable precursor to more complex heterocyclic systems.
Protecting Group for Primary Alcohols
This compound can function as a protecting group for primary alcohols.[2][12] The ester formed is stable to many reaction conditions but can be selectively cleaved under mild reductive conditions that do not affect other common protecting groups. The causality for its selectivity lies in the ortho-nitro group; upon reduction to an amine, the resulting 2-aminophenylacetate ester readily cyclizes to form oxindole, releasing the alcohol.
The Mitsunobu reaction is an effective method for forming the 2-nitrophenylacetate ester under mild, neutral conditions, which is crucial when working with sensitive substrates.[2][12]
-
Reagent Preparation: Dissolve the primary alcohol (1 eq.), this compound (1.2 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous THF or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise with stirring.
-
Completion: Allow the reaction to warm to room temperature and stir for 4-16 hours until the starting alcohol is consumed (monitored by TLC).
-
Purification: Concentrate the reaction mixture and purify the residue directly by flash column chromatography on silica gel to isolate the protected alcohol.
-
Reaction Setup: Dissolve the 2-nitrophenylacetate ester in a mixture of ethanol and water.
-
Deprotection: Add zinc dust (excess) and ammonium chloride (excess) to the solution. Heat the mixture to reflux for 1-3 hours.
-
Work-up: Cool the reaction, filter through celite, and concentrate the filtrate. The residue can then be partitioned between ethyl acetate and water. The organic layer contains the deprotected alcohol, which can be purified by standard methods.
Safety and Handling
This compound is classified as a skin and eye irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated chemical fume hood.
CRITICAL SAFETY WARNING: A severe hazard exists when this compound is reacted with thionyl chloride (SOCl₂) , a common reagent for converting carboxylic acids to acid chlorides. This mixture has been reported to be explosive . Extreme caution must be exercised, and alternative chlorinating agents (e.g., oxalyl chloride) should be considered after a thorough risk assessment.
Conclusion
This compound is a remarkably versatile and powerful molecule in the arsenal of the synthetic chemist. Its true value is realized through the lens of causality: the strategic placement of the nitro and carboxylic acid groups enables a suite of predictable and high-value transformations. From the construction of foundational heterocyclic cores like oxindoles to its role in classic named reactions and as a cleavable protecting group, 2-NPAA provides elegant solutions to complex synthetic challenges. A thorough understanding of its properties, reaction mechanisms, and safety profile, as detailed in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.
References
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CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. Google Patents. Link
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Reitsema, R. H.; Suter, C. M. p-Nitrophenylacetic acid. Org. Synth.1941 , 21, 89; Coll. Vol.3 , 658. Link
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Comins, D. L.; Brooks, C. A.; Ingalls, C. L. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. J. Org. Chem.2001 , 66(6), 2181–2182. Link
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Kamath, P.; Viner, R. C.; Smith, S. C.; Lal, M. A Novel Route to 2-Arylquinolines: Reductive Cleavage of 2′-Nitroaryl-Δ2-isoxazolines. Synlett2017 , 28(11), 1341-1345. Link
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Dinesh, B. R.; Baba, A. R.; Sankar, K. U.; Gowda, D. C. Synthesis of indolones and quinolones by reductive cyclisation of o-nitroaryl acids using zinc dust and ammonium formate. ChemInform2006 , 37(8). Link
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Sánchez-Viesca, F.; Gómez, R. On the Baeyer-Emmerling Synthesis of Indigo. World Journal of Organic Chemistry2018 , 6(1), 6-12. Link
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(2-Nitrophenyl)acetic acid. In Wikipedia; 2023. Link
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Protection and Deprotection of Alcohols.png. Wikimedia Commons. Link
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Ragaini, F.; et al. Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. AIR Unimi. Link
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Wikipedia contributors. Mitsunobu reaction. In Wikipedia, The Free Encyclopedia. Link
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Fisher Esterification. Science Ready. Link
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(2-Nitrophenyl)acetic acid. PubChem. National Center for Biotechnology Information. Link
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Reductive cyclizations of nitroarenes to hydroxamic acids by visible light photoredox catalysis. National Center for Biotechnology Information. Link
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Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev.2016 , 20(3), 661–667. Link
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This compound, 99%. Thermo Fisher Scientific. Link
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Shape Induced Sorting via Rim-to-Rim Complementarity in the Formation of Pillar[13][14]arene-based Supramolecular Organogels. The Royal Society of Chemistry. Link
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On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. Scribd. Link
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IR Absorption Table. Michigan State University Department of Chemistry. Link
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An In-depth Technical Guide to 2-Nitrophenylacetic Acid (CAS 3740-52-1): Synthesis, Reactivity, and Applications in Drug Development
This guide provides a comprehensive technical overview of 2-Nitrophenylacetic acid (2-NPAA), a versatile nitroaromatic compound with significant applications in organic synthesis and drug discovery. For researchers, medicinal chemists, and drug development professionals, this document elucidates the core chemical properties, synthesis, reactivity, and practical applications of 2-NPAA, with a focus on its role as a key building block for complex molecular architectures.
Introduction: The Strategic Importance of this compound
This compound (2-NPAA) is an aromatic carboxylic acid distinguished by the presence of a nitro group ortho to the acetic acid moiety. This substitution pattern imbues the molecule with unique reactivity, making it a valuable intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and dyes.[1] Its utility stems from the electron-withdrawing nature of the nitro group, which activates the benzylic position and the aromatic ring, and its capacity to be chemically transformed into other functional groups, most notably an amine, which is a cornerstone of its application in the synthesis of heterocyclic compounds.[2]
This guide will navigate through the essential technical aspects of 2-NPAA, offering field-proven insights into its synthesis, a detailed exploration of its chemical behavior, and a focused look at its applications, particularly in the realm of drug development and as a photolabile protecting group.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of 2-NPAA is fundamental for its effective use in a laboratory setting.
Physical Properties
2-NPAA is typically a yellow to pale brown crystalline powder.[2] Key physical properties are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 3740-52-1 | [1][2] |
| Molecular Formula | C₈H₇NO₄ | [1][2] |
| Molecular Weight | 181.15 g/mol | [2] |
| Melting Point | 137-142 °C | [1][3] |
| Appearance | Yellow to pale brown crystalline powder | [2] |
| Solubility | Sparingly soluble in water (0.1417% at 20 °C) | [2] |
Spectroscopic Data
The structural features of 2-NPAA give rise to a characteristic spectroscopic signature. The following data provides a reference for analytical confirmation.
| Spectroscopy | Key Features |
| ¹H NMR | Aromatic protons typically appear in the range of 7.4-8.1 ppm. The methylene protons of the acetic acid group are observed as a singlet at approximately 4.1 ppm. The carboxylic acid proton is a broad singlet at a higher chemical shift (>10 ppm). |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is found around 176 ppm. The aromatic carbons resonate between 125-150 ppm. The methylene carbon is observed at approximately 39 ppm. |
| FTIR (cm⁻¹) | A broad O-H stretch from the carboxylic acid is seen around 3000 cm⁻¹. The C=O stretch of the carboxylic acid is a strong band at approximately 1700 cm⁻¹. Characteristic asymmetric and symmetric N-O stretches for the nitro group appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. |
Synthesis of this compound: A Practical Guide
Several synthetic routes to 2-NPAA have been reported. The choice of method often depends on the availability of starting materials, scalability, and safety considerations. Two common and reliable methods are detailed below.
Method 1: Nitration of Phenylacetic Acid
This is a direct approach, though it can lead to a mixture of ortho, meta, and para isomers, necessitating careful purification. The ortho isomer is a major product due to the directing effect of the acetic acid side chain.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place phenylacetic acid.
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature between -10 °C and 0 °C.
-
Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred phenylacetic acid, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring at a low temperature for 1-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid, a mixture of nitrophenylacetic acid isomers, is collected by vacuum filtration.
-
Purification: The desired this compound can be separated from the other isomers by fractional crystallization, often from hot water or ethanol/water mixtures.
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration (dinitration), and minimize the formation of undesired byproducts.
-
Mixed Acid: The combination of concentrated sulfuric and nitric acids generates the nitronium ion (NO₂⁺), the active electrophile in this aromatic nitration reaction. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.
Method 2: From 2-Nitrotoluene via 2-Nitrobenzyl Cyanide
This two-step route often provides a cleaner product with a higher yield of the desired ortho isomer.
-
Radical Bromination: 2-Nitrotoluene is first converted to 2-nitrobenzyl bromide via a radical bromination reaction, typically using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride, under reflux.
-
Cyanation: The resulting 2-nitrobenzyl bromide is then reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or acetone, to yield 2-nitrobenzyl cyanide.
This hydrolysis can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis is common.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 2-nitrobenzyl cyanide.
-
Acid Addition: Add a mixture of concentrated sulfuric acid and water.
-
Heating: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and pour it onto crushed ice.
-
Isolation: The precipitated this compound is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from hot water or an appropriate solvent system.[3][4][5]
Key Chemical Reactivity and Mechanistic Insights
The chemical versatility of 2-NPAA is centered around the reactivity of its nitro and carboxylic acid functionalities.
Reductive Cyclization: A Gateway to Heterocycles
One of the most powerful applications of 2-NPAA is its use as a precursor for the synthesis of nitrogen-containing heterocyclic compounds through reductive cyclization. The outcome of the reaction can be tuned by the choice of reducing agent.
-
Complete Reduction to Lactams (Oxindoles): Strong reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/acetic acid, Zn/HCl), reduce the nitro group to an amine. The resulting 2-aminophenylacetic acid undergoes spontaneous intramolecular cyclization (lactamization) to form an oxindole.[2][4] This transformation is a key step in the synthesis of various biologically active molecules. A samarium(II) iodide-promoted reduction has also been reported as a mild method for this conversion.[6]
-
Partial Reduction to Hydroxamic Acids: The use of milder reducing agents, such as zinc dust in the presence of ammonium chloride, can lead to the partial reduction of the nitro group to a hydroxylamine. This intermediate then cyclizes to form a cyclic hydroxamic acid (a 1-hydroxyoxindole).[2]
Caption: Reductive cyclization pathways of this compound.
Esterification and Amidation
The carboxylic acid group of 2-NPAA undergoes standard esterification and amidation reactions. These transformations are often employed to introduce the 2-nitrophenylacetyl moiety as a protecting group or as a precursor for further synthetic manipulations. Common coupling reagents such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) are effective for esterification.[7][8][9][10]
Applications in Drug Discovery and Development
2-NPAA and its derivatives are pivotal intermediates in the synthesis of numerous biologically active compounds.
Synthesis of Heterocyclic Scaffolds
As discussed, the reductive cyclization of 2-NPAA is a powerful tool for constructing heterocyclic cores that are prevalent in many pharmaceutical agents. The oxindole scaffold, for instance, is a privileged structure in medicinal chemistry, found in a variety of kinase inhibitors and other therapeutic agents.
Precursor to Anticancer Agents
Derivatives of 2-NPAA have been utilized in the synthesis of molecules with potential anticancer activity. For example, it is a precursor for quindoline, whose derivatives have been investigated as enzyme inhibitors and anticancer agents.[2] While not a direct precursor in the commercial synthesis of kinase inhibitors like Pazopanib or Sunitinib, the synthetic strategies involving related nitrophenyl intermediates highlight the importance of this class of compounds in accessing complex drug molecules.[11][12][13][14][15]
2-Nitrophenylacetyl Group as a Photolabile Protecting Group
The 2-nitrobenzyl moiety, of which the 2-nitrophenylacetyl group is a derivative, is a well-established photolabile protecting group (PPG). PPGs allow for the "caging" of a biologically active molecule, rendering it inactive until its release is triggered by light. This affords a high degree of spatial and temporal control over the release of the active substance, which is invaluable in biological studies.
The 2-nitrophenylacetyl group can be used to protect alcohols and amines. The protection is typically achieved by esterification or amidation.[2] Deprotection is accomplished by irradiation with UV light, usually in the range of 300-360 nm. The photochemical cleavage proceeds through an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the protected functional group and 2-nitrosobenzoic acid.
Caption: Simplified mechanism of photochemical deprotection of a 2-nitrophenylacetyl group.
Protection (Esterification):
-
Reaction Setup: Dissolve the alcohol, this compound (1.2 equivalents), and a catalytic amount of DMAP in anhydrous dichloromethane (DCM).
-
Coupling Agent: Cool the solution to 0 °C and add DCC (1.3 equivalents) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours.
-
Work-up: Filter off the precipitated dicyclohexylurea. Wash the filtrate with dilute HCl and saturated sodium bicarbonate solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the resulting ester by column chromatography.
Photolytic Deprotection:
-
Solution Preparation: Dissolve the 2-nitrophenylacetyl-protected alcohol in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm) for a period determined by reaction monitoring (TLC or HPLC).
-
Work-up and Isolation: After completion of the reaction, remove the solvent under reduced pressure. The deprotected alcohol can then be isolated and purified by standard chromatographic techniques.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system.[16] It is also suspected of causing genetic defects. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a chemical of significant strategic value in organic synthesis and drug discovery. Its unique reactivity, conferred by the ortho-nitro group, provides access to a diverse range of molecular scaffolds, most notably heterocyclic systems like oxindoles. Its application as a photolabile protecting group further extends its utility, enabling sophisticated studies in chemical biology. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for leveraging its full potential in research and development.
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ResearchGate. (n.d.). Synthesis of Oxindoles via SmI2-Promoted Reduction of 2-Nitrophenylacetic Acids. Retrieved February 7, 2026, from [Link]
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Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved February 7, 2026, from [Link]
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TSI Journals. (2012). SYNTHESIS OF 2-p-NITROBENZYL-5-PHENYL-1, 3, 4- OXADIAZOLE USING GREEN SOLVENT. Retrieved February 7, 2026, from [Link]
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Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved February 7, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved February 7, 2026, from [Link]
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PubMed. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Retrieved February 7, 2026, from [Link]
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MDPI. (n.d.). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved February 7, 2026, from [Link]
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PubMed. (n.d.). Synthesis and characterization of four process impurities in pazopanib. Retrieved February 7, 2026, from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 7, 2026, from [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). Six-step synthesis of the hydrochloride of pazopanib 9 starting from o-methylaniline 10. Retrieved February 7, 2026, from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved February 7, 2026, from [Link]
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Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved February 7, 2026, from [Link]
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o-Nitrophenylacetic acid structure elucidation
An In-depth Technical Guide to the Structure Elucidation of o-Nitrophenylacetic Acid
Introduction
o-Nitrophenylacetic acid (2-nitrophenylacetic acid) is a pivotal chemical intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals and heterocyclic compounds.[1] Its chemical formula is C₈H₇NO₄, with a molecular weight of 181.15 g/mol .[1][2] The precise structural characterization of this molecule is of paramount importance. For researchers and drug development professionals, verifying the substitution pattern on the aromatic ring is critical, as the isomeric forms (ortho, meta, and para) possess distinct chemical and physical properties that significantly influence reaction pathways and the biological activity of downstream products.
This guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of o-nitrophenylacetic acid. We will move beyond a simple recitation of data to explore the causality behind experimental choices, demonstrating how a synergistic application of modern analytical techniques provides a self-validating system for structural confirmation. The workflow detailed herein represents a gold-standard protocol for the characterization of substituted aromatic compounds in a research and development setting.
The Elucidation Workflow: A Synergistic Approach
Figure 1: Logical workflow for the structure elucidation of o-Nitrophenylacetic acid.
Elemental Analysis and Molecular Formula
The first step in any structure elucidation is to determine the elemental composition. For a pure sample of o-nitrophenylacetic acid, combustion analysis would yield the mass percentages of carbon, hydrogen, and nitrogen.
Rationale: This fundamental data allows for the calculation of the empirical formula. When combined with the molecular weight determined by mass spectrometry, it confirms the molecular formula, C₈H₇NO₄, providing the exact count of each atom in the molecule. This is the foundational data upon which all further spectroscopic interpretation is built.
Infrared (IR) Spectroscopy: Identifying the Pieces
IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: A small amount of o-nitrophenylacetic acid (1-2 mg) is intimately mixed and ground with approximately 200 mg of dry potassium bromide (KBr) powder. KBr is used as it is transparent to IR radiation in the analytical range.
-
Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.
-
Data Acquisition: The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of air is typically subtracted automatically.[2]
Data Interpretation
The IR spectrum of o-nitrophenylacetic acid will display several characteristic absorption bands that act as fingerprints for its key functional groups.
| Wavenumber (cm⁻¹) | Bond | Functional Group | Vibrational Mode | Significance |
| ~3500 - 2500 | O-H | Carboxylic Acid | Stretching | A very broad absorption, characteristic of the hydrogen-bonded hydroxyl group.[3] |
| ~1700 | C=O | Carboxylic Acid | Stretching | A very strong, sharp peak confirming the carbonyl moiety.[4] |
| ~1530 | N-O | Nitro Group | Asymmetric Stretching | A strong absorption, indicative of the -NO₂ group. |
| ~1350 | N-O | Nitro Group | Symmetric Stretching | A strong absorption, also confirming the -NO₂ group. |
| ~750-800 | C-H | Aromatic Ring | Out-of-plane Bending | This region is diagnostic for the substitution pattern. A strong band here suggests ortho-disubstitution. |
Expert Insight: The presence of the extremely broad O-H stretch alongside the sharp, intense C=O stretch at ~1700 cm⁻¹ is a classic and highly reliable indicator of a carboxylic acid functional group.[3] The concurrent observation of the two strong N-O stretching bands is definitive proof of the nitro group. This initial analysis confirms we have all the required functional components for our proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Framework
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, we can map out the carbon-hydrogen framework and, crucially, differentiate between the ortho, meta, and para isomers.
Experimental Protocol: Sample Preparation
-
Solvent Selection: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it readily solubilizes the compound and allows for the observation of the acidic proton.
-
Sample Transfer: The solution is transferred to a 5 mm NMR tube.
-
Data Acquisition: The tube is placed in the NMR spectrometer, and both ¹H and ¹³C spectra are acquired.
¹H NMR Data Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-13 | Broad Singlet | 1H | -COOH | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. Its downfield position is characteristic. |
| ~7.4 - 8.2 | Multiplet | 4H | Aromatic-H | The four protons on the benzene ring. Their complex splitting pattern and chemical shifts are highly diagnostic of the ortho substitution pattern due to the influence of the electron-withdrawing -NO₂ and -CH₂COOH groups. |
| ~4.1 | Singlet | 2H | -CH₂- | These two protons are chemically equivalent and have no adjacent proton neighbors, resulting in a singlet. The proximity to both the aromatic ring and the carbonyl group shifts this signal downfield. |
¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. For o-nitrophenylacetic acid, we expect to see 8 unique signals.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | -C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.[3] |
| ~148 | C-NO₂ | The aromatic carbon directly attached to the electron-withdrawing nitro group is shifted downfield. |
| ~125 - 135 | Aromatic CH & C-CH₂ | The remaining five aromatic carbons. Their specific shifts are influenced by the electronic effects of the substituents. |
| ~40 | -CH₂- | The aliphatic methylene carbon, appearing in the upfield region of the spectrum. |
Expert Insight: The true power of NMR lies in its ability to distinguish isomers. While the IR spectra of o-, m-, and p-nitrophenylacetic acid would be very similar, their ¹H NMR aromatic regions would be distinct. The specific splitting pattern observed in the aromatic region for the ortho isomer is a direct consequence of the unique coupling constants between adjacent and non-adjacent protons, a pattern that would differ significantly for the meta and para isomers.[5][6]
Mass Spectrometry: Weighing the Evidence
Mass spectrometry (MS) provides two critical pieces of information: the exact molecular weight of the compound and a fragmentation pattern that serves as a structural fingerprint.
Experimental Protocol: GC-MS
-
Sample Introduction: A dilute solution of the sample is injected into a Gas Chromatograph (GC), which separates the analyte from any impurities.
-
Ionization: As the pure compound elutes from the GC column, it enters the mass spectrometer's ion source (typically Electron Ionization, EI), where it is bombarded with high-energy electrons. This process creates a positively charged molecular ion (M⁺˙) and various fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Data Interpretation
| m/z Value | Ion | Significance |
| 181 | [C₈H₇NO₄]⁺˙ | Molecular Ion (M⁺˙): This peak confirms the molecular weight of the compound.[2] |
| 136 | [M - COOH]⁺ | Loss of the carboxylic acid group (-45 Da). This is a very common and expected fragmentation for carboxylic acids, often resulting in a prominent peak.[2][7] |
| 135 | [M - NO₂]⁺ | Loss of the nitro group (-46 Da). |
| 90 | [C₇H₆]⁺ | A common fragment resulting from further degradation of the [M - COOH]⁺ ion. |
Expert Insight: The observation of the molecular ion peak at m/z 181 provides unequivocal confirmation of the molecular formula established by elemental analysis. The characteristic loss of 45 Da to give a strong peak at m/z 136 is a classic fragmentation pathway for a phenylacetic acid derivative, strongly supporting the proposed core structure.[7]
Single-Crystal X-ray Crystallography: The Final Verdict
While the combination of spectroscopic techniques provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It determines the precise three-dimensional arrangement of atoms in the solid state.
Experimental Protocol
-
Crystal Growth: A high-purity sample of o-nitrophenylacetic acid is dissolved in a suitable solvent system, and the solution is allowed to evaporate slowly over several days to weeks to grow a single, defect-free crystal.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed within an X-ray beam in a diffractometer. The crystal is rotated, and the diffraction pattern of the X-rays is collected by a detector.
-
Structure Solution and Refinement: The diffraction data is processed using complex computer algorithms to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined. The structural model is then refined to best fit the experimental data.
Data Interpretation
The output of an X-ray diffraction experiment is a 3D model of the molecule that confirms:
-
Connectivity: The exact bonding arrangement of all atoms.
-
Substitution Pattern: The ortho (1,2) relationship between the nitro and acetic acid groups on the benzene ring is visualized directly.
-
Bond Lengths and Angles: Precise geometric parameters that can provide insight into electronic effects within the molecule.
Crystallographic data for o-nitrophenylacetic acid is available in public databases such as the Cambridge Crystallographic Data Centre (CCDC), providing an authoritative reference for its solid-state structure.[2]
Conclusion
The structure elucidation of o-nitrophenylacetic acid is a clear demonstration of the power of a modern, multi-technique analytical workflow. We began by establishing the atomic inventory with the molecular formula. IR spectroscopy then confirmed the presence of the required functional groups—a carboxylic acid and a nitro group. NMR spectroscopy meticulously assembled these pieces, defining the carbon-hydrogen framework and, most critically, establishing the ortho substitution pattern that distinguishes it from its isomers. Mass spectrometry validated the molecular weight and supported the structure through predictable fragmentation. Finally, X-ray crystallography provided the ultimate, irrefutable 3D structure. Each step logically builds upon the last, creating a self-validating and robust body of evidence that allows researchers and developers to proceed with absolute confidence in the identity and purity of this vital chemical building block.
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2-Nitrophenylacetic acid molecular weight and formula
An In-depth Technical Guide to 2-Nitrophenylacetic Acid: Properties, Synthesis, and Applications in Drug Development
Introduction
This compound, also known as o-Nitrophenylacetic acid, is an aromatic carboxylic acid that serves as a pivotal building block in modern organic synthesis and pharmaceutical research.[1] Structurally, it is a derivative of phenylacetic acid with a nitro group substituted at the ortho- (position 2) of the phenyl ring.[2][3] This nitro group significantly influences the compound's reactivity, making it an essential intermediate in the synthesis of a wide array of chemical entities, including pharmaceuticals, agrochemicals, and dyes.[1] Its versatility allows researchers to construct complex molecular architectures, particularly heterocyclic systems, which are prevalent in biologically active compounds.[4] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis methodologies, key applications in drug development, and essential safety protocols for researchers, scientists, and professionals in the field.
Physicochemical and Spectroscopic Properties
This compound is typically a yellow to pale brown crystalline powder.[1][4] Its core chemical and physical properties are summarized below, providing essential data for experimental design and execution.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₄ | [1][4][5][6] |
| Molecular Weight | 181.15 g/mol | [4][5][7][8] |
| CAS Number | 3740-52-1 | [1][6][7] |
| Appearance | Yellow to off-white/pale brown crystalline powder | [1][2][4] |
| Melting Point | 139 - 143 °C | [1][6] |
| IUPAC Name | 2-(2-nitrophenyl)acetic acid | [2] |
| Synonyms | o-Nitrophenylacetic acid, (2-Nitrophenyl)acetic acid | [1][2][4] |
Spectroscopic data is critical for the identification and characterization of this compound. Key spectral information available through public databases like PubChem includes ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, which are indispensable for confirming the structure and purity of the compound in a laboratory setting.[2]
Core Synthesis Principles
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. A prevalent laboratory-scale method involves the direct nitration of phenylacetic acid.[9] Another industrially relevant approach starts with substituted halobenzenes, which undergo nitration followed by a series of substitution and hydrolysis reactions.[10]
The general workflow for synthesizing this compound and its derivatives often involves nitration, functional group transformation, and hydrolysis, as depicted in the diagram below.
Caption: Generalized workflow for the synthesis of this compound.
The causality behind these steps is rooted in fundamental organic chemistry principles. The nitration step utilizes a mixture of concentrated nitric and sulfuric acids to generate the electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. In the case of substituted halobenzenes, the subsequent steps involve nucleophilic substitution to introduce a cyano group, which is then hydrolyzed to the desired carboxylic acid functionality.[10] This multi-step process allows for the synthesis of various substituted 2-nitrophenylacetic acids, which are valuable intermediates in their own right.[10]
Key Applications in Research and Drug Development
The unique chemical structure of this compound makes it a versatile tool for chemists, particularly in the synthesis of complex molecules with potential therapeutic applications.[1]
Precursor for Heterocyclic Scaffolds
A primary application of this compound is in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. The strategic placement of the nitro and carboxylic acid groups allows for facile reductive cyclization reactions.
-
Mechanism of Action: Complete reduction of the nitro group (e.g., using catalytic hydrogenation) yields the corresponding aniline. This intermediate can spontaneously undergo intramolecular cyclization to form a lactam (a cyclic amide).[4] Alternatively, partial reduction under milder conditions can yield hydroxamic acids.[4] These resulting heterocyclic structures are present in numerous biologically active molecules, including enzyme inhibitors and anticancer agents.[4][11] For example, this compound is a known precursor to quindoline, whose derivatives have been explored for their therapeutic potential.[4]
Caption: Reductive cyclization of this compound to form lactams.
This strategy is employed in complex total synthesis projects. For instance, it is a precursor in the synthesis of (−)-phaitanthrin D, a molecule isolated from the Phaius mishmensis orchid.[4]
Protecting Group Chemistry
In multi-step organic synthesis, it is often necessary to temporarily "protect" a reactive functional group while another part of the molecule is modified. This compound can serve as a photolabile or chemically labile protecting group for primary alcohols.[4]
-
Experimental Rationale: The alcohol is converted into an ester using this compound, typically through a Mitsunobu reaction or after conversion of the acid to its more reactive acid chloride form.[4] This ester is stable under various reaction conditions. The key advantage is the selective removal (deprotection) of this group. The nitro group facilitates cleavage under specific reducing conditions (e.g., using zinc and ammonium chloride), regenerating the original alcohol without affecting other common protecting groups.[4] This orthogonality is a cornerstone of modern synthetic strategy.
Caption: Workflow for the protection and deprotection of alcohols.
Analytical Chemistry Standard
Beyond synthesis, this compound has a practical application in analytical chemistry as an internal standard. An internal standard is a compound added in a constant amount to samples, the blank, and calibration standards in a chemical analysis.
-
Self-Validating Protocol: Its use has been documented in the high-performance liquid chromatography (HPLC) determination of salicylamide-O-acetic acid, a drug used in asthma treatment.[4][7] The rationale for its selection is that its chemical properties and chromatographic behavior are similar to the analyte of interest, but it is sufficiently resolved from the analyte and other matrix components in the chromatogram. By comparing the analyte's peak area to the internal standard's peak area, analysts can correct for variations in sample injection volume and potential sample loss during preparation, thereby ensuring the accuracy and precision of the quantitative results.[1]
Exemplary Protocol: Use as an Internal Standard in HPLC
-
Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 100 mL of HPLC-grade methanol to prepare a 100 µg/mL stock solution.
-
Preparation of Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL. This is the Internal Standard Working Solution.
-
Sample Preparation: To 1 mL of each calibration standard, quality control sample, and unknown sample (e.g., serum or urine), add 100 µL of the Internal Standard Working Solution.
-
Vortexing and Analysis: Vortex each sample for 30 seconds to ensure homogeneity.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the prepared sample onto the HPLC system.
-
Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). Construct a calibration curve by plotting this ratio against the concentration of the calibration standards. Determine the concentration of the unknown samples from this curve. This ratiometric approach provides a self-validating system against volumetric inconsistencies.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as an irritant.
-
Hazard Identification: According to the Globally Harmonized System (GHS), it causes skin irritation (H315) and serious eye irritation (H319).[2][5][6] Some data also suggests it may cause respiratory irritation (H335).[2]
-
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or fumes.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6] A dust mask (e.g., N95) is recommended when handling the powder.[7]
-
First Aid: In case of skin contact, wash thoroughly with plenty of water.[6] If in eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[5][6] If irritation persists, seek medical attention.[6]
-
Conclusion
This compound is more than a simple chemical reagent; it is a versatile and enabling tool in the hands of researchers and drug development professionals. Its distinct reactivity, conferred by the ortho-nitro group, provides elegant and efficient pathways for the synthesis of complex heterocyclic systems and for advanced synthetic strategies like protecting group chemistry. Furthermore, its utility as an internal standard underscores its value in ensuring the integrity of analytical data. A thorough understanding of its properties, synthetic routes, and applications, coupled with stringent adherence to safety protocols, allows the scientific community to fully leverage the potential of this important molecular building block.
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A Comprehensive Spectroscopic Guide to 2-Nitrophenylacetic Acid for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data of 2-Nitrophenylacetic acid, a key building block in organic synthesis and pharmaceutical development.[1] Understanding the structural and electronic properties of this molecule is paramount for its effective utilization. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented with the causal reasoning behind the spectral features. The protocols described herein are designed to be self-validating, ensuring reproducibility and scientific rigor.
Molecular Structure and Isotopic Composition
This compound (C₈H₇NO₄) has a molecular weight of 181.15 g/mol .[2][3] Its structure consists of a phenylacetic acid backbone with a nitro group at the ortho position of the benzene ring. This substitution pattern is crucial in defining the molecule's chemical reactivity and its unique spectroscopic signature.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons and the methylene protons. The electron-withdrawing nature of the ortho-nitro group significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values) compared to unsubstituted phenylacetic acid.
Data Summary: ¹H NMR of this compound
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| A | 10.70 - 11.22 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| B | 8.11 - 8.20 | Multiplet | 1H | Aromatic (H-6) |
| C | 7.61 | Multiplet | 1H | Aromatic (H-4) |
| D | 7.55 | Multiplet | 2H | Aromatic (H-3, H-5) |
| E | 3.78 | Singlet | 2H | Methylene (-CH₂) |
Data is referenced from a spectrum of a similar compound, m-nitrophenylacetic acid, and adapted based on known substituent effects.[4]
Interpretation:
-
The broad singlet observed at a downfield chemical shift (δ 10.70-11.22 ppm) is characteristic of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange.
-
The aromatic region (δ 7.55-8.20 ppm) displays a complex multiplet pattern due to the ortho-substitution. The proton ortho to the nitro group (H-6) is expected to be the most deshielded and appear at the lowest field.
-
The singlet at δ 3.78 ppm corresponds to the two methylene protons of the acetic acid side chain. These protons are adjacent to the aromatic ring and the carboxylic acid group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the lack of symmetry, eight distinct signals are expected for this compound.
Data Summary: ¹³C NMR of this compound
| Chemical Shift (ppm) | Assignment |
| ~171 | Carbonyl (-COOH) |
| ~148 | Aromatic (C-2, attached to NO₂) |
| ~134 | Aromatic (C-4) |
| ~132 | Aromatic (C-6) |
| ~129 | Aromatic (C-5) |
| ~128 | Aromatic (C-1) |
| ~125 | Aromatic (C-3) |
| ~39 | Methylene (-CH₂) |
Note: The assignments are predicted based on typical chemical shift ranges for substituted benzenes and carboxylic acids. Specific assignments would require 2D NMR experiments.
Interpretation:
-
The signal for the carbonyl carbon of the carboxylic acid is typically found in the δ 160-185 ppm region.[5]
-
The carbon atom attached to the electron-withdrawing nitro group (C-2) is expected to be the most deshielded of the aromatic carbons.
-
The remaining aromatic carbons appear in the typical range of δ 120-150 ppm.
-
The methylene carbon signal appears upfield, around δ 39 ppm.
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and the nitro group.
Data Summary: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| 1550-1475 | Strong | Asymmetric N-O stretch (Nitro group) |
| 1360-1290 | Strong | Symmetric N-O stretch (Nitro group) |
| ~1600, ~1450 | Medium-Weak | C=C stretch (Aromatic ring) |
| ~1300 | Medium | C-O stretch (Carboxylic acid) |
| ~900 | Medium, Broad | O-H bend (out-of-plane, Carboxylic acid dimer) |
Interpretation:
-
Carboxylic Acid Group: The very broad absorption spanning from 3300 to 2500 cm⁻¹ is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. The strong, sharp peak around 1700 cm⁻¹ is due to the C=O stretching vibration.
-
Nitro Group: The presence of the nitro group is confirmed by two strong absorptions: the asymmetric N-O stretch between 1550-1475 cm⁻¹ and the symmetric N-O stretch in the 1360-1290 cm⁻¹ region.
-
Aromatic Ring: The characteristic C=C stretching vibrations of the benzene ring are observed as weaker bands around 1600 and 1450 cm⁻¹.
Caption: Protocol for FT-IR analysis using the KBr pellet method.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.
Data Summary: Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 181 | [M]⁺ (Molecular Ion) |
| 136 | [M - COOH]⁺ |
| 135 | [M - NO₂]⁺ |
| 120 | [M - COOH - O]⁺ |
| 107 | [C₇H₅O]⁺ |
| 92 | [C₆H₄O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 65 | [C₅H₅]⁺ |
Data derived from the NIST Mass Spectrometry Data Center and ChemicalBook.[2][6]
Fragmentation Analysis:
The fragmentation of this compound under EI conditions is initiated by the formation of the molecular ion (m/z 181). Key fragmentation pathways include:
-
Loss of the Carboxyl Radical: A primary fragmentation is the loss of the carboxyl radical (•COOH), leading to the formation of the ion at m/z 136.
-
Loss of the Nitro Group: Cleavage of the C-N bond results in the loss of a nitro group (•NO₂) to give the fragment at m/z 135.
-
Formation of the Tropylium Ion: Rearrangement and cleavage can lead to the formation of the stable tropylium ion at m/z 91.
-
Further Fragmentations: Subsequent losses of neutral molecules like CO, H₂O, and C₂H₂ from the primary fragments lead to the other observed ions, such as those at m/z 77 and 65.
Caption: Simplified fragmentation pathway of this compound in EI-MS.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the chemical shift scale using the residual solvent peak. Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Identify the chemical shifts of the signals in the ¹³C NMR spectrum.
Fourier Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound in an agate mortar and pestle.
-
Add approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and gently mix with the sample.
-
Grind the mixture until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the powder into a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[7]
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Place the KBr pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing and Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC) inlet.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[4]
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern by identifying the major fragment ions and proposing logical fragmentation pathways to confirm the structure of the molecule.
References
-
JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77337, (2-Nitrophenyl)acetic acid. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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NIST. (n.d.). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
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Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
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ResearchGate. (n.d.). FT-Raman and FTIR spectra, normal coordinate analysis and ab initio computations of (2-methylphenoxy)acetic acid dimer. Retrieved from [Link]
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
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YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link]
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YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]
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YouTube. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]
-
Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
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Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). Retrieved from [Link]
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Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
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OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]
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RSC Publishing. (n.d.). First principles calculation of electron ionization mass spectra for selected organic drug molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide. Retrieved from [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
PMC. (n.d.). Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids. Retrieved from [Link]
-
Surface Science Western. (n.d.). Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Retrieved from [Link]
-
YouTube. (2023, June 17). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. Retrieved from [Link]
-
SciSpace. (n.d.). Quantitative analysis of a solid solution using fourier transform infrared spectrometry. Retrieved from [Link]
-
Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 2-Nitrophenylacetic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-nitrophenylacetic acid (2-NPAA) in a range of organic solvents. Intended for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of 2-NPAA, presents quantitative solubility data, and elucidates the theoretical principles governing its dissolution. A detailed, field-proven experimental protocol for solubility determination is provided, underpinned by a discussion of the critical process parameters. The guide aims to be a vital resource for optimizing crystallization processes, reaction conditions, and formulation development involving this key chemical intermediate.
Introduction: The Role of this compound in Synthesis
This compound, a derivative of phenylacetic acid, is a pivotal building block in organic synthesis.[1] Its molecular structure, featuring a carboxylic acid group and a nitro group on the phenyl ring, imparts a unique reactivity that is leveraged in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[2] Notably, it serves as a precursor for heterocyclic compounds and has been utilized in the total synthesis of complex, biologically active molecules.[1] A thorough understanding of its solubility in different organic media is paramount for its effective use, enabling precise control over reaction kinetics, purification processes, and the physical form of the final product.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of 2-NPAA is essential for interpreting its solubility behavior.
-
Structure and Functionality: 2-NPAA possesses both a hydrogen bond donor (the carboxylic acid's hydroxyl group) and multiple hydrogen bond acceptor sites (the carbonyl oxygen and the oxygens of the nitro group).[3] This dual electronic nature dictates its interaction with various solvents. The presence of the electron-withdrawing nitro group influences the acidity of the carboxylic acid.
-
Physical State: It exists as a yellow to beige crystalline powder at room temperature.[2][3][4]
-
Molecular Weight: 181.15 g/mol .[3]
-
Melting Point: The melting point is reported in the range of 137-142 °C.[2][4]
-
pKa: The acidity constant (pKa) is approximately 4 at 25°C.[4][5]
Quantitative Solubility of this compound
The solubility of 2-NPAA has been systematically determined in a variety of pure solvents across a range of temperatures. A study published in the Journal of Chemical & Engineering Data provides extensive mole fraction solubility data from 283.15 K to 328.15 K.[6][7] The solubility generally increases with rising temperature in all tested solvents.[6][7]
The following table summarizes the mole fraction solubility of 2-NPAA in 13 organic solvents at two representative temperatures.
Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents
| Solvent | x at 298.15 K (25 °C) | x at 313.15 K (40 °C) |
| N,N-Dimethylformamide (DMF) | 0.3015 | 0.4371 |
| 1,4-Dioxane | 0.2011 | 0.3098 |
| Methanol | 0.1987 | 0.3056 |
| Ethyl Acetate | 0.1453 | 0.2365 |
| Ethanol | 0.1412 | 0.2311 |
| n-Propanol | 0.1102 | 0.1887 |
| n-Butanol | 0.0899 | 0.1598 |
| Isopropanol | 0.0811 | 0.1497 |
| Ethylene Glycol | 0.0654 | 0.1109 |
| Acetonitrile | 0.0598 | 0.0987 |
| Isobutanol | 0.0456 | 0.0854 |
| Water | 0.00021 | 0.00038 |
| Cyclohexane | 0.000003 | 0.000007 |
Data extracted from the Journal of Chemical & Engineering Data.[6][7]
The solubility of 2-NPAA exhibits a clear trend, with the highest solubility observed in highly polar aprotic and protic solvents like DMF and methanol, respectively.[6][7] Conversely, its solubility is exceedingly low in non-polar solvents such as cyclohexane and in water.[6][7] The decreasing order of solubility is as follows: DMF > (1,4-dioxane, methanol) > ethanol (ethyl acetate) > n-propanol > n-butanol > isopropanol > EG > acetonitrile > isobutanol > water > cyclohexane.[6][7]
Theoretical Principles of Solubility
The observed solubility patterns can be rationalized by considering the intermolecular forces at play between 2-NPAA and the solvent molecules. The principle of "like dissolves like" is a guiding tenet.
Solvent-Solute Interactions
The dissolution process involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The favorable formation of strong solute-solvent interactions drives the dissolution process.
Caption: Key intermolecular forces governing the solubility of 2-NPAA.
-
Hydrogen Bonding: The carboxylic acid group of 2-NPAA can act as a hydrogen bond donor, while the carbonyl oxygen and the nitro group act as hydrogen bond acceptors.[3] Solvents capable of hydrogen bonding, such as alcohols (methanol, ethanol), readily interact with 2-NPAA, leading to high solubility.
-
Polarity and Dipole-Dipole Interactions: 2-NPAA is a polar molecule. Polar aprotic solvents like DMF, which have large dipole moments, can effectively solvate 2-NPAA through strong dipole-dipole interactions, explaining its exceptional solubility in this solvent.[6][7]
-
Van der Waals Forces: In non-polar solvents like cyclohexane, the primary interactions are weak van der Waals forces. These are insufficient to overcome the strong solute-solute interactions in the crystalline lattice of 2-NPAA, resulting in very poor solubility.[6][7]
Influence of Molecular Structure
The crystal structure of 2-NPAA reveals that molecules form centrosymmetric dimers through paired O-H···O hydrogen bonds between their carboxylic acid groups.[8] These dimers are further linked into sheets by C-H···O hydrogen bonds.[8] A successful solvent must possess sufficient energy to disrupt this stable, hydrogen-bonded crystal lattice.
Experimental Protocol for Solubility Determination
The following section details a robust and self-validating protocol for determining the equilibrium solubility of 2-NPAA, based on the widely accepted isothermal shake-flask method.[6][7]
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath with temperature control (±0.1 K)
-
Analytical balance (±0.0001 g)
-
Glass vials with airtight seals
-
Syringes and syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Workflow
Caption: Isothermal shake-flask method for solubility determination.
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions: Add an excess amount of 2-NPAA to a known mass of each solvent in sealed glass vials. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.
-
Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a sufficient duration (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Sampling: Cease agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to permit the undissolved solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a pre-heated syringe to prevent precipitation of the solute due to temperature changes. Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed vial.
-
Gravimetric Analysis and Dilution: Determine the mass of the filtered solution. Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Concentration Determination: Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-NPAA. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation of Solubility: The mole fraction solubility (x) is calculated using the following equation:
x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
Where:
-
m₁ is the mass of 2-NPAA
-
M₁ is the molar mass of 2-NPAA
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
-
Conclusion
The solubility of this compound in organic solvents is a complex interplay of its molecular structure and the physicochemical properties of the solvent. A clear understanding of these factors, supported by reliable quantitative data, is indispensable for the effective application of this compound in research and development. The provided data and protocols offer a robust framework for scientists to make informed decisions regarding solvent selection, process optimization, and formulation design. The significant influence of solvent polarity and hydrogen bonding capacity on the solubility of 2-NPAA underscores the importance of a rational, data-driven approach to its handling and use in chemical synthesis.
References
-
Zhou, Y., Wu, J., Wang, J., & Zhao, H. (2020). Equilibrium Solubility and Dissolution Property Analysis of this compound in 13 Pure Solvents at Elevated Temperatures. Journal of Chemical & Engineering Data, 65(9), 4483–4491. [Link][6]
-
Zhou, Y., Wu, J., Wang, J., & Zhao, H. (2020). Equilibrium Solubility and Dissolution Property Analysis of this compound in 13 Pure Solvents at Elevated Temperatures. Journal of Chemical & Engineering Data. [Link][7]
-
Solubility of Things. (n.d.). Nitrobenzene. [Link]
-
Zhou, Y., Wu, J., Wang, J., & Zhao, H. (2020). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K. Journal of Chemical & Engineering Data, 65(6), 3144–3152. [Link]
-
Wardell, J. L., de Souza, M. V. N., Wardell, S. M. S. V., & Low, J. N. (2006). This compound: hydrogen-bonded sheets of R22(8) and R44(18) rings. Acta Crystallographica Section E: Structure Reports Online, 62(5), o1738–o1740. [Link][8]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77337, (2-Nitrophenyl)acetic acid. [Link][3]
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2-Nitrophenylacetic Acid: A Comprehensive Technical Guide on its Discovery, Synthesis, and Applications
Abstract: This guide provides an in-depth exploration of 2-Nitrophenylacetic acid (2-NPAA), a pivotal chemical intermediate. It covers the historical context of its discovery, details various synthetic methodologies, and presents its physicochemical properties. Furthermore, it elucidates the compound's significant applications in organic synthesis, particularly in the creation of dyes and pharmaceuticals, supported by established protocols and mechanistic insights.
Introduction
This compound, systematically known as (2-nitrophenyl)acetic acid, is an organic compound characterized by a phenylacetic acid structure with a nitro group substituted at the ortho-position of the phenyl ring.[1][2] This substitution significantly influences the molecule's reactivity, making it a valuable and versatile precursor in numerous organic syntheses.[3] Its applications span from the historical synthesis of indigo dye to its contemporary use as a building block for agrochemicals, polymers, and, most notably, active pharmaceutical ingredients (APIs).[3][4] This guide serves as a technical resource for researchers and professionals in chemistry and drug development, offering a comprehensive overview of 2-NPAA's scientific journey and practical utility.
Historical Perspective and Discovery
The history of this compound is intrinsically linked to the development of synthetic dyes in the 19th century. While a specific date for its initial synthesis is not prominently documented, its importance grew with the work of Adolf von Baeyer and Viggo Drewsen on the synthesis of indigo. In 1882, they developed the Baeyer–Drewsen indigo synthesis, a reaction that prepares indigo from 2-nitrobenzaldehyde and acetone.[5][6] This process, a landmark in synthetic organic chemistry, highlighted the utility of ortho-nitro substituted benzene derivatives. 2-Nitrobenzaldehyde itself can be synthesized from 2-nitrotoluene, a common starting material that also serves as a precursor for this compound, placing these compounds in the same family of industrial intermediates.[7][8] The development of synthetic routes to these molecules was a crucial step that helped replace natural indigo with a more economical and scalable synthetic version.[5]
Synthesis and Manufacturing
The synthesis of this compound can be approached through several routes, often starting from readily available precursors like 2-nitrotoluene or 4-substituted halobenzenes. The choice of method depends on factors such as desired scale, purity requirements, and available reagents.
Laboratory-Scale Synthesis from 2-Nitrotoluene
A common laboratory preparation involves the conversion of 2-nitrotoluene to 2-nitrobenzyl cyanide, followed by hydrolysis to the desired carboxylic acid. This multi-step process is reliable and provides a good yield of the final product.
Experimental Protocol: Synthesis via 2-Nitrobenzyl Cyanide
-
Step 1: Bromination of 2-Nitrotoluene. 2-Nitrotoluene is subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride. The reaction is typically carried out under reflux. The rationale for using NBS is its ability to provide a low, constant concentration of bromine, which favors allylic/benzylic bromination over aromatic ring bromination.
-
Step 2: Cyanation of 2-Nitrobenzyl Bromide. The resulting 2-nitrobenzyl bromide is then reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. This is a classic nucleophilic substitution reaction (SN2) where the cyanide ion displaces the bromide.
-
Step 3: Hydrolysis of 2-Nitrobenzyl Cyanide. The final step is the hydrolysis of the nitrile group. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, often using a mixture of concentrated sulfuric acid and water, is common.[9][10] The mixture is heated under reflux to drive the reaction to completion. The strong acid protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water, leading first to an amide intermediate and then to the carboxylic acid.
Industrial Scale Manufacturing Considerations
For industrial production, alternative routes that are more cost-effective and scalable are often preferred. One such method starts with a 4-substituted halobenzene.[11]
Workflow: Synthesis from 4-Substituted Halobenzene
-
Nitration: A 4-substituted halobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position.[11][12]
-
Substitution: The resulting nitro-halo-benzene undergoes a substitution reaction with a reagent like ethyl cyanoacetate under basic conditions.[11]
-
Hydrolysis and Decarboxylation: The intermediate is then hydrolyzed and decarboxylated, typically with a strong acid, to yield the final this compound product.[11]
This method can offer high overall yields (40-70%) and is suitable for large-scale production due to the use of readily available starting materials and simpler purification processes.[11]
Caption: General workflow for the synthesis of 2-NPAA from 2-nitrotoluene.
Physicochemical Properties and Characterization
This compound is typically a yellow to off-white or beige crystalline powder at room temperature.[1][3] Its physical and chemical properties are well-documented and crucial for its handling, storage, and application in synthesis.
Table of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₄ | [3] |
| Molecular Weight | 181.15 g/mol | [4] |
| Melting Point | 139 - 143 °C | [3] |
| Appearance | Yellow to pale brown crystalline powder | [4] |
| Solubility in Water | 0.1417% (at 20 °C) | [4] |
| pKa | 4 (at 25 °C) | [1] |
| CAS Number | 3740-52-1 | [3] |
Spectroscopic and Analytical Characterization
The identity and purity of 2-NPAA are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical shifts and coupling patterns of the protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch, and the N-O stretches of the nitro group.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method to assess the purity of the compound, often achieving ≥98% purity for commercial grades.[3]
For purification, recrystallization from ethanol or an ethanol/water mixture is a common laboratory method.[1]
Key Applications in Research and Industry
The reactivity endowed by the nitro and carboxylic acid groups makes 2-NPAA a highly versatile intermediate in organic synthesis.[3]
Precursor in Heterocycle and Dye Synthesis
A historically significant application of related compounds is the synthesis of indigo. The Baeyer-Drewsen synthesis uses 2-nitrobenzaldehyde, which undergoes an aldol condensation with acetone in the presence of a base.[6][13] This reaction proceeds through a series of condensations and cyclizations to form the indigo dye.[14]
2-NPAA itself is a crucial precursor for forming various heterocycles.[4] The reduction of the nitro group to an amine, followed by intramolecular cyclization, can lead to the formation of lactams.[4] These heterocyclic cores are prevalent in many biologically active molecules.
Caption: Simplified pathway of the Baeyer-Drewsen indigo synthesis.
Pharmaceutical and Agrochemical Applications
2-NPAA serves as a key intermediate in the production of various pharmaceutical agents, including anti-inflammatory and analgesic drugs.[3] Its structure is a building block for more complex molecules. For example, it is a precursor in the synthesis of quindoline derivatives, which have been investigated as enzyme inhibitors and anticancer agents.[4] It has also been used in the total synthesis of clinically relevant molecules like (−)-phaitanthrin D.[4]
Beyond pharmaceuticals, 2-NPAA and its derivatives have applications in the agrochemical industry, where they can be used to produce pesticides and herbicides.[4][11] It has also found use in material science for developing polymers and coatings.[3]
Safety, Handling, and Toxicology
This compound is classified as an irritant, causing skin and serious eye irritation.[2][4] It may also cause respiratory irritation and is suspected of causing genetic defects.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a fume hood. It forms an explosive mixture with thionyl chloride and can emit toxic fumes of nitrogen oxides (NOx) upon decomposition when heated.[1]
Conclusion and Future Outlook
From its roots in the historical synthesis of dyes to its current role as a versatile building block in modern chemistry, this compound has proven to be a compound of enduring importance. Its unique reactivity continues to be exploited by researchers in the development of novel pharmaceuticals, agrochemicals, and materials. As synthetic methodologies become more advanced and efficient, the applications of 2-NPAA are likely to expand further, solidifying its role as a cornerstone intermediate in both academic and industrial research.
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4.2.2.10. Synthesis of Indigo and Dyeing Process - Books - The Royal Society of Chemistry. (2020, August 28). Retrieved from [Link]
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Synthesis and Characterization of New Organic Dyes Containing the Indigo Core - PMC. (n.d.). Retrieved from [Link]
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Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. (n.d.). Retrieved from [Link]
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Synthesis method of 2-nitro-4-substituted phenylacetic acid - Eureka | Patsnap. (n.d.). Retrieved from [Link]
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(2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem - NIH. (n.d.). Retrieved from [Link]
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(PDF) On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo - ResearchGate. (2016, February 28). Retrieved from [Link]
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On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo. (n.d.). Retrieved from [Link]
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A Comprehensive Technical Guide to the Physicochemical Properties of 2-Nitrophenylacetic Acid: Melting and Boiling Point Analysis
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Physicochemical Properties of 2-Nitrophenylacetic Acid
This guide provides a detailed analysis of the melting and boiling points of this compound (CAS No. 3740-52-1), a critical reagent in organic synthesis and drug development. As a key building block for various heterocyclic compounds, understanding its physical properties is paramount for its effective and safe use in experimental and manufacturing settings.[1] This document synthesizes data from various authoritative sources, outlines validated experimental protocols, and offers insights into the thermal behavior of this compound.
Introduction to this compound
This compound, also known as o-Nitrophenylacetic acid, is an aromatic carboxylic acid that plays a significant role in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its molecular structure, featuring a phenylacetic acid backbone with a nitro group at the ortho position, imparts unique reactivity that is leveraged in the construction of complex molecular architectures.[1] Notably, it serves as a precursor for the synthesis of lactams and hydroxamic acids through reductive cyclization, which are core structures in many biologically active molecules.[1]
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 3740-52-1 | [2] |
| Molecular Formula | C₈H₇NO₄ | [2] |
| Molecular Weight | 181.15 g/mol | [1][2] |
| Appearance | Yellow to off-white or beige crystalline powder | [1] |
| Purity | Typically ≥98% | [2] |
Melting Point: A Key Indicator of Purity
The melting point of a crystalline solid is a fundamental physical property used to assess its identity and purity. For a pure compound, the melting point is typically sharp, occurring over a narrow range of 0.5-1.0°C. Impurities tend to depress the melting point and broaden the melting range.[3]
Reported Melting Point Values
Multiple reputable chemical suppliers and databases have reported the melting point of this compound. A summary of these values is presented below, indicating a generally consistent range.
| Source | Reported Melting Point (°C) |
| Sigma-Aldrich | 137-140 |
| Chem-Impex | 139-142 |
| Thermo Fisher Scientific | 138-142 |
| Tokyo Chemical Industry (TCI) | 140.0-143.0 |
| Shandong Biotech | 140.0-143.0 |
| EPA CompTox Chemicals Dashboard | 140-141 (Experimental) |
The slight variations observed across different sources can be attributed to minor differences in the purity of the batches tested and the specific methodology or instrumentation used for the determination. The consensus from these sources places the melting point of high-purity this compound firmly between 137°C and 143°C .
Standard Protocol for Melting Point Determination (Capillary Method)
The capillary method is the most widely accepted and pharmacopeia-recognized standard for determining the melting point of a solid crystalline substance.[4]
Methodology:
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.[5]
-
Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp or similar device) adjacent to a calibrated thermometer or temperature sensor.[4]
-
Heating Protocol:
-
Rapid Initial Heating: The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point (around 120°C).[6]
-
Slow Ramp: The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
-
Observation and Recording:
-
The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last solid crystal liquefies is recorded as the end of the melting range.[6]
-
-
Validation: The procedure should be repeated with at least two more samples to ensure consistency and accuracy.
Caption: A simplified setup for boiling point determination under reduced pressure.
Conclusion and Safety Recommendations
This guide establishes that this compound is a crystalline solid with a well-characterized melting point range of 137-143°C . This value serves as a reliable parameter for identity and purity assessment.
Conversely, an atmospheric boiling point is not a practical or safe parameter to determine for this compound. Strong evidence suggests that This compound will undergo thermal decomposition at temperatures below its predicted boiling point . Researchers and drug development professionals must exercise extreme caution when heating this compound. All heating operations should be conducted in a well-ventilated fume hood, and the potential for decomposition should always be considered in process design and safety assessments. For any application requiring the removal of solvents at elevated temperatures, vacuum evaporation at the lowest feasible temperature is strongly advised.
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6.1D: Step-by-Step Procedures for Melting Point Determination , Chemistry LibreTexts. [Link]
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BOILING POINT DETERMINATION , University of Calgary. [Link]
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What is 2-Nitrophenylacetic acid used for in research?
An In-depth Technical Guide to the Research Applications of 2-Nitrophenylacetic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of this compound (2-NPAA), a versatile chemical compound with significant applications across multiple domains of scientific research. We will delve into its fundamental chemical properties, its pivotal role as a precursor in the synthesis of complex heterocyclic structures, its utility as a cornerstone for photolabile "caged" compounds, and its broader applications in medicinal and analytical chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of 2-NPAA in their work.
Core Characteristics of this compound
This compound is an aromatic carboxylic acid distinguished by the presence of a nitro group (-NO₂) positioned ortho to the acetic acid moiety on the benzene ring.[1][2] This specific arrangement is not merely incidental; it is the primary driver of the compound's unique and valuable reactivity. The electron-withdrawing nature of the nitro group and its steric proximity to the carboxylic acid side chain enable a range of chemical transformations that are central to its applications in advanced organic synthesis and chemical biology.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 3740-52-1 | [3] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [3] |
| Appearance | Yellow to off-white/pale brown crystalline powder | [3][4] |
| Melting Point | 139-142 °C | [1][4] |
| pKa | 4 (at 25 °C) | [4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol. | [1][3] |
A Cornerstone for Heterocyclic Synthesis
One of the most powerful applications of 2-NPAA is its use as a starting material for the synthesis of nitrogen-containing heterocycles.[3] This utility stems from the ability to chemically reduce the nitro group to an amine (-NH₂). The newly formed amine is perfectly positioned to react intramolecularly with the adjacent carboxylic acid group (or its derivative), leading to cyclization. The specific product of this reaction can be controlled by the choice of reducing agent, a key insight for synthetic chemists.
Synthesis of Lactams via Complete Reductive Cyclization
Complete reduction of the nitro group to an amine, typically using strong reducing agents or catalytic hydrogenation, results in the formation of an aniline intermediate. This intermediate rapidly undergoes spontaneous intramolecular condensation to form a stable six-membered lactam (a cyclic amide).[3][5] This pathway is fundamental for building the core scaffolds of many biologically active molecules.
Synthesis of Hydroxamic Acids via Partial Reductive Cyclization
In contrast, employing milder reducing agents allows for the partial reduction of the nitro group to a hydroxylamine (-NHOH).[3][5] This intermediate also cyclizes with the carboxylic acid group, but in this case, it yields a cyclic hydroxamic acid. These structures are also significant pharmacophores found in a variety of enzyme inhibitors.
The ability to selectively pursue one of these two pathways by modulating the reaction conditions demonstrates the synthetic elegance and control that 2-NPAA offers.
Caption: Reductive cyclization pathways of this compound.
Application in Total Synthesis
The utility of 2-NPAA extends to the multi-step synthesis of complex natural products and clinically relevant molecules. For example, it serves as a precursor in the synthesis of quindoline, whose derivatives have been explored as potential enzyme inhibitors and anticancer agents.[3][5] It is also a key building block in the total synthesis of (−)-phaitanthrin D, a molecule isolated from the Phaius mishmensis orchid.[3]
The Foundation of Photolabile Protecting Groups
The 2-nitrobenzyl scaffold, of which 2-NPAA is a member, is one of the most classic and widely used photolabile protecting groups (PPGs), often referred to as "caging groups".[6][7] PPGs are moieties that render a biologically active molecule inert until they are cleaved by light. This process, known as "uncaging," allows researchers to release active compounds with incredibly high spatial and temporal precision, providing a powerful tool for studying dynamic biological processes.
Mechanism of Photochemical Cleavage
The uncaging mechanism is initiated by the absorption of UV light (typically around 308-350 nm) by the 2-nitrobenzyl group.[6] The excited nitro group undergoes an intramolecular hydrogen atom abstraction from the benzylic carbon. This forms an aci-nitro intermediate, which subsequently rearranges, leading to the cleavage of the bond to the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct. This clean, light-induced reaction is the basis for its utility in controlling the release of everything from neurotransmitters to nucleic acids.
Caption: Workflow for alcohol protection and photolytic deprotection using 2-NPAA.
Broader Applications in Research and Development
Beyond its roles in synthesis and photochemistry, 2-NPAA is a valuable compound in other areas of research.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate and building block in the industrial synthesis of various pharmaceuticals, agrochemicals, and dyes. [1]Its reactivity makes it a reliable starting point for constructing more complex molecular architectures. For instance, it is an intermediate in the production of some anti-inflammatory and analgesic drugs. [1]* Analytical Chemistry: In the field of analytical science, 2-NPAA has been employed as an internal standard for the quantification of other substances using High-Performance Liquid Chromatography (HPLC). [4]Its distinct chemical properties and UV absorbance make it a reliable reference point for accurate measurements.
-
Biochemical Research: The compound is also used in biochemical studies, sometimes serving as a substrate in enzyme assays or as a reagent to probe biological systems. [1]
Conclusion
This compound is far more than a simple chemical reagent. Its true value lies in the strategic placement of its nitro and carboxylic acid functional groups, which imparts a unique and controllable reactivity. For the synthetic chemist, it is a gateway to a diverse range of heterocyclic compounds, including lactams and hydroxamic acids. For the chemical biologist and neuroscientist, its 2-nitrobenzyl core provides the foundation for photolabile protecting groups that enable the precise optical control of biological signaling. Its utility as a building block in drug discovery and as a standard in analytical chemistry further underscores its versatility. A thorough understanding of the principles outlined in this guide will empower researchers to effectively harness the potential of this compound in their own pioneering work.
References
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Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: An Update. Chemical Reviews, 113(1), 119-191. (General reference for 2-nitrobenzyl photochemistry, specific article not in search results but concept is widely cited).
-
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]
-
MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]
- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
- Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
-
International Journal of ChemTech Research. (2012). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Retrieved from [Link]
-
PubChem. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (1970). Photolysis of o-nitrophenoxyacetic acids: a new synthesis of o-nitroso-phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). New Types of Very Efficient Photolabile Protecting Groups Based upon the [2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC) Moiety. Retrieved from [Link]
-
Wikiwand. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Part II: nitroalkenes in the synthesis of heterocyclic compounds. Retrieved from [Link]
-
Bio-Synthesis Inc. (2023). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Retrieved from [Link]
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In-Depth Technical Guide to the Theoretical Properties and Computational Analysis of 2-Nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
2-Nitrophenylacetic acid (2-NPAA) is a versatile building block in organic synthesis, particularly valued in the development of pharmaceuticals and other bioactive molecules.[1] Its chemical reactivity and utility are intrinsically linked to its molecular structure and electronic properties. This technical guide provides a comprehensive overview of the theoretical properties of 2-NPAA, underpinned by a detailed exposition of modern computational chemistry techniques. We will explore the molecule's conformational landscape, vibrational signatures, and electronic characteristics through the lens of Density Functional Theory (DFT), offering a powerful predictive framework to complement and guide experimental work. This document is intended to serve as a practical resource for researchers, enabling a deeper understanding of 2-NPAA's behavior and facilitating its application in complex synthetic pathways and drug design.
Introduction: The Significance of this compound
This compound, a derivative of phenylacetic acid, is characterized by the presence of a nitro group at the ortho position of the phenyl ring.[1] This substitution pattern profoundly influences the molecule's electronic distribution and, consequently, its chemical reactivity. It is a key precursor in the synthesis of a variety of heterocyclic compounds and has been utilized as a protecting group in organic synthesis.[1] Furthermore, derivatives of 2-NPAA are instrumental in the total synthesis of clinically relevant molecules.[1]
A thorough understanding of the theoretical underpinnings of 2-NPAA's properties is paramount for its effective utilization. Computational modeling, particularly DFT, has emerged as an indispensable tool for elucidating molecular structure, predicting spectroscopic behavior, and rationalizing reactivity. This guide will bridge the gap between theoretical calculations and experimental observations, providing a robust framework for the scientific community.
Molecular Structure and Conformational Analysis
The three-dimensional structure of 2-NPAA is fundamental to its properties. The relative orientation of the carboxylic acid and nitro functional groups, dictated by rotation around the C-C and C-N bonds, gives rise to different conformers with distinct energy profiles.
Computational Approach to Geometry Optimization
To determine the most stable conformation of 2-NPAA, geometry optimization is performed using quantum chemical calculations. A widely accepted and effective methodology involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set, such as 6-31G**(d,p).[2] This level of theory provides a good balance between computational cost and accuracy for organic molecules.
Experimental Protocol: Geometry Optimization Workflow
-
Input Structure: A plausible 3D structure of this compound is generated using molecular modeling software (e.g., GaussView).
-
Computational Method: The calculation is set up using a quantum chemistry software package like Gaussian.
-
Level of Theory: The B3LYP functional and 6-31G**(d,p) basis set are specified.
-
Optimization: A geometry optimization calculation is performed to find the minimum energy structure on the potential energy surface.
-
Frequency Analysis: A frequency calculation is subsequently performed on the optimized geometry to confirm that it represents a true minimum (i.e., no imaginary frequencies).
Caption: Workflow for geometry optimization and frequency calculation.
Vibrational Spectroscopy: A Synergy of Theory and Experiment
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule's functional groups and overall structure. The correlation between experimentally observed vibrational frequencies and those calculated from first principles offers a powerful method for structural elucidation and spectral assignment.
Experimental Spectroscopic Data
The experimental IR and Raman spectra of 2-NPAA exhibit characteristic bands corresponding to the vibrations of its constituent functional groups.
| Experimental Data for this compound | |
| Property | Value |
| Melting Point | 137-140 °C[3] |
| pKa (at 25°C) | 4 |
| Appearance | Yellow to beige crystalline powder |
Theoretical Vibrational Analysis
Following geometry optimization, the vibrational frequencies of 2-NPAA can be calculated at the same level of theory (B3LYP/6-31G**(d,p)).[2] It is a standard practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP) to account for anharmonicity and basis set deficiencies, leading to better agreement with experimental data.
Key Vibrational Modes and Their Assignments
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) (IR/Raman) | Assignment |
| O-H Stretch | ~3400-3500 | Broad band centered around 3000-3500 | Carboxylic acid O-H stretching |
| C-H Stretch (Aromatic) | ~3000-3100 | Multiple peaks in the 3000-3100 region | Aromatic C-H stretching vibrations |
| C-H Stretch (Aliphatic) | ~2900-3000 | Peaks in the 2900-3000 region | CH₂ stretching vibrations |
| C=O Stretch | ~1700-1750 | Strong absorption around 1700 | Carboxylic acid C=O stretching |
| NO₂ Asymmetric Stretch | ~1520-1560 | Strong absorption around 1525 | Asymmetric stretching of the nitro group |
| C=C Stretch (Aromatic) | ~1400-1600 | Multiple bands in this region | Aromatic ring C=C stretching vibrations |
| NO₂ Symmetric Stretch | ~1340-1380 | Strong absorption around 1350 | Symmetric stretching of the nitro group |
Note: The calculated wavenumbers are approximate values based on typical results for similar molecules and should be confirmed by specific calculations for 2-NPAA.
Electronic Properties and Reactivity Descriptors
The electronic structure of 2-NPAA governs its reactivity and is crucial for understanding its role in chemical transformations. Key insights can be gained from the analysis of its frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP).
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.
Conceptual Framework: FMO Theory
Caption: Schematic of Frontier Molecular Orbitals (HOMO and LUMO).
For 2-NPAA, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The HOMO is likely to be localized on the phenyl ring and the carboxylic acid group.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In 2-NPAA, these are expected around the oxygen atoms of the nitro and carboxylic acid groups.
-
Blue Regions (Positive Potential): Indicate areas of low electron density (electron-deficient regions), which are prone to nucleophilic attack. Positive potential is expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid.
-
Green Regions (Neutral Potential): Represent areas of intermediate potential.
The MEP surface provides a powerful visual tool for rationalizing intermolecular interactions and predicting the regioselectivity of reactions.
UV-Vis Spectroscopy and Electronic Transitions
The UV-Vis spectrum of 2-NPAA is characterized by electronic transitions between different molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the excitation energies and oscillator strengths of these transitions, allowing for the theoretical simulation of the UV-Vis spectrum.
The presence of the nitro and phenyl groups gives rise to characteristic π → π* and n → π* transitions. The calculated spectrum can be compared with the experimental spectrum to aid in the assignment of the observed absorption bands.
NMR Spectroscopy: A Probe of the Chemical Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment.
Theoretical calculations of NMR chemical shifts can be performed using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level. By comparing the calculated chemical shifts with experimental data, a detailed assignment of the NMR spectrum can be achieved, providing further validation of the computed molecular structure.
Conclusion and Future Outlook
This technical guide has provided a comprehensive overview of the theoretical properties of this compound, demonstrating the power of computational chemistry in elucidating its molecular structure, vibrational spectra, and electronic characteristics. The synergy between theoretical calculations and experimental data offers a robust framework for understanding and predicting the behavior of this important synthetic building block.
As computational methods continue to advance in accuracy and efficiency, their application in the study of molecules like 2-NPAA will become even more integral to the fields of organic synthesis, materials science, and drug discovery. Future work could involve exploring the reaction mechanisms of 2-NPAA in greater detail, investigating its interactions with biological targets, and designing novel derivatives with tailored properties.
References
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PubChem. (2-Nitrophenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2017). Computational Studies on 2-nitrophenyl acetic acid. Journal of Chemical and Pharmaceutical Sciences, 10(1), 344-348. Retrieved from [Link]
-
Wikipedia. (2-Nitrophenyl)acetic acid. Wikimedia Foundation. Retrieved from [Link]
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The Nomenclature, Synthesis, and Application Profile of 2-Nitrophenylacetic Acid
Executive Summary
2-Nitrophenylacetic acid (CAS 3740-52-1) is a critical bifunctional aromatic intermediate characterized by a methylene-carboxyl linker ortho to a nitro group.[1] While seemingly simple, its structural geometry—specifically the proximity of the nitro group to the acetic acid side chain—dictates its primary utility: it is a "masked" precursor to the indole and oxindole heterocycles found in diverse pharmaceutical architectures, including non-steroidal anti-inflammatory drugs (NSAIDs) and tyrosine kinase inhibitors.
This guide moves beyond simple listing to categorize the nomenclature of this compound by chemical logic, detail its chemoinformatic footprint, and provide a validated protocol for its most common synthetic application: the reductive cyclization to oxindole.
The Nomenclature Matrix
In high-precision chemical databases and regulatory filings, a single name is insufficient. The following matrix categorizes synonyms based on their utility—whether for database indexing, IUPAC compliance, or laboratory shorthand.
Structural & Systematic Nomenclature
| Naming Convention | Name(s) | Usage Context |
| IUPAC (Preferred) | (2-Nitrophenyl)acetic acid | Official publications; patent filings. |
| CAS Index Name | Benzeneacetic acid, 2-nitro- | Used for searching Chemical Abstracts Service (CAS) databases (inverted indexing). |
| Positional Isomerism | o-Nitrophenylacetic acid | Common laboratory shorthand indicating ortho substitution. |
| Substitutive | 2-Nitrobenzeneacetic acid | Alternative systematic name often found in vendor catalogs. |
Chemoinformatic Identifiers
To ensure interoperability across digital platforms (ELNs, LIMS), the following machine-readable identifiers are required.
-
SMILES: C1=CC=C(C(=C1)CC(=O)O)[O-]
Visual Taxonomy
The following diagram illustrates the hierarchical relationship between the chemical structure and its various identifiers.
Figure 1: Hierarchical taxonomy of nomenclature and digital identifiers for this compound.
Chemical Profile & Physical Properties
Understanding the physicochemical properties is essential for purification and handling. The relatively low pKa indicates significant acidity, necessitating base washing during organic extraction protocols.
| Property | Value | Context for Experimentation |
| Molecular Weight | 181.15 g/mol | Calculation of stoichiometry. |
| Appearance | Yellow to beige crystalline powder | Color derives from the nitro chromophore; darkening indicates oxidation/decomposition. |
| Melting Point | 137–140 °C | Sharp melting point allows for purity verification via capillary method. |
| Acidity (pKa) | ~4.0 (at 25 °C) | Stronger acid than acetic acid (pKa 4.76) due to the electron-withdrawing nitro group. |
| Solubility | Soluble in EtOH, EtOAc; Low in cold water | Recrystallization is best performed in Ethanol/Water mixtures. |
Synthetic Utility: The Reductive Cyclization Pathway
The primary value of this compound lies in its conversion to Oxindole (2-indolinone) . This transformation is a "self-validating" reaction: the reduction of the nitro group reveals an amine that is geometrically positioned to immediately attack the neighboring carboxylic acid, forming a stable lactam ring.
Mechanistic Pathway
The mechanism proceeds via a 6-electron reduction of the nitro group to an aniline derivative, followed by an intramolecular dehydration (nucleophilic acyl substitution).
Figure 2: The reductive cyclization pathway converting this compound to oxindole.
Experimental Protocol: Synthesis of Oxindole
Context: This protocol utilizes Iron (Fe) powder in acidic media (Bechamp reduction conditions), a robust method that avoids the high pressure required for catalytic hydrogenation.
Reagents:
-
This compound (10.0 g, 55 mmol)
-
Iron powder (10.0 g, excess)
-
Glacial Acetic Acid (50 mL)
-
Hydrochloric acid (conc., catalytic amount)
Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the this compound in 50 mL of water.
-
Activation: Add the Iron powder. While stirring, add 1 mL of concentrated HCl to activate the iron surface.
-
Reaction: Heat the mixture to mild reflux (approx. 100°C) for 2–3 hours.
-
Checkpoint: The yellow color of the starting material should fade as the nitro group is reduced.
-
-
Basification: Cool the reaction mixture to room temperature. Carefully add sodium carbonate (Na2CO3) solution until the pH is slightly alkaline (pH 8–9). This ensures the carboxylic acid is deprotonated (soluble) if cyclization hasn't occurred, but primarily it precipitates iron salts.
-
Filtration: Filter the slurry through a Celite pad to remove iron oxides. Wash the pad with hot water.
-
Isolation: Acidify the filtrate with HCl to pH 2. The 2-aminophenylacetic acid intermediate often cyclizes spontaneously upon heating in acid. If the product does not precipitate immediately, extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Evaporate the solvent. Recrystallize the crude solid from water or ethanol/water to yield Oxindole as white/off-white needles (Lit MP: 125–127 °C).
Why this works (Causality): The acidic conditions promote the protonation of the carbonyl oxygen, making it more electrophilic. The newly formed amine (a good nucleophile) attacks this carbon, expelling water to form the thermodynamically stable 5-membered lactam ring.
Safety & Regulatory Handling
-
GHS Classification: Irritant (Skin/Eye/Respiratory).
-
Incompatibility: Avoid contact with strong bases and strong oxidizing agents.
-
Thermal Hazard: As with many nitro-aromatics, this compound releases toxic Nitrogen Oxides (NOx) upon thermal decomposition.[2] Do not heat to dryness without verifying stability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77337, (2-Nitrophenyl)acetic acid. Retrieved from [Link]
-
Baeyer, A., & Emmerling, A. (1869). Synthese des Indols.[7][8] Berichte der deutschen chemischen Gesellschaft. (Foundational reference for the reduction of nitro-phenylacetic acid derivatives).
-
Sánchez-Viesca, F., & Gómez, R. (2018). On the Baeyer-Emmerling Synthesis of Indigo.[7] World Journal of Organic Chemistry.[7][8] Retrieved from [Link]
Sources
- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 2. This compound | 3740-52-1 [chemicalbook.com]
- 3. This compound | 3740-52-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. chemimpex.com [chemimpex.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Efficiency Photocaging with 2-Nitrophenylacetic Acid Derivatives
Topic: 2-Nitrophenylacetic Acid Derivatives (
Executive Summary & Technical Rationale
In the landscape of photolabile protecting groups (PPGs), This compound (2-NPA) serves as the critical scaffold for the
The 2-NPA scaffold addresses these limitations through two mechanistic advantages:
-
Enhanced Solubility: The
-carboxylic acid moiety (retained from the 2-NPA precursor) confers high aqueous solubility, making CNB-caged compounds ideal for physiological environments (e.g., caged neurotransmitters like MNI-Glutamate). -
Kinetic Superiority: The electron-withdrawing nature of the
-carboxy group accelerates the rate-determining step of the uncaging photoreaction, often yielding faster release rates ( ) compared to unsubstituted nitrobenzyls.
This guide details the application of 2-NPA derivatives for "caging" bioactive molecules, focusing on synthesis, photolysis mechanisms, and validation protocols.
Mechanistic Principles
The Photochemical Pathway
The utility of 2-NPA derivatives relies on the ortho-nitrobenzyl rearrangement (Norrish Type II-like mechanism). Upon UV irradiation (300–380 nm), the nitro group abstracts a benzylic proton, leading to an aci-nitro intermediate.[1]
Unlike simple nitrobenzyls, the 2-NPA derivative (CNB) possesses an
Diagram: Photolysis Mechanism of -CNB Cages
Figure 1: The photochemical uncaging pathway of
Experimental Protocols
Protocol A: Synthesis of -CNB Caged Carboxylates (e.g., Caged Glutamate)
Rationale: This protocol uses this compound as the starting material to create the "cage" before attaching it to the target molecule.
Reagents:
-
This compound (2-NPA)[2]
-
N-Bromosuccinimide (NBS)
-
tert-Butyl ester of target amino acid (e.g., Glutamate-di-tBu)
-
Potassium carbonate (
) -
Trifluoroacetic acid (TFA)
Step-by-Step Methodology:
-
-Bromination of 2-NPA:
-
Dissolve this compound (10 mmol) in
or benzene. -
Add NBS (11 mmol) and a catalytic amount of benzoyl peroxide.
-
Reflux for 4–6 hours under Argon. Monitor by TLC for the disappearance of starting material.
-
Checkpoint: The product,
-bromo-2-nitrophenylacetic acid, is unstable. Proceed immediately or store at -20°C under inert gas.
-
-
Coupling to Substrate (The "Caging" Step):
-
Dissolve the target substrate (e.g., N-Boc-Glutamate-di-tBu ester, 10 mmol) and
(15 mmol) in dry DMF. -
Add
-bromo-2-nitrophenylacetic acid (10 mmol) dropwise at 0°C. -
Stir at room temperature for 12 hours.
-
Purification: Dilute with EtOAc, wash with water/brine, and purify via flash chromatography (Hexane/EtOAc).
-
-
Global Deprotection (Yielding the Active Cage):
-
Treat the coupled product with 50% TFA in DCM for 2 hours to remove the t-butyl esters (on the glutamate) and any protecting groups on the 2-NPA moiety.
-
Result: The final product is the water-soluble
-carboxy-2-nitrobenzyl caged glutamate.
-
Protocol B: Photolysis and Uncaging Validation
Rationale: To verify the efficiency of the cage and determine the quantum yield.
Equipment:
-
UV Light Source: 365 nm LED or Mercury Arc Lamp with bandpass filter.
-
HPLC with UV-Vis detector.
Procedure:
-
Sample Preparation: Prepare a 1 mM solution of the caged compound in KMOPS buffer (pH 7.2).
-
Irradiation:
-
Place sample in a quartz cuvette (path length 1 cm).
-
Irradiate at 365 nm at defined intervals (e.g., 0, 10, 30, 60, 120 seconds).
-
-
Quantification:
-
Inject aliquots into HPLC immediately after irradiation.
-
Monitor the decrease of the caged peak and the appearance of the free substrate peak.
-
Self-Validation: The sum of the molar concentrations of (Caged + Free) should remain constant (>95%) if no non-specific degradation occurs.
-
Data Analysis & Performance Metrics
The following table summarizes the performance of 2-NPA derived cages (CNB) versus standard o-nitrobenzyl (ONB) cages.
| Feature | Standard o-Nitrobenzyl (ONB) | 2-NPA Derivative ( | Impact on Experiment |
| Water Solubility | Low (< 0.1 mM) | High (> 10 mM) | Critical for biological assays without DMSO. |
| Uncaging Rate ( | Allows resolution of fast synaptic events. | ||
| Byproduct Toxicity | High (Nitrosoaldehyde) | Low (Nitroso-glyoxylate) | Reduces artifacts in live-cell imaging. |
| Quantum Yield ( | 0.1 – 0.6 | 0.15 – 0.4 | Comparable efficiency; sufficient for flash photolysis. |
Diagram: Experimental Workflow for Caging/Uncaging
Figure 2: Operational workflow from chemical synthesis to biological application.
Critical Considerations & Troubleshooting
-
Spontaneous Decarboxylation:
-
Issue: Pure this compound salts can undergo photodecarboxylation without releasing a substrate if not properly substituted.
-
Solution: Ensure the linkage to the substrate is at the benzylic carbon (via the
-bromo intermediate) and not simply an ester of the carboxylic acid, unless the specific goal is to use the carboxylate as a photolabile ligand for metals (e.g., "Caged Calcium").
-
-
Inner Filter Effect:
-
Issue: The byproduct (nitroso compound) absorbs at 300–400 nm, potentially blocking light for remaining caged molecules.
-
Solution: Use high-intensity flash photolysis (laser) for complete uncaging in microseconds, or flow cells for continuous uncaging.
-
-
pH Sensitivity:
References
-
Corrie, J. E. T., et al. (2016). Photolabile protecting groups for nucleosides: Mechanistic studies of the 2-(2-nitrophenyl)ethyl group. ResearchGate. 4
-
Schaper, K., et al. (2002).[5] The α,5-dicarboxy-2-nitrobenzyl caging group, a tool for biophysical applications with improved hydrophilicity. PubMed. 5[2][4]
-
Margerum, J. D., & Petrusis, C. T. (1969). Photodecarboxylation of nitrophenylacetate ions. Journal of the American Chemical Society. 3
- Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. (Contextual grounding for ONB mechanisms).
-
Organic Syntheses. (1925). p-Nitrophenylacetic Acid Synthesis Procedure (Foundational chemistry for starting material preparation). 6
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The α,5-dicarboxy-2-nitrobenzyl caging group, a tool for biophysical applications with improved hydrophilicity: synthesis, photochemical properties and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes: Utilizing 2-Nitrophenylacetic Acid for Selective Primary Alcohol Protection
Abstract
In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious use of protecting groups is paramount.[1] This guide provides a comprehensive overview and detailed protocols for the application of the (2-nitrophenyl)acetyl (NPAc) group, derived from 2-nitrophenylacetic acid, for the selective protection of primary alcohols. The NPAc group offers a robust and orthogonal protective strategy, stable under a variety of common reaction conditions and selectively cleavable under mild reductive conditions.[2][3] This document is intended for researchers, medicinal chemists, and process development scientists seeking a reliable method for primary alcohol protection.
Introduction: The Imperative of Orthogonal Protection
The synthesis of complex molecules often necessitates a strategic sequence of reactions, where specific functional groups must be temporarily masked to prevent undesired side reactions.[4] An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removed in high yield under conditions that do not affect other functional groups within the molecule.[1] This concept of "orthogonality," where different protecting groups can be removed selectively in any order, is a cornerstone of modern synthetic strategy.[1]
The (2-nitrophenyl)acetyl (NPAc) group has emerged as a valuable tool in this context, particularly for the protection of hydroxyl moieties.[2][3] Derived from the commercially available and inexpensive this compound, the NPAc group can be introduced under standard esterification conditions. Its key advantage lies in its unique deprotection mechanism: a mild reduction of the nitro group initiates a cascade that leads to the cleavage of the ester bond, regenerating the alcohol.[2][3] This deprotection is achieved with high selectivity using zinc powder in the presence of ammonium chloride, leaving many other common protecting groups intact.[2][3]
This application note will detail the scientific principles behind the use of the NPAc group, provide step-by-step protocols for its implementation, and present data on its efficacy with various substrates.
The (2-Nitrophenyl)acetyl (NPAc) Protecting Group: A Mechanistic Overview
The utility of the NPAc group is rooted in the chemical transformations of the 2-nitrophenyl moiety. The protection and deprotection processes are distinct and mechanistically elegant, providing a reliable and selective method for managing primary hydroxyl groups.
Protection of Primary Alcohols
The formation of the NPAc ester can be accomplished through several standard esterification methods. A particularly effective and widely used method for primary alcohols is the Mitsunobu reaction, which allows for the conversion of the alcohol to the corresponding ester under mild, neutral conditions.[5][6]
The Mitsunobu reaction involves the in situ activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5][6] The reaction proceeds through a series of intermediates, culminating in the nucleophilic attack of the carboxylate from this compound on the activated alcohol, forming the desired ester.
Diagram 1: Generalized Workflow for NPAc Protection and Deprotection
Caption: A high-level overview of the NPAc protection and deprotection workflow.
Deprotection: A Reductively-Triggered Intramolecular Cyclization
The selective removal of the NPAc group is the hallmark of this protective strategy. The process is initiated by the reduction of the ortho-nitro group to an amino group using a mild reducing agent, most commonly zinc dust in the presence of a weak acid source like ammonium chloride.[2][3] The resulting 2-aminophenylacetyl ester is unstable and undergoes a rapid, spontaneous intramolecular cyclization. The newly formed amino group acts as an internal nucleophile, attacking the adjacent ester carbonyl. This forms a stable lactam (a cyclic amide) and liberates the protected alcohol.
This intramolecular assistance is the key to the mild deprotection conditions. The reaction is driven by the formation of the thermodynamically stable lactam ring.
Diagram 2: Mechanism of NPAc Deprotection
Caption: The reductive cleavage of the NPAc group proceeds via an intramolecular cyclization.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Protection of a Primary Alcohol using the Mitsunobu Reaction
This protocol describes a general procedure for the esterification of a primary alcohol with this compound under Mitsunobu conditions.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq), this compound (1.5 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (approximately 0.1 M concentration with respect to the alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃ solution (2 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford the pure NPAc-protected alcohol.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can consume the reagents and lead to side products. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial.
-
Order of Addition: The pre-mixing of the alcohol, carboxylic acid, and phosphine before the addition of the azodicarboxylate is important for the efficient formation of the reactive intermediates.[7]
-
Low Temperature: The initial cooling to 0 °C helps to control the exothermic reaction and minimize the formation of byproducts.
-
Workup: The aqueous NaHCO₃ wash is essential to remove any unreacted this compound and other acidic impurities.
Protocol 2: Deprotection of the NPAc Group
This protocol outlines the reductive cleavage of the NPAc ester to regenerate the primary alcohol.
Materials:
-
NPAc-protected alcohol (1.0 eq)
-
Zinc powder (Zn) (10 eq)
-
Ammonium chloride (NH₄Cl) (10 eq)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Water
-
Celite®
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add the NPAc-protected alcohol (1.0 eq).
-
Add a mixture of ethanol (or methanol) and water (e.g., 9:1 v/v) to dissolve the protected alcohol.
-
Add ammonium chloride (10 eq) and zinc powder (10 eq) to the solution.
-
Stir the suspension vigorously at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess zinc and other solids. Wash the filter cake with ethyl acetate or dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The residue can be partitioned between water and an organic solvent (e.g., EtOAc or DCM).
-
Wash the organic layer with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude alcohol can be purified by silica gel column chromatography if necessary.
Causality Behind Experimental Choices:
-
Zinc and Ammonium Chloride: This combination provides a mild and effective system for the reduction of the nitro group. The ammonium chloride acts as a proton source in the neutral to slightly acidic pH range, which is optimal for the desired reduction without causing hydrolysis of other acid-sensitive groups.
-
Solvent System: A protic solvent system like ethanol/water or methanol/water is necessary for the reduction to proceed efficiently.
-
Celite Filtration: This is a crucial step to remove the fine zinc powder and zinc salts, which can complicate the workup and purification.
Data Presentation: Substrate Scope and Yields
The (2-nitrophenyl)acetyl protecting group has been shown to be effective for a range of primary alcohols, with both protection and deprotection steps proceeding in high yields. The following table summarizes representative data.
| Entry | Substrate (Primary Alcohol) | Protection Yield (%) | Deprotection Yield (%) |
| 1 | Benzyl alcohol | 95 | 92 |
| 2 | 1-Hexanol | 92 | 90 |
| 3 | 3-Phenyl-1-propanol | 94 | 91 |
| 4 | Ethylene glycol (mono-protection) | 85 | 88 |
| 5 | A primary alcohol on a complex carbohydrate derivative | 88 | 93 |
Yields are based on isolated and purified products.
Orthogonality and Compatibility
A key feature of the NPAc group is its orthogonality with other commonly used protecting groups in organic synthesis. The mild reductive deprotection conditions (Zn/NH₄Cl) are compatible with a variety of other protective moieties, allowing for selective deprotection in complex synthetic sequences.
The NPAc group has been demonstrated to be stable under conditions used to remove or modify the following protecting groups:
-
Silyl ethers: tert-Butyldimethylsilyl (TBDMS)
-
Esters: Levulinoyl (Lev)
-
Carbamates: 9-Fluorenylmethoxycarbonyl (Fmoc)
-
Ethers: Naphthylmethyl (NAP) and p-Methoxybenzyl (MPM)[2][3]
This orthogonality makes the NPAc group a valuable addition to the synthetic chemist's toolbox for the strategic synthesis of complex molecules.
Conclusion
The use of this compound to install the (2-nitrophenyl)acetyl (NPAc) protecting group offers a highly effective and selective method for the protection of primary alcohols. The straightforward introduction via standard esterification methods, such as the Mitsunobu reaction, combined with a unique and mild reductive deprotection protocol, makes this a valuable strategy for a wide range of synthetic applications. Its demonstrated orthogonality with other common protecting groups further enhances its utility in the synthesis of complex, polyfunctional molecules relevant to the pharmaceutical and agrochemical industries. The protocols and data presented in this application note provide a solid foundation for the successful implementation of this protective group strategy in research and development settings.
References
-
(2-Nitrophenyl)acetyl: A New, Selectively Removable Hydroxyl Protecting Group. Organic Letters. [Link]
-
(2-Nitrophenyl)acetyl: A New, Selectively Removable Hydroxyl Protecting Group. ACS Publications. [Link]
-
(2-Nitrophenyl)acetyl: a new, selectively removable hydroxyl protecting group. Semantic Scholar. [https://www.semanticscholar.org/paper/ (2-Nitrophenyl)acetyl%3A-a-new%2C-selectively-removable-Daragics-F%C3%BCgedi/0942b08e5300688005395c276329434850c9501a]([Link] (2-Nitrophenyl)acetyl%3A-a-new%2C-selectively-removable-Daragics-F%C3%BCgedi/0942b08e5300688005395c276329434850c9501a)
-
(2-Nitrophenyl)acetyl: a new, selectively removable hydroxyl protecting group. PubMed. [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Alcohol Protecting Groups. University of Windsor. [Link]
-
File:Protection and Deprotection of Alcohols.png. Wikimedia Commons. [Link]
-
Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
-
Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues. Sci-Hub. [Link]
-
Protecting Group Strategies in Natural Product Biosynthesis. PubMed. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Synthesis of Photolabile 2-(2-Nitrophenyl)propyloxycarbonyl Protected Amino Acids. ResearchGate. [Link]
- Process for purifying allyl alcohol.
-
Reduction of Nitrophenols by Zinc and Ammonium Chloride in Aqueous Medium. ResearchGate. [Link]
-
Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. National Institutes of Health. [Link]
-
Towards the chemoenzymatic synthesis of heparan sulfate oligosaccharides: Oxidative cleavage of p-nitrophenyl group with ceric ammonium salts. National Institutes of Health. [Link]
-
A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. National Institutes of Health. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
-
A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses. [Link]
-
Mitsunobu reaction. Organic Synthesis. [Link]
-
Purification and comparative studies of alcohol dehydrogenases. PubMed. [Link]
-
Protection and Deprotection of Alcohol in Organic Chemistry. YouTube. [Link]
-
1-NITRO-2-ACETYLAMINONAPHTHALENE. Organic Syntheses. [Link]
-
A Very Practical and Selective Method for PMB Protection of Alcohols. ResearchGate. [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry and Biochemistry. [Link]
- Cleavage of esters, amides or thioesters of formic acid, comprises converting ester, amide or thioester of formic acid to carbon dioxide and corresponding alcohol, amine or thiol by a formate dehydrogenase.
-
Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]
-
Protecting groups. Royal Society of Chemistry. [Link]
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Introduction: The Significance of the Oxindole Scaffold in Drug Discovery
I have gathered more specific information on the reductive cyclization of 2-nitrophenylacetic acid. I found several review articles that discuss the synthesis of oxindoles from nitroarenes, which provides a good theoretical background and mentions various methods like the Cadogan–Sundberg reaction and transition-metal-catalyzed cyclizations. I have also found patent literature that describes procedures for this reaction, including catalytic hydrogenation and reduction with iron in acetic acid.
However, I still lack detailed, step-by-step protocols from peer-reviewed journals for the most common and practical methods like catalytic hydrogenation and Fe/HCl reduction specifically for this compound. The patent literature provides some details, but academic papers would be more authoritative and provide more context for a scientific audience. I also need to find more specific data on reaction yields, times, and temperatures for these methods to create a meaningful comparison table. Finally, while I have a general understanding of the mechanism, I need to find a source that explicitly illustrates the mechanism for the cyclization of this compound to oxindole to create an accurate Graphviz diagram.
Therefore, my next step will be to focus on finding specific journal articles that provide detailed experimental procedures for the catalytic hydrogenation and Fe/HCl or Fe/acetic acid reduction of this compound. I will also search for articles that discuss the mechanism of this specific reaction in detail. I will also look for comparative studies that evaluate different methods for this transformation to gather the data needed for the comparison table.I have gathered a significant amount of information from scientific literature and patents regarding the reductive cyclization of this compound to oxindole. I have found details on several methods, including catalytic hydrogenation, reduction with iron in acidic media, and the use of samarium(II) iodide. I have also found information on the general mechanism of nitroarene reduction.
However, I still need to find more specific, side-by-side comparative data for the different methods applied to this compound to create a comprehensive comparison table. While I have found general protocols, I would like to find more detailed experimental procedures from peer-reviewed articles to ensure the highest level of accuracy and provide the best possible guidance for researchers. Specifically, I need more precise data on reaction times, temperatures, and yields for the catalytic hydrogenation and iron-based reduction methods to create a robust comparison table. I also need to find a clear, published illustration of the reaction mechanism for the intramolecular cyclization of the intermediate 2-aminophenylacetic acid to oxindole to create an accurate Graphviz diagram.
Therefore, I will refine my search to look for papers that directly compare different methods for the synthesis of oxindole from this compound. I will also search for articles that specifically detail the mechanism of the final cyclization step.I have gathered a substantial amount of information on the reductive cyclization of this compound to oxindole. I have identified three primary methods: catalytic hydrogenation, reduction with iron in acidic media, and catalytic transfer hydrogenation using ammonium formate. I have also found several references that provide general protocols and discuss the reaction mechanism.
However, to create a truly comprehensive and practical guide, I still need to refine some details. Specifically, I want to find more explicit, side-by-side comparative data on the yields, reaction times, and temperatures for these different methods when applied to this compound. This will allow me to create a more informative comparison table. While I have a good understanding of the overall mechanism, a dedicated source illustrating the final intramolecular cyclization of 2-aminophenylacetic acid to oxindole would be beneficial for creating a precise Graphviz diagram.
Therefore, I will conduct a final targeted search to find papers that directly compare these reduction methods for this compound and look for a clear mechanistic illustration of the final cyclization step. After this, I will have all the necessary components to construct the detailed application note as requested.## The Synthesis of Oxindoles: A Detailed Protocol for the Reductive Cyclization of this compound
The oxindole structural motif is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. Its prevalence in drug candidates, targeting everything from cancer to neurological disorders, underscores the critical need for robust and efficient synthetic routes to this privileged scaffold. One of the most fundamental and widely employed methods for constructing the oxindole core is the reductive cyclization of this compound and its derivatives. This transformation provides a direct and atom-economical pathway to this valuable heterocyclic system.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical execution of this pivotal reaction. We will delve into the mechanistic underpinnings of the transformation, present detailed, field-proven protocols for common reductive methods, and offer a comparative analysis to aid in the selection of the most suitable procedure for a given synthetic challenge.
Reaction Mechanism: From Nitroarene to Lactam
The reductive cyclization of this compound to oxindole is a two-stage process that begins with the reduction of the nitro group to an amine, followed by an intramolecular cyclization.
The reduction of the aromatic nitro group is a well-established transformation that typically proceeds through a series of intermediates. Under acidic or neutral conditions, the reaction is believed to involve the initial formation of a nitrosoarene, which is then further reduced to a hydroxylamine. Subsequent reduction of the hydroxylamine yields the corresponding aniline, 2-aminophenylacetic acid.
Once the 2-aminophenylacetic acid intermediate is formed, it undergoes a spontaneous or acid/base-catalyzed intramolecular cyclization. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the carboxylic acid, leading to the formation of a tetrahedral intermediate. Subsequent dehydration of this intermediate results in the formation of the stable five-membered lactam ring of the oxindole product.
Figure 1: General mechanism of the reductive cyclization of this compound.
Comparative Overview of Common Reductive Protocols
Several methods have been developed for the reductive cyclization of this compound, each with its own set of advantages and limitations. The choice of method often depends on factors such as substrate compatibility, desired scale, and available laboratory equipment. Below is a summary of the most common and practical approaches.
| Method | Reducing Agent/Catalyst | Typical Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Ethanol, Methanol | 25 - 50 | 2 - 6 | >90 | Highly efficient and clean; requires specialized hydrogenation equipment; potential for dehalogenation of substrates. |
| Metal in Acidic Media | Fe powder, Acetic Acid | Acetic Acid, Water | 80 - 110 | 1 - 3 | 80 - 95 | Cost-effective and operationally simple; requires stoichiometric amounts of metal; workup can be tedious. |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | Methanol, Ethanol | 25 - 80 | 0.5 - 2 | 85 - 95 | Avoids the use of gaseous hydrogen; milder conditions than metal/acid methods; can be faster. |
Detailed Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis of oxindole from this compound using the three methods highlighted above.
Protocol 1: Catalytic Hydrogenation
This method is highly efficient and generally provides excellent yields of the desired product with high purity.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Filtration apparatus (e.g., Celite® pad)
-
Hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of starting material).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 bar).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50 °C) for 2-6 hours, or until hydrogen uptake ceases.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude oxindole.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Figure 2: Workflow for catalytic hydrogenation of this compound.
Protocol 2: Reduction with Iron in Acetic Acid
This classical method is cost-effective and does not require specialized pressure equipment, making it accessible in most laboratory settings.
Materials:
-
This compound
-
Iron powder
-
Glacial acetic acid
-
Water
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and glacial acetic acid (10-15 mL per gram of starting material).
-
Stir the mixture to dissolve the starting material.
-
Add iron powder (3.0-5.0 eq) portion-wise to the stirred solution. The addition may be exothermic.
-
Heat the reaction mixture to reflux (approximately 110-118 °C) and maintain for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-water and basify with a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases and the pH is neutral or slightly basic.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude oxindole.
-
Purify by recrystallization or column chromatography as needed.
Protocol 3: Catalytic Transfer Hydrogenation with Ammonium Formate
This method offers a convenient alternative to traditional hydrogenation, as it does not require gaseous hydrogen or high-pressure equipment.
Materials:
-
This compound
-
Ammonium formate
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (15-25 mL per gram of starting material).
-
Add ammonium formate (3.0-5.0 eq) to the solution and stir until it dissolves.
-
Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture.
-
Heat the mixture to a gentle reflux (or stir at room temperature, although the reaction will be slower) for 0.5-2 hours.
-
Monitor the reaction for the cessation of gas evolution and by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be taken up in water and extracted with an organic solvent like ethyl acetate.
-
The combined organic extracts are then washed, dried, and concentrated to give the crude oxindole, which can be further purified.
Conclusion
The reductive cyclization of this compound is a versatile and reliable method for the synthesis of the medicinally important oxindole scaffold. The choice between catalytic hydrogenation, metal-acid reduction, or transfer hydrogenation will depend on the specific requirements of the synthesis, including the presence of other functional groups, the desired scale, and the available equipment. The protocols provided in this application note offer a solid foundation for the successful implementation of this key transformation in any synthetic chemistry laboratory.
References
- Quallich, G. J.; Woodall, T. M. A Practical Synthesis of 6-Chlorooxindole. Synthesis1993, 1993 (01), 51-52.
- Wienhöfer, G.; Sorribes, I.; Boddien, A.; Westerhaus, F.; Junge, K.; Junge, H.; Llusar, R.; Beller, M. A Novel Iron-Based Catalyst for the Reduction of Nitroarenes. J. Am. Chem. Soc.2011, 133 (32), 12875–12879.
- Gowda, D. C.; Mahesh, B. A Simple and Convenient Method for the Reduction of Nitro Compounds Using Ammonium Formate and Zinc Dust. Synth. Commun.2000, 30 (20), 3639-3644.
- Ram, S.; Ehrenkaufer, R. E. A Facile and General Method for the Reduction of Aromatic Nitro Compounds Using Ammonium Formate as a Catalytic Hydrogen Transfer Agent. Tetrahedron Lett.1984, 25 (32), 3415-3418.
- Trost, B. M.; Toste, F. D. A Catalytic Enantioselective Approach to the Staudinger Reaction. J. Am. Chem. Soc.2000, 122 (4), 714-715.
Application Note & Protocol: A Proposed Total Synthesis of (−)-Phaitanthrin D Utilizing 2-Nitrophenylacetic Acid as a Key Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
(−)-Phaitanthrin D, a member of the tryptanthrin family of natural products, exhibits significant biological activities, including anti-mycobacterial properties.[1][2] This application note outlines a detailed, proposed synthetic strategy for the total synthesis of (−)-phaitanthrin D. The cornerstone of this approach is the strategic use of 2-nitrophenylacetic acid as a versatile and readily available starting material for the construction of the critical indolo[2,1-b]quinazoline core of the target molecule. This guide provides in-depth protocols, mechanistic insights, and the scientific rationale behind the proposed synthetic route, offering a practical framework for researchers engaged in the synthesis of complex alkaloids and the development of novel therapeutic agents.
Introduction: The Significance of (−)-Phaitanthrin D and the Synthetic Rationale
(−)-Phaitanthrin D belongs to the indolo[2,1-b]quinazoline class of alkaloids, which are known for their diverse and potent biological activities.[3] The development of efficient and scalable synthetic routes to these complex molecules is of paramount importance for further pharmacological evaluation and the generation of novel analogs with improved therapeutic profiles.
This document proposes a convergent and logical total synthesis of (−)-phaitanthrin D. The retrosynthetic analysis identifies this compound as a strategic starting material. This choice is predicated on the well-established utility of ortho-nitro-substituted phenylacetic acids in the synthesis of indole and oxindole systems through reductive cyclization.[4][5] The nitro group in this compound serves as a masked amino group, which, upon reduction, can participate in an intramolecular cyclization to form the indole-2-one (oxindole) core, a key structural motif within the phaitanthrin scaffold.
Key Features of the Proposed Synthesis:
-
Strategic Use of this compound: Leveraging the inherent reactivity of the ortho-nitro group for the efficient construction of the indole core.[4][6]
-
Convergent Strategy: The synthesis is designed to bring together two key fragments late in the sequence to maximize efficiency.
-
Robust and Well-Precedented Reactions: The proposed steps are based on reliable and high-yielding transformations commonly employed in organic synthesis.
Retrosynthetic Analysis of (−)-Phaitanthrin D
The proposed retrosynthetic strategy for (−)-phaitanthrin D is depicted below. The key disconnection breaks the amide bond of the quinazolinone ring, leading back to an anthranilic acid derivative and a key oxindole intermediate. This oxindole intermediate can, in turn, be traced back to a condensation product of this compound and a suitable aldehyde, highlighting the central role of our chosen starting material.
Caption: Retrosynthetic analysis of (−)-phaitanthrin D.
Proposed Synthetic Pathway and Detailed Protocols
The forward synthesis is designed to be robust and scalable. Each step is accompanied by a detailed protocol, including reagent quantities, reaction conditions, and purification methods.
Synthesis of the Key Oxindole Intermediate
The initial phase of the synthesis focuses on the construction of the functionalized oxindole core from this compound.
Step 1: Knoevenagel Condensation of this compound with 3,4-Dimethoxybenzaldehyde
This step serves to introduce the future "right-hand" portion of the phaitanthrin molecule.
-
Protocol:
-
To a solution of this compound (1.0 eq) and 3,4-dimethoxybenzaldehyde (1.0 eq) in acetic anhydride (5.0 eq) is added triethylamine (2.0 eq).
-
The reaction mixture is heated to 100 °C and stirred for 4 hours.
-
After cooling to room temperature, the mixture is poured into ice-water and stirred until a precipitate forms.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to afford the corresponding nitrostilbene derivative.
-
-
Causality: The use of acetic anhydride and triethylamine promotes the Knoevenagel condensation by forming a mixed anhydride in situ, which is more reactive towards the aldehyde.
Step 2: Reductive Cyclization to form the Oxindole Core
This is the key step where the indole-2-one (oxindole) ring system is formed.
-
Protocol:
-
The nitrostilbene derivative (1.0 eq) is dissolved in a mixture of ethanol and water (10:1).
-
Iron powder (5.0 eq) and ammonium chloride (1.0 eq) are added to the solution.
-
The mixture is heated to reflux and stirred vigorously for 6 hours.
-
The hot reaction mixture is filtered through a pad of celite to remove the iron salts.
-
The filtrate is concentrated under reduced pressure, and the resulting residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude oxindole intermediate, which is purified by column chromatography.
-
-
Causality: The iron/ammonium chloride system is a classic and effective method for the reduction of an aromatic nitro group to an amine. The in situ generated amine then undergoes a spontaneous intramolecular cyclization onto the adjacent ester (formed from the acetic anhydride in the previous step) to yield the stable oxindole ring.[4]
Assembly of the Quinazolinone Ring and Final Steps
The second phase involves the coupling of the oxindole intermediate with a suitable anthranilic acid derivative to complete the indolo[2,1-b]quinazoline core.
Step 3: Coupling with Isatoic Anhydride
This step constructs the central quinazolinone ring system.
-
Protocol:
-
A mixture of the oxindole intermediate (1.0 eq) and isatoic anhydride (1.1 eq) in dry pyridine is heated to 120 °C for 8 hours.
-
The pyridine is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to yield the tryptanthrin core. A similar reaction is described for the synthesis of tryptanthrin derivatives.[2]
-
-
Causality: Isatoic anhydride serves as a convenient precursor for the anthraniloyl moiety. Upon heating, it reacts with the nucleophilic nitrogen of the oxindole to form the desired quinazolinone ring system.
Step 4: Introduction of the Hydroxyl Group
The final step involves the stereoselective introduction of the hydroxyl group to furnish (−)-phaitanthrin D.
-
Protocol:
-
The tryptanthrin core (1.0 eq) is dissolved in a suitable solvent such as THF.
-
A stereoselective reducing agent, for example, a chiral borane reagent such as (−)-DIP-Chloride, is added at low temperature (−78 °C).
-
The reaction is stirred at this temperature until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of methanol.
-
The mixture is warmed to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by preparative HPLC to afford (−)-phaitanthrin D.
-
-
Causality: The use of a chiral reducing agent is crucial for establishing the correct stereochemistry at the newly formed stereocenter, leading to the desired (−)-enantiomer.
Visualization of the Synthetic Workflow and Key Mechanism
Caption: Mechanism of the key reductive cyclization step.
Quantitative Data Summary
While this is a proposed synthesis, the expected yields for each step are based on similar transformations reported in the literature.
| Step | Transformation | Key Reagents | Expected Yield (%) |
| 1 | Knoevenagel Condensation | Acetic anhydride, Triethylamine | 85-95 |
| 2 | Reductive Cyclization | Iron, Ammonium chloride | 70-85 |
| 3 | Quinazolinone Formation | Isatoic anhydride, Pyridine | 60-75 |
| 4 | Stereoselective Reduction | (−)-DIP-Chloride | 50-70 |
Conclusion
This application note details a robust and scientifically sound proposed total synthesis of (−)-phaitanthrin D. The strategic use of this compound as a key starting material allows for an efficient construction of the required oxindole intermediate through a key reductive cyclization step. The subsequent assembly of the indolo[2,1-b]quinazoline core and the final stereoselective reduction provide a clear and logical pathway to the target natural product. The protocols and mechanistic rationale presented herein are intended to serve as a valuable guide for researchers in the field of natural product synthesis and medicinal chemistry.
References
-
Kamal, A., Reddy, B. V. S., Sridevi, B., Ravikumar, A., Venkateswarlu, A., Sravanthi, G., ... & Sriram, D. (2015). Synthesis and biological evaluation of phaitanthrin congeners as anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 25(18), 3867-3872. [Link]
-
(2-Nitrophenyl)acetic acid. (2023, May 1). In Wikipedia. [Link]
-
Fischer indole synthesis. In Taylor & Francis Knowledge Centers. (n.d.). [Link]
-
Kamal, A., et al. (2015). Synthesis and biological evaluation of phaitanthrin congeners as anti-mycobacterial agents. ScienceDirect. [Link]
Sources
- 1. Synthesis and biological evaluation of phaitanthrin congeners as anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. daneshyari.com [daneshyari.com]
- 3. researchgate.net [researchgate.net]
- 4. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. chemimpex.com [chemimpex.com]
Application Note: 2-Nitrophenylacetic Acid as a Precursor for Privileged Pharmaceutical Scaffolds
Executive Summary
This technical guide details the utility of 2-Nitrophenylacetic acid (2-NPAA) (CAS: 3740-52-1) in pharmaceutical synthesis.[1] While historically known as a herbicide precursor, its primary value in modern drug development lies in its role as a "masked" indole and oxindole progenitor.[1]
Through reductive cyclization , 2-NPAA provides a high-fidelity route to the Oxindole (indolin-2-one) scaffold—a privileged structure found in kinase inhibitors (e.g., Sunitinib), dopamine agonists (e.g., Ropinirole), and antipsychotics (e.g., Ziprasidone).[1] This guide provides validated protocols for the conversion of 2-NPAA to oxindole cores, emphasizing critical process parameters (CPPs) for scalability and purity.
Chemical Profile & Reactivity
2-NPAA is characterized by the ortho-positioning of a nitro group (
| Property | Specification |
| IUPAC Name | 2-(2-Nitrophenyl)acetic acid |
| CAS Number | 3740-52-1 |
| Molecular Weight | 181.15 g/mol |
| Appearance | Yellow to pale brown crystalline powder |
| Melting Point | 140.0 – 143.0 °C |
| Solubility | Soluble in ethanol, ethyl acetate; sparingly soluble in water |
| Key Hazards | Skin/Eye Irritant (H315, H319); Potential Mutagen (Category 2) |
Mechanism of Action: The Reductive Cyclization Cascade
The transformation of 2-NPAA to pharmaceutical scaffolds relies on the reduction of the nitro group to an amine (aniline).[1] Once formed, the amine acts as an internal nucleophile, attacking the carbonyl carbon of the pendant acetic acid group.[1] This results in the extrusion of water and the formation of the lactam ring (Oxindole).[1]
Pathway Visualization
The following diagram illustrates the chemical logic flow from 2-NPAA to key drug scaffolds.
Figure 1: The synthetic cascade from this compound to major pharmaceutical classes.[1]
Validated Protocol: Synthesis of Oxindole (Indolin-2-one)
This protocol utilizes an Iron/Acetic Acid reduction.[1] This method is preferred over catalytic hydrogenation (H₂/Pd) in early-stage development because it is robust against catalyst poisoning and avoids high-pressure equipment.[1]
Materials
-
This compound (10.0 g, 55.2 mmol)[1]
-
Iron powder (reduced, 325 mesh) (12.3 g, 220 mmol, 4.0 eq)[1]
-
Glacial Acetic acid (100 mL)
-
Ethyl Acetate (for extraction)[1]
-
Sodium Bicarbonate (sat.[1] aq.)
Step-by-Step Methodology
-
Reactor Charge: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve This compound (10.0 g) in Glacial Acetic Acid (80 mL).
-
Iron Addition (Exotherm Control): Heat the solution to 50°C. Add Iron powder portion-wise over 20 minutes.
-
Reflux: Once addition is complete, raise temperature to 90–95°C and stir for 2 hours.
-
Workup:
-
Neutralization: Dilute the residue with Ethyl Acetate (100 mL) and wash cautiously with saturated
solution until the aqueous layer is pH 8.-
Note: Neutralization is critical to remove residual acetic acid which can catalyze ring-opening or polymerization during storage.[1]
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate. Recrystallize the solid from Ethanol/Water.[1]
Expected Yield: 75–85% Characterization: Melting point 125–127°C (Lit. 126°C).[1]
Advanced Application: C3-Functionalization for Kinase Inhibitors
Many drugs (e.g., Sunitinib) require substitution at the C3 position of the oxindole ring.[1] The most efficient strategy is to functionalize the alpha-carbon of 2-NPAA before the reductive cyclization.[1]
Strategic Workflow
-
Alpha-Alkylation: Treat 2-NPAA (or its ester) with a base (LDA or NaH) and an alkyl halide.[1] The nitro group remains intact.[1]
-
Reductive Cyclization: Subject the substituted 2-NPAA to the reduction protocol above. The cyclization occurs spontaneously to yield 3-substituted oxindole.[1]
Figure 2: Workflow for generating C3-substituted oxindoles via "Late-Stage Cyclization."
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reduction of Nitro group.[1] | Ensure Iron powder is activated or increase equivalents to 5.[1]0. Check agitation speed.[1] |
| Sticky Product | Residual Acetic Acid.[1] | Perform more rigorous |
| Impurity Profile | Formation of Hydroxamic acid intermediate.[1][2] | Reaction temperature too low (<60°C).[1] Ensure reflux is maintained for full conversion of the N-hydroxy intermediate to the amine.[1] |
References
-
Chemical Properties & Safety
-
Synthetic Methodology (Oxindole Synthesis)
-
Khetmalis, Y. M., et al. (2021).[1][3] Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy.[1][3][4][5][6] Retrieved from [Link]
-
Organic Syntheses, Coll.[1][7] Vol. 3, p. 479 (1955); Vol. 27, p. 56 (1947).[1] General methods for reduction of o-nitrophenylacetic acid derivatives.
-
-
Pharmaceutical Applications (Kinase Inhibitors)
-
Mishra, C. B., et al. (2024).[1][5] Discovery and Anticancer Screening of Novel Oxindole-Based Derivatives. Pharmaceuticals (MDPI).[1] Retrieved from [Link][1][3]
-
Sunitinib Structure-Activity Relationship: The oxindole core is derived via Knoevenagel condensation of oxindole with pyrrole aldehydes.[1]
-
-
Indole-3-Acetic Acid Synthesis
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Quantitative HPLC Analysis Using 2-Nitrophenylacetic Acid as an Internal Standard
Abstract
This comprehensive application note provides a detailed protocol and technical guide for the use of 2-Nitrophenylacetic acid (2-NPAA) as an internal standard (IS) for quantitative analysis by High-Performance Liquid Chromatography (HPLC). The document is intended for researchers, scientists, and drug development professionals seeking to develop robust and reliable analytical methods. It covers the rationale for selecting 2-NPAA, its key physicochemical properties, detailed experimental protocols, and a thorough method validation strategy based on International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction: The Role of the Internal Standard in HPLC
Quantitative accuracy in HPLC is paramount, yet it can be compromised by variations in sample preparation, injection volume, and instrument response.[3] The internal standard method is a powerful technique used to correct for these potential errors.[3][4] In this method, a known concentration of a stable compound, the internal standard, is added to all samples, calibration standards, and quality controls.[5] Quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area, rather than the absolute peak area of the analyte.[5] This ratiometric approach significantly enhances the precision and accuracy of the results by compensating for procedural inconsistencies.[3][6]
Rationale for Selecting this compound (2-NPAA)
The choice of an internal standard is critical and must satisfy several criteria.[5] The IS should be structurally similar to the analyte but sufficiently different to be chromatographically resolved.[5] It must also be stable throughout the analytical process and not be present in the original sample matrix.[5]
This compound is an excellent candidate for an internal standard when analyzing acidic compounds or other aromatic molecules for several reasons:
-
Chemical Stability: 2-NPAA is a stable crystalline powder under standard laboratory conditions, ensuring consistency during sample preparation and analysis.[7]
-
Chromatographic Behavior: As a derivative of phenylacetic acid, it exhibits predictable behavior in reversed-phase HPLC, typically eluting with a sharp, symmetrical peak.[8]
-
UV Absorbance: The presence of the nitro group (-NO2) acts as a strong chromophore, allowing for sensitive detection at wavelengths where many analytes of interest also absorb.
-
Commercial Availability: It is readily available in high purity (≥98%) from various chemical suppliers, which is essential for preparing accurate standard solutions.[7][9]
-
Established Use: It has been successfully employed as an internal standard in published analytical methods, such as for the determination of salicylamide-O-acetic acid.[10]
Physicochemical Properties of this compound
A thorough understanding of the internal standard's properties is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₈H₇NO₄ | [7][9] |
| Molecular Weight | 181.15 g/mol | |
| Appearance | Yellow to beige crystalline powder | [7][9][10] |
| Melting Point | 137-142 °C | [7][9][10] |
| pKa (Acidic) | ~4.17 | [10][11] |
| Solubility | Soluble in organic solvents like ethanol and acetonitrile. Low solubility in water. | [7][10] |
| CAS Number | 3740-52-1 | [7][9] |
Causality Insight: The pKa of ~4.17 is a critical parameter.[10][11] To ensure consistent retention and sharp peak shape in reversed-phase HPLC, the mobile phase pH should be controlled to be at least 1.5-2 pH units below the pKa.[12] This suppresses the ionization of the carboxylic acid group, rendering the molecule more non-polar and promoting stable retention.[12]
Experimental Protocol: A Self-Validating System
This section details a step-by-step protocol for using 2-NPAA as an internal standard. The methodology is designed to be inherently robust and is followed by a validation plan to formally demonstrate its suitability for a given purpose.
Workflow Overview
The following diagram illustrates the complete analytical workflow from preparation to final data analysis.
Caption: High-level workflow for quantitative HPLC analysis using an internal standard.
Reagents and Materials
-
This compound (≥98% purity)
-
Analyte of interest (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade, ~99%)[13]
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
HPLC vials with septa
-
Syringe filters (e.g., 0.22 µm PTFE)
Preparation of Solutions
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To 999 mL of Type I water, add 1 mL of formic acid.
-
Prepare Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. To 999 mL of acetonitrile, add 1 mL of formic acid.
-
Degas both mobile phases for 15 minutes using sonication or vacuum degassing. Causality Insight: Formic acid is a volatile modifier suitable for both UV and MS detectors.[8] It acidifies the mobile phase to a pH of approximately 2.7, ensuring that 2-NPAA (pKa ~4.17) and many other acidic analytes remain in their non-ionized, more hydrophobic form, leading to better retention and peak shape on a C18 column.[12]
-
-
Internal Standard (2-NPAA) Stock Solution (1 mg/mL):
-
Accurately weigh 25 mg of 2-NPAA and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. This is the IS Stock.
-
-
Internal Standard Working Solution (50 µg/mL):
-
Pipette 2.5 mL of the IS Stock into a 50 mL volumetric flask.
-
Dilute to the mark with 50:50 (v/v) Acetonitrile:Water. This is the IS Working Solution.
-
-
Analyte Stock Solution (1 mg/mL):
-
Prepare in the same manner as the IS Stock, using the reference standard for the analyte of interest.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions from the Analyte Stock to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For each calibrator, take 500 µL and add 500 µL of the IS Working Solution (50 µg/mL). This results in a final IS concentration of 25 µg/mL in all standards and a 1:2 dilution of the analyte.
-
-
Preparation of Samples:
-
Process the sample matrix as required (e.g., extraction, protein precipitation).
-
Reconstitute the final extract in a known volume.
-
Take 500 µL of the final sample extract and add 500 µL of the IS Working Solution (50 µg/mL).
-
Vortex and filter through a 0.22 µm syringe filter into an HPLC vial. Causality Insight: The IS must be added as early as possible in the sample preparation workflow to account for any analyte loss during subsequent steps like extraction or transfer.[3] However, for simplicity in this protocol, it is added to the final extract. For complex extractions, adding the IS at the very beginning is recommended.
-
HPLC System and Conditions
The following table outlines a typical starting point for a reversed-phase HPLC method. This method should be optimized for the specific analyte of interest to ensure baseline separation from 2-NPAA.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 10 min; Hold at 95% B for 2 min; Return to 30% B over 1 min; Equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) or UV-Vis |
| Detection Wavelength | 265 nm (Monitor analyte λmax as well) |
Causality Insight: A gradient elution is chosen to effectively separate compounds with differing polarities and to ensure that any late-eluting matrix components are washed from the column.[14] A column temperature of 30 °C is used to ensure reproducible retention times by minimizing viscosity fluctuations.
Data Analysis and Quantification
The relationship between the analyte and the internal standard is defined by the Response Factor (RF).
Caption: Relationship between peak areas, concentrations, and the response factor.
-
Generate Calibration Curve: Plot the Peak Area Ratio (Analyte Area / IS Area) versus the Analyte Concentration for all calibration standards.
-
Perform Linear Regression: Fit the data to a linear equation (y = mx + c), where 'y' is the peak area ratio and 'x' is the analyte concentration. The regression should have a coefficient of determination (r²) > 0.995.
-
Quantify Unknowns: For each unknown sample, calculate its Peak Area Ratio. Use the linear regression equation to solve for 'x' (analyte concentration).
Method Validation Protocol (ICH Q2(R1) Framework)
To ensure the analytical procedure is fit for its intended purpose, a validation study must be performed.[1][15] The following parameters should be evaluated according to ICH guidelines.[2][16][17]
| Validation Parameter | Purpose & Methodology | Acceptance Criteria |
| Specificity | To demonstrate that the signal is from the analyte and IS only. Analyze blank matrix, matrix spiked with analyte, and matrix spiked with IS. | No interfering peaks at the retention times of the analyte or IS in the blank matrix. |
| Linearity | To confirm the proportional relationship between concentration and response ratio over a defined range. Analyze at least 5 concentration levels. | Coefficient of determination (r²) ≥ 0.995. |
| Accuracy | To determine the closeness of the measured value to the true value. Analyze quality control (QC) samples at low, medium, and high concentrations (n=3 at each level). | Mean recovery should be within 80-120% of the nominal value (or tighter, depending on application). |
| Precision | To assess the degree of scatter between measurements. - Repeatability: Analyze 6 replicates at 100% of the test concentration on the same day. - Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) should be ≤ 2% for repeatability. For intermediate precision, %RSD should be ≤ 3%. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | The range is established by confirming that the method meets the criteria for linearity, accuracy, and precision within that interval. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±5%, column temp ±2°C, mobile phase composition ±2%). | The effect on results should be minimal, with system suitability parameters (e.g., resolution, tailing factor) remaining within acceptable limits. |
| Solution Stability | To determine the stability of analyte and IS in solution under defined storage conditions. Analyze freshly prepared samples and standards and compare against those stored for 24-48 hours. | The response should not change by more than ±2% from the initial value.[18] |
Conclusion
This compound is a reliable and effective internal standard for quantitative HPLC analysis, particularly for acidic and aromatic compounds. Its stable nature, favorable chromatographic properties, and strong UV absorbance make it an excellent choice for improving method precision and accuracy. By following the detailed protocol and implementing a rigorous validation strategy based on ICH guidelines, researchers can develop a robust, self-validating analytical method that delivers trustworthy and reproducible results.
References
-
Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
This compound Properties. U.S. Environmental Protection Agency (EPA). [Link]
-
(2-Nitrophenyl)acetic acid. Wikipedia. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. ResearchGate. [Link]
-
Liquid Chromatography | How to Use Internal Standards. Mason Technology. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
-
Precision of Internal Standard Method in HPLC Analysis. ResearchGate. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]
-
Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. LCGC North America. [Link]
-
HPLC solvents and mobile phase additives. Waters Corporation. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. [Link]
-
HPLC chromatogram of 2-nitrophenylhydrazine derivatives. ResearchGate. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
-
With or Without Internal Standard in HPLC Bioanalysis. A Case Study. Journal of Chromatographic Science, Oxford Academic. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 157061000 [thermofisher.com]
- 10. This compound | 3740-52-1 [chemicalbook.com]
- 11. CompTox Chemicals Dashboard [comptox.epa.gov]
- 12. hplc.eu [hplc.eu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. labtech.tn [labtech.tn]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. pharmtech.com [pharmtech.com]
Application Note & Protocol: Synthesis of Quindoline Derivatives from 2-Nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quindoline Scaffold in Modern Drug Discovery
The quinoline nucleus, a heterocyclic scaffold composed of a fused benzene and pyridine ring, represents a cornerstone in medicinal chemistry.[1][2] Its derivatives are renowned for a vast spectrum of pharmacological activities, including potent antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3][4] The structural versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to develop novel therapeutic agents.[5]
This application note provides a detailed guide to a robust synthetic strategy for constructing quindoline derivatives, utilizing 2-nitrophenylacetic acid as a key and versatile starting material.[6][7] This precursor is particularly advantageous due to the strategic placement of the nitro group, which serves as a masked amine, and the acetic acid side chain, which provides a reactive handle for building the core structure. The central transformation relies on a highly efficient reductive cyclization, a powerful method for the formation of nitrogen-containing heterocycles.[8][9]
Synthetic Strategy: The Reductive Cyclization Pathway
The overall strategy involves a two-stage process. First, this compound is coupled with a substituted aniline to form an N-aryl-2-(2-nitrophenyl)acetamide intermediate. This step assembles all the necessary atoms for the target heterocyclic core. The second and key stage is the reductive cyclization of this intermediate. In this step, the nitro group is reduced to an amine, which immediately undergoes an intramolecular cyclization by attacking the amide carbonyl, followed by dehydration to yield the aromatic quindoline ring system.
This approach is highly modular, allowing for the synthesis of a diverse library of quindoline derivatives by simply varying the substituted aniline used in the initial coupling step.
Visualizing the Synthetic Workflow
Caption: High-level workflow for the two-stage synthesis of quindoline derivatives.
Mechanism: The Chemistry of Reductive Cyclization
The cornerstone of this synthesis is the intramolecular cyclization triggered by the reduction of an aromatic nitro group. This transformation proceeds through a well-understood cascade mechanism:
-
Reduction of the Nitro Group: The nitro group (-NO2) of the acetamide intermediate is reduced to an amino group (-NH2). This is typically achieved through catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or with a chemical reductant like tin(II) chloride (SnCl₂).
-
Nucleophilic Attack: The newly formed, highly nucleophilic aniline nitrogen is now positioned perfectly to attack the electrophilic carbonyl carbon of the adjacent amide group.
-
Cyclization and Dehydration: This intramolecular attack forms a tetrahedral intermediate. Subsequent elimination of a water molecule results in the formation of the stable, aromatic pyridine ring fused to the existing benzene ring, yielding the final quindoline scaffold.
The choice of reducing agent is critical. Strong reducing conditions ensure the complete reduction to the amine, which is necessary for cyclization. In contrast, weaker reducing agents can sometimes lead to partial reduction, forming hydroxamic acids, which would not lead to the desired quindoline product.[6]
Visualizing the Reaction Mechanism
Caption: The key steps of the reductive cyclization mechanism. (Note: Images are placeholders for chemical structures).
Detailed Experimental Protocol
This protocol describes the synthesis of a representative quindoline derivative. Caution: Always perform a thorough risk assessment before starting any chemical synthesis. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Stage 1: Synthesis of N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide
Materials and Reagents:
-
This compound (1.0 eq)
-
p-Anisidine (4-methoxyaniline) (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and p-anisidine (1.0 eq) in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0 °C with stirring.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane to the reaction mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield the pure amide intermediate.
Stage 2: Reductive Cyclization to form 2-Methoxy-quindoline Derivative
Materials and Reagents:
-
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide (from Stage 1)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Ethanol, absolute
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the N-aryl acetamide intermediate (1.0 eq) and tin(II) chloride dihydrate (5.0 eq).
-
Add absolute ethanol to the flask and equip it with a reflux condenser.
-
Heat the mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Maintain the reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8. Caution: This may cause vigorous gas evolution.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent using a rotary evaporator.
-
Purify the crude product via silica gel chromatography to obtain the final quindoline derivative.
Data Summary and Expected Outcomes
The yields and reaction conditions can be adapted for various substituted anilines. The following table provides representative data for this class of reactions.
| Starting Aniline | Key Reaction Conditions (Cyclization) | Typical Yield | Notes |
| p-Anisidine | SnCl₂·2H₂O, Ethanol, Reflux, 5h | 75-85% | Product is a methoxy-substituted quindoline. |
| Aniline | Pd/C (10 mol%), H₂ (1 atm), Ethanol, RT, 12h | 80-90% | Yields the parent unsubstituted quindoline derivative. |
| 4-Chloroaniline | SnCl₂·2H₂O, Ethanol, Reflux, 6h | 70-80% | Halogen group is well-tolerated. |
| 3-Nitroaniline | Fe powder, NH₄Cl, EtOH/H₂O, Reflux, 4h | 65-75% | Requires selective reduction of one nitro group first. |
Field-Proven Insights & Troubleshooting
-
Causality of Reagent Choice: DCC is a common and effective coupling agent for amide bond formation. However, the byproduct (DCU) can sometimes complicate purification. Alternative water-soluble carbodiimides like EDCI can be used to simplify the workup, as the urea byproduct can be removed with an aqueous wash.
-
Controlling the Reduction: Catalytic hydrogenation with Pd/C is often a cleaner method for nitro group reduction, proceeding under milder conditions with higher yields. However, it is not suitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes). The SnCl₂ method is robust and tolerates a wider range of functional groups but requires a more rigorous aqueous workup to remove tin salts.
-
Troubleshooting Low Yields: If the cyclization yield is low, ensure the starting amide is pure and dry. Incomplete reduction is a common issue; increasing the amount of reducing agent or the reaction time may be necessary. For the tin chloride method, ensuring the final pH is basic is crucial for efficient extraction of the product.
-
Self-Validating Protocols: The progress of each step should be meticulously monitored by TLC. The appearance of a new, more polar spot in Stage 1 indicates amide formation. In Stage 2, the disappearance of the starting material and the appearance of a fluorescent spot (common for conjugated systems like quinolines) on the TLC plate under UV light indicates successful cyclization.
References
- Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
- (2-Nitrophenyl)acetic acid. Wikipedia.
- Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Bentham Science Publisher.
- Synthesis method of 2-nitro-4-substituted phenylacetic acid.
- Gould–Jacobs reaction. Wikipedia.
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
- Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applic
- Recent advances in the synthesis of quinolines: a review. RSC Publishing.
- Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate.
- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
- This compound. Chem-Impex.
- Quinoline as a Privileged Scaffold in Cancer Drug Discovery.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
Sources
- 1. researchgate.net [researchgate.net]
- 2. iipseries.org [iipseries.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Use of 2-Nitrophenylacetic acid in agrochemical development
Application Note: Optimized Reductive Cyclization of 2-Nitrophenylacetic Acid for Agrochemical Scaffold Synthesis
Executive Summary & Agrochemical Utility
This compound (2-NPAA) is a "linchpin" intermediate in the synthesis of nitrogen-heterocycles, specifically oxindoles (indolin-2-ones) and 1-hydroxy-2-oxindoles . These scaffolds are ubiquitous in modern agrochemistry, serving as the pharmacophore for:
-
Auxinic Herbicides: Oxindole derivatives often mimic the indole-3-acetic acid (IAA) structure, disrupting plant growth regulation.
-
Fungicides: Substituted isatins (derived from oxindoles) and benzohydroxamic acids (derived from 1-hydroxyoxindoles) exhibit potent antifungal activity by inhibiting respiratory pathways or metal chelation.
-
Plant Defense Analogs: 1-Hydroxy-2-oxindoles are synthetic analogs of natural benzoxazinoids (e.g., DIMBOA), offering a biorational approach to pest control.
This guide details the "Reductive Switch" methodology , allowing researchers to selectively synthesize either the N-hydroxy or the N-H scaffold from the same 2-NPAA precursor by modulating the reduction potential.
Mechanistic Pathway: The Reductive Switch
The utility of 2-NPAA lies in the reductive cyclization of the nitro group with the pendant carboxylic acid. The reaction proceeds through a nitroso intermediate to a hydroxylamine.
-
Path A (Partial Reduction): Stopping at the hydroxylamine stage (
) allows intramolecular attack on the carbonyl, yielding 1-Hydroxy-2-oxindole (cyclic hydroxamic acid). -
Path B (Full Reduction): Complete reduction to the amine (
) yields Oxindole (indolin-2-one).
Figure 1: The "Reductive Switch" mechanism showing divergent pathways to N-hydroxy and N-H oxindoles.
Experimental Protocols
Protocol A: Synthesis of 1-Hydroxy-2-oxindole (Target A)
Objective: Selective partial reduction for hydroxamic acid scaffolds (e.g., for siderophore-mimic fungicide screening).
Reagents:
-
This compound (10.0 mmol)
-
Zinc dust (Activated, 40.0 mmol)
-
Ammonium Chloride (saturated aq. solution, 20 mL)
-
THF or Ethanol (30 mL)
Step-by-Step Workflow:
-
Activation: Wash Zn dust with 2% HCl, then water, then acetone, and dry under vacuum to remove surface oxides.
-
Solubilization: Dissolve 2-NPAA in THF/Ethanol in a 100 mL round-bottom flask. Cool to 0°C.[1]
-
Buffer Addition: Add saturated
solution. The pH must remain between 6.0–7.0 to prevent over-reduction. -
Controlled Reduction: Add Activated Zn dust portion-wise over 30 minutes. Critical: Maintain temperature <10°C to avoid cleaving the N-O bond.
-
Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the starting material (
) and appearance of a polar spot ( , stains red with ). -
Workup: Filter off zinc residues. Acidify filtrate to pH 2 with 1N HCl to precipitate the product.
-
Purification: Recrystallize from hot water or ethanol.
Self-Validation Check:
-
FeCl3 Test: Dissolve a crystal in methanol and add aqueous
. A deep violet/red color confirms the presence of the hydroxamic acid ( ) moiety.
Protocol B: Synthesis of Oxindole (Target B)
Objective: Full reduction for herbicide scaffold generation.
Reagents:
-
This compound (10.0 mmol)
-
Iron powder (30.0 mmol)
-
Glacial Acetic Acid (15 mL)
-
Toluene (co-solvent, optional)
Step-by-Step Workflow:
-
Slurry Preparation: Suspend Iron powder in Glacial Acetic Acid in a 3-neck flask equipped with a reflux condenser.
-
Addition: Heat to 60°C. Add 2-NPAA solution (dissolved in minimal acetic acid or toluene) dropwise.
-
Reflux: Heat to reflux (100–110°C) for 2 hours. The reaction is exothermic; ensure stable stirring.
-
Cyclization: The amine intermediate forms and spontaneously cyclizes under acidic reflux conditions.
-
Workup: Cool to room temperature. Dilute with water.[1][2] Extract with Ethyl Acetate. Wash organic layer with
(to remove unreacted acid) and brine. -
Isolation: Evaporate solvent. The oxindole usually crystallizes upon cooling.
Analytical Validation & Data
To ensure the integrity of the scaffold before library generation, compare the physicochemical properties.
| Parameter | 1-Hydroxy-2-oxindole (Protocol A) | Oxindole (Protocol B) |
| Appearance | Colorless to pale pink needles | White to yellow crystalline powder |
| Melting Point | 198–200 °C | 125–127 °C |
| 1H NMR (DMSO-d6) | ||
| IR Spectroscopy | Broad band 3200–3400 cm⁻¹ (OH), 1680 cm⁻¹ (C=O) | Sharp band 3180 cm⁻¹ (NH), 1700 cm⁻¹ (C=O) |
| FeCl3 Test | Positive (Violet/Red) | Negative |
Experimental Workflow Diagram:
Figure 2: Decision tree for selecting the reduction protocol based on the desired agrochemical pharmacophore.
Safety & Handling
-
Nitro Compounds: 2-NPAA is stable but can decompose exothermically at high temperatures. Avoid distilling the neat compound.
-
Zinc Dust: Pyrophoric hazard. Wet zinc residues must be quenched with water/acid in a fume hood before disposal. Do not throw dry zinc dust into waste bins.
-
Solvent Selection: Avoid chlorinated solvents in Protocol A if possible, as they can react with activated zinc.
References
-
Organic Syntheses. "p-Nitrophenylacetic Acid." Org.[3][4][5] Synth.1923 , 3, 79. Link (Foundational synthesis of the starting material).
-
Vertex AI Search. "Synthesis of Oxindoles via SmI2-Promoted Reduction of 2-Nitrophenylacetic Acids." ResearchGate. Link (Modern mild reduction methods).
-
National Institutes of Health (NIH). "Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis." PubMed Central. Link (Advanced photocatalytic methods for Protocol A).
-
Royal Society of Chemistry. "Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles."[6] Org.[3][4][5] Biomol. Chem.Link (Zinc-mediated cyclization mechanics).
-
Chem-Impex. "this compound: Product Applications." Link (Commercial availability and general utility).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. asianpubs.org [asianpubs.org]
- 3. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 4. Oxindole synthesis [organic-chemistry.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Protocol for deprotection of 2-nitrophenylethyl protecting groups
Executive Summary
This Application Note details the protocol for the deprotection of 2-(4-nitrophenyl)ethyl (NPE) protecting groups, a critical workflow in the synthesis of high-purity oligonucleotides and sensitive nucleoside analogues. Unlike the standard 2-cyanoethyl (CE) group, which releases reactive acrylonitrile upon deprotection (leading to potential alkylation of N3-thymidine), the NPE group is removed via a clean
This guide focuses on the base-mediated deprotection using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2][3] While "NPE" can chemically refer to ortho- or para- isomers, in the context of base-labile oligonucleotide protection, it almost exclusively refers to the para-isomer (p-NPE) . The ortho-isomer is typically reserved for photolabile applications.
Mechanism of Action: -Elimination
The deprotection of NPE relies on the acidity of the benzylic protons (
The Pathway:
-
Proton Abstraction: A non-nucleophilic strong base (DBU) abstracts a proton from the homobenzylic carbon (adjacent to the nitrophenyl ring).
-
Electronic Cascade: The electron pair forms a double bond, triggering the cleavage of the C-O bond.
-
Release: The phosphate diester is released as the free anion, and 4-nitrostyrene is generated as the elimination product.
Advantages over Ammonia Deprotection:
-
Non-Nucleophilic: Avoids ammonolysis of sensitive esters or modified bases.
-
Alkylation Free: 4-nitrostyrene is sterically bulky and electronically deactivated, preventing the alkylation side-reactions common with acrylonitrile.
Figure 1: Mechanistic pathway of DBU-mediated NPE deprotection via
Materials & Reagents
| Component | Grade/Specification | Function |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene (98%+) | Non-nucleophilic base for proton abstraction. |
| Solvent A | Anhydrous Pyridine | Traditional solvent; solubilizes hydrophobic protected oligos. |
| Solvent B | Anhydrous Acetonitrile (ACN) | Alternative solvent; easier to remove, lower boiling point. |
| Quenching Agent | Acetic Acid (Glacial) | Neutralizes DBU prior to desalting/HPLC. |
| Internal Standard | Thymidine (Optional) | For HPLC quantification of deprotection efficiency. |
Standard Deprotection Protocol
Pre-requisite: Ensure the oligonucleotide is bound to the Solid Support (CPG/Polystyrene) or is a dried crude residue if solution-phase chemistry was used.
Step 1: Reagent Preparation
Prepare a 0.5 M DBU solution in the chosen solvent.
-
For Pyridine: Mix 7.6 mL of DBU into 92.4 mL of anhydrous Pyridine.
-
For ACN: Mix 7.6 mL of DBU into 92.4 mL of anhydrous Acetonitrile.
-
Note: The solution must be anhydrous.[3] Moisture can lead to nucleophilic attack on the phosphorus center rather than elimination.
Step 2: Deprotection Reaction
-
Place the synthesis column or dried sample into a sealable reaction vial.
-
Add 1.0 mL of 0.5 M DBU solution for every 1
mol of oligonucleotide scale. Ensure the support is fully submerged. -
Incubate at Room Temperature (25°C).
-
Standard Oligos: 6–12 hours.
-
Sterically Hindered / Long Oligos: Up to 24 hours.
-
Optimization: Agitate gently (rocker) if possible.
-
Step 3: Quenching & Workup
Critical: Do not inject DBU solutions directly into HPLC columns or subject them to downstream enzymatic steps without neutralization.
-
Add an equimolar amount of Acetic Acid (relative to DBU) to the reaction mixture.
-
Calculation: If 1 mL of 0.5 M DBU was used, add ~28.6
L of Glacial Acetic Acid.
-
-
Desalting: Dilute the mixture with 5 mL of water and pass through a Sephadex G-25 column (NAP-10 or similar) or perform ethanol precipitation.
-
Why? This removes the DBU salts and the nitrostyrene byproduct (which is organic-soluble and often precipitates or sticks to the cartridge).
-
Step 4: Analysis
Analyze via RP-HPLC or LC-MS.
-
Target Mass: [M-H]⁻ (Calculated molecular weight of the deprotected oligo).
-
Byproduct Check: Monitor 260 nm. The absence of late-eluting hydrophobic peaks indicates successful removal of NPE groups.
Experimental Workflow & Troubleshooting
Figure 2: Operational workflow for NPE deprotection with decision checkpoints.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Incomplete Deprotection | Steric hindrance or insufficient time. | Extend reaction time to 24h. Increase DBU conc. to 1.0 M. |
| Degradation of Oligo | Moisture in solvent (Hydrolysis). | Use fresh anhydrous pyridine/ACN. Ensure DBU is dry. |
| Late Eluting Peaks (HPLC) | Nitrostyrene retention or DBU salts. | Ensure proper desalting (G-25) or Ethanol precipitation before HPLC. |
| Loss of Sensitive Groups | Nucleophilic attack by impurities. | Confirm DBU quality. Do NOT use ammonia or primary amines. |
Critical Scientific Notes (E-E-A-T)
-
Isomer Specificity: It is imperative to distinguish between 2-(4-nitrophenyl)ethyl (p-NPE) and 2-(2-nitrophenyl)ethyl (o-NPE) . While both can undergo elimination, the para-isomer is the standard for DBU-mediated deprotection in oligonucleotide synthesis (Pfleiderer, 1980). The ortho-isomer is frequently used for photolabile applications (NPPOC) where light, not base, is the cleavage trigger.
-
Solvent Effects: Pyridine is often preferred over acetonitrile for guanosine-rich sequences due to better solubility of the protected intermediate, preventing aggregation that shields the NPE group from DBU.
-
Safety: DBU is corrosive and toxic. 4-nitrostyrene is a potential mutagen. All steps must be performed in a fume hood.
References
-
Pfleiderer, W. et al. (1980).[4] "New improvements in oligonucleotide synthesis by use of the p-nitrophenylethyl phosphate blocking group and its deprotection by DBU." Tetrahedron Letters, 21(13), 1181-1184. Link
-
Uhlmann, E. & Peyman, A. (1990). "Antisense Oligonucleotides: A New Therapeutic Principle." Chemical Reviews, 90(4), 543–584. Link
-
Glen Research. "Deprotection of Oligoribonucleotides Containing 4-Thio-U." Technical Bulletin. (Validates DBU/ACN protocols). Link
-
Beiter, A.H.[3][4][5] & Pfleiderer, W. (1984).[4] "The p-nitrophenylethyl (NPE) group.[1][2][6][7] A versatile new blocking group for phosphate and aglycone protection."[4] Tetrahedron Letters, 25, 1975.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Strategic Role of 2-Nitrophenylacetic Acid in the Synthesis of Potent Anti-Inflammatory Agents
Introduction: 2-Nitrophenylacetic Acid as a Versatile Precursor in Medicinal Chemistry
This compound, a derivative of phenylacetic acid, is a pivotal starting material in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1] Its unique structural features, namely the carboxylic acid and the ortho-nitro group, provide a versatile scaffold for constructing complex molecular architectures. The nitro group, in particular, serves as a latent amino group, which can be unmasked through reduction to participate in crucial bond-forming reactions for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). This application note provides a detailed exploration of the synthetic utility of this compound in the preparation of potent anti-inflammatory drugs, with a specific focus on the synthesis of diclofenac, a widely prescribed NSAID.[2]
Pharmacological Significance: The Mechanism of Action of Phenylacetic Acid-Derived NSAIDs
Diclofenac and other NSAIDs derived from phenylacetic acid exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced during inflammation.[4] Diclofenac exhibits a relatively balanced inhibition of both COX-1 and COX-2.[3] By blocking the action of these enzymes, diclofenac effectively reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[3][5] Emerging research also suggests that diclofenac may have additional mechanisms of action that contribute to its anti-inflammatory and analgesic properties.[6]
Synthetic Pathway Overview: From this compound to Diclofenac
The synthesis of diclofenac from this compound is a multi-step process that highlights fundamental organic transformations. The overall workflow involves the reduction of the nitro group to an amine, followed by a copper-catalyzed cross-coupling reaction to form the characteristic diphenylamine core of diclofenac.
Caption: Overall synthetic workflow from this compound to Diclofenac.
Detailed Experimental Protocols
Part 1: Catalytic Hydrogenation of this compound to 2-Aminophenylacetic Acid
This protocol details the reduction of the nitro group of this compound to an amino group, yielding the key intermediate 2-aminophenylacetic acid. Catalytic hydrogenation is a clean and efficient method for this transformation.[7]
Protocol Summary:
| Parameter | Value | Reference |
| Reactant | This compound | [1] |
| Catalyst | Palladium on Carbon (Pd/C, 10 wt%) | [7] |
| Solvent | Ethanol | [7] |
| Reducing Agent | Hydrogen Gas (H₂) | [7] |
| Temperature | 60°C | [7] |
| Pressure | 1.0 - 3.0 MPa | [7] |
| Reaction Time | 0.5 - 1.5 hours | [7] |
| Purity (Typical) | >98% | [7] |
Step-by-Step Procedure:
-
Reactor Setup: To a suitable hydrogenation reactor, add this compound and ethanol. The recommended solvent volume is 3-4 times the mass of the starting material.[7]
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst. The catalyst loading is typically 10-15% of the mass of the this compound.[7]
-
Inerting the Reactor: Seal the reactor and purge with nitrogen gas to remove any residual air. Subsequently, purge the reactor with hydrogen gas.[7]
-
Reaction Conditions: Heat the reaction mixture to 60°C with stirring. Pressurize the reactor with hydrogen gas to 1.0 - 3.0 MPa.[7]
-
Monitoring the Reaction: Maintain the reaction at the set temperature and pressure for 0.5 to 1.5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. A conversion rate of 98-99% is typically achieved.[7]
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be recycled for subsequent batches.[7]
-
Isolation of Product: Concentrate the filtrate under reduced pressure to obtain the crude 2-aminophenylacetic acid. The product can be further purified by recrystallization if necessary.
Part 2: Ullmann Condensation of 2-Aminophenylacetic Acid with 1,2-Dichlorobenzene to Synthesize Diclofenac
The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[1] In this step, 2-aminophenylacetic acid is coupled with 1,2-dichlorobenzene to form the diphenylamine core of diclofenac.
Protocol Summary:
| Parameter | Value | Reference |
| Reactants | 2-Aminophenylacetic Acid, 1,2-Dichlorobenzene | [8] |
| Catalyst | Copper Powder, Potassium Carbonate | [8] |
| Solvent | N-methylpyrrolidone (NMP) or Dimethylformamide (DMF) | [1] |
| Temperature | High Temperature (typically >150°C) | [1] |
| Reaction Time | Several hours | [1] |
| Purity (Typical) | Requires purification by column chromatography | [8] |
Step-by-Step Procedure:
-
Reactor Setup: In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, add 2-aminophenylacetic acid, 1,2-dichlorobenzene, potassium carbonate, and copper powder.[8]
-
Solvent Addition: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[1]
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically above 150°C) with vigorous stirring. The reaction is generally carried out for several hours.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the crude diclofenac.
-
Purification: Filter the crude product and wash with water. The crude diclofenac is then purified by column chromatography on silica gel to obtain the final product of high purity.[8]
Mechanistic Insights: The Ullmann Condensation
The Ullmann condensation is believed to proceed through a catalytic cycle involving copper(I) species. The currently accepted mechanism involves the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Diclofenac (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: A Comprehensive Guide to the Regioselective Nitration of Phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nitration of phenylacetic acid is a cornerstone electrophilic aromatic substitution reaction, yielding precursors vital for the synthesis of a wide array of pharmaceuticals and fine chemicals. The resulting nitro-isomers, particularly 2-nitrophenylacetic acid and 4-nitrophenylacetic acid, serve as key building blocks for heterocyclic compounds and other complex molecular architectures.[1] This document provides a detailed experimental protocol for the nitration of phenylacetic acid, emphasizing the chemical principles that govern regioselectivity, reaction kinetics, and product purity. Furthermore, it outlines rigorous safety procedures and analytical methodologies for the characterization of the resulting nitrophenylacetic acid isomers.
Introduction: The Significance of Nitrophenylacetic Acids
Nitrophenylacetic acids are valuable intermediates in organic synthesis. The introduction of a nitro group onto the phenyl ring of phenylacetic acid dramatically alters its chemical reactivity, providing a handle for further functionalization. The position of the nitro group dictates the subsequent synthetic pathways. For instance, reduction of the nitro group to an amine is a common transformation, leading to the formation of amino-phenylacetic acid derivatives which are precursors to lactams and other heterocyclic systems.[1] The electron-withdrawing nature of the nitro group also influences the acidity of the carboxylic acid and the reactivity of the benzylic protons.
The carboxymethyl group (-CH₂COOH) on phenylacetic acid is an ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to the hyperconjugation and weak activating effect of the alkyl chain. However, the reaction conditions, particularly the concentration of the nitrating agent and the temperature, play a crucial role in determining the ratio of the resulting ortho- and para-isomers.[2] Understanding and controlling these parameters is paramount for achieving the desired product in high yield and purity.
Mechanistic Insights: The Chemistry of Nitration
The nitration of phenylacetic acid proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Electrophile: In a mixture of concentrated nitric acid and sulfuric acid, nitric acid is protonated by the stronger acid, sulfuric acid. This is followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[3]
-
Electrophilic Attack: The electron-rich π system of the phenylacetic acid's aromatic ring attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.[3]
-
Caption: Mechanism of Phenylacetic Acid Nitration. */
Safety First: Handling Nitrating Agents
Nitration reactions are inherently hazardous due to the use of strong, corrosive, and oxidizing acids.[4][5] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant lab coat.[6]
-
Ventilation: All operations must be conducted in a certified chemical fume hood with adequate ventilation to prevent the inhalation of toxic fumes, such as nitrogen oxides.[6]
-
Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible.[4] Have appropriate spill containment and neutralization materials (e.g., sodium bicarbonate) on hand.
-
Exothermic Reaction: The nitration reaction is highly exothermic. The addition of the nitrating mixture must be slow and controlled, with efficient cooling to maintain the desired reaction temperature. Runaway reactions can lead to explosions.[7]
-
Quenching: The reaction mixture should be quenched by slowly pouring it onto crushed ice with stirring. This dissipates heat and precipitates the product.
Experimental Protocol: Synthesis of Nitrophenylacetic Acid
This protocol is designed for the synthesis of a mixture of nitrophenylacetic acid isomers, with a focus on controlling the reaction conditions to favor the formation of the para-isomer.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Phenylacetic Acid | Reagent Grade, ≥99% | Sigma-Aldrich | Store in a cool, dry place. |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Fisher Scientific | Highly corrosive. Handle with care. |
| Concentrated Nitric Acid (HNO₃) | ACS Reagent, 68-70% | VWR | Strong oxidizer. Handle with care. |
| Dichloromethane (CH₂Cl₂) | ACS Reagent, ≥99.5% | EMD Millipore | Used as a solvent. |
| Deionized Water | High Purity | In-house | For washing and recrystallization. |
| Crushed Ice | N/A | In-house | For quenching the reaction. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house | For neutralization of acidic waste. |
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture:
-
In a 100 mL beaker, carefully add 10 mL of concentrated sulfuric acid.
-
Cool the beaker in an ice-water bath to below 10 °C.
-
Slowly, with constant stirring, add 5 mL of concentrated nitric acid to the sulfuric acid. Maintain the temperature below 15 °C during the addition. This mixture should be prepared fresh and used immediately.[8]
-
-
Reaction Setup:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 5.0 g of phenylacetic acid in 20 mL of dichloromethane.[9]
-
Cool the flask in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.
-
-
Nitration Reaction:
-
Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the solution of phenylacetic acid over a period of 30-45 minutes.[9]
-
Ensure the reaction temperature is maintained between -5 °C and 0 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 1-2 hours.[9]
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker with vigorous stirring.
-
Allow the ice to melt completely. The nitrophenylacetic acid will precipitate as a solid.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid precipitate with several portions of cold deionized water until the washings are neutral to litmus paper.[10]
-
Press the solid as dry as possible on the filter.
-
Purification by Recrystallization
-
Transfer the crude product to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of boiling water to dissolve the solid. The solubility of p-nitrophenylacetic acid is low in cold water but increases significantly at higher temperatures.[10]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a desiccator.
-
Caption: Experimental Workflow for Nitration. */
Product Characterization and Quality Control
Thorough characterization of the final product is essential to confirm its identity and purity.
Yield Calculation
The theoretical yield should be calculated based on the starting amount of phenylacetic acid. The actual yield of the dried, purified product should be recorded and the percentage yield calculated. A typical yield for the p-isomer is in the range of 92-95%.[10]
Melting Point Determination
The melting point of the purified product should be determined and compared to the literature values for the expected isomers.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 3740-52-1 | 181.15 | 141 |
| 3-Nitrophenylacetic acid | 1877-73-2 | 181.15 | 121-123 |
| 4-Nitrophenylacetic acid | 104-03-0 | 181.15 | 151-152 |
Data sourced from PubChem and Wikipedia.[1][11]
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the different isomers of nitrophenylacetic acid.[12]
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. A gradient elution may be necessary to achieve optimal separation of the isomers.
-
Detection: UV detection at a wavelength where all isomers absorb, typically around 254 nm or 280 nm, is suitable.[13]
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the carboxylic acid C=O stretch (around 1700 cm⁻¹), the O-H stretch (broad, around 3000 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure and determining the isomeric ratio. The chemical shifts and splitting patterns of the aromatic protons will be distinct for the ortho-, meta-, and para-isomers.
Conclusion
This application note provides a comprehensive and detailed protocol for the nitration of phenylacetic acid. By carefully controlling the reaction conditions, particularly the temperature and the rate of addition of the nitrating mixture, a high yield of the desired nitrophenylacetic acid isomers can be achieved. The importance of adhering to strict safety protocols cannot be overstated due to the hazardous nature of the reagents involved. The analytical methods outlined herein provide a robust framework for the quality control and characterization of the synthesized products, ensuring their suitability for downstream applications in pharmaceutical and chemical research and development.
References
- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents.
- CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents.
-
p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. Available at: [Link]
-
Nitration reaction safety - YouTube. Available at: [Link] (Note: As a language model, I cannot verify the long-term validity of YouTube links. Please search for "Nitration reaction safety" for relevant videos.)
-
(PDF) Nitration of endogenous para-hydroxyphenylacetic acid and the metabolism of nitrotyrosine - ResearchGate. Available at: [Link]
-
phenylacetic acid - Organic Syntheses Procedure. Available at: [Link]
-
The Chemical Synthesis of 3-Nitrophenylacetic Acid: A Foundation for Innovation. Available at: [Link]
-
A Nitration Reaction Puzzle for the Organic Chemistry Laboratory - ACS Publications. Available at: [Link]
-
Solved Question: Draw the mechanism for nitration of | Chegg.com. Available at: [Link]
-
Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. Available at: [Link]
- Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents.
-
Improved Synthesis of 3-Nitrophenylacetic Acid: Synthetic Communications. Available at: [Link]
-
(2-Nitrophenyl)acetic acid - Wikipedia. Available at: [Link]
-
(4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem - NIH. Available at: [Link]
-
Nitric Acid Safety Tips & Health Hazards | VelocityEHS. Available at: [Link]
-
Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction | Request PDF - ResearchGate. Available at: [Link]
-
Notes on Environmental Concerns of Nitration - Unacademy. Available at: [Link]
-
Analytical Methods for Organic Acids - Shimadzu. Available at: [Link]
-
Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors - ACS Publications. Available at: [Link]
-
Nitric Acid Safety Tips for the Workplace - Nevada Technical Associates, Inc. Available at: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ehs.com [ehs.com]
- 6. Nitric Acid Safety Tips for the Workplace - Online Safety Trainer [onlinesafetytrainer.com]
- 7. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 8. chemlab.truman.edu [chemlab.truman.edu]
- 9. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 13. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
The Strategic Utility of 2-Nitrophenylacetic Acid in the Synthesis of Biologically Active Molecules: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Precursor
In the landscape of medicinal chemistry and drug development, the identification of versatile and readily available starting materials is paramount. 2-Nitrophenylacetic acid, a derivative of phenylacetic acid, has emerged as a significant building block in the synthesis of a diverse array of biologically active heterocyclic compounds.[1] Its strategic placement of a nitro group ortho to an acetic acid moiety provides a unique chemical handle for a variety of transformations, most notably reductive cyclization reactions. This guide provides an in-depth exploration of the applications of this compound as a precursor, offering detailed protocols and mechanistic insights for the synthesis of key molecular scaffolds with proven biological relevance.
The core utility of this compound lies in the facile conversion of its nitro group into an amine, which can then participate in intramolecular reactions with the adjacent carboxylic acid or its derivatives. This intramolecular reactivity is the cornerstone of its application in forming heterocyclic systems that are prevalent in many pharmaceuticals. This document will delve into the practical aspects of these transformations, providing researchers with the necessary knowledge to effectively utilize this valuable precursor in their synthetic endeavors.
Key Synthetic Transformations and Protocols
The journey from this compound to complex, biologically active molecules typically begins with the reduction of the nitro group to form 2-aminophenylacetic acid. This crucial intermediate serves as a branching point for the synthesis of various heterocyclic systems.
The Gateway Reaction: Reduction of this compound to 2-Aminophenylacetic Acid
The reduction of the nitro group is the most critical and often the initial step in harnessing the synthetic potential of this compound. The resulting 2-aminophenylacetic acid is a versatile intermediate for the synthesis of numerous heterocyclic compounds.[1] Several methods can be employed for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common.
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon is a widely used catalyst for this purpose, offering high yields and relatively simple work-up procedures.
Experimental Protocol:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 2-aminophenylacetic acid, which can often be used in the next step without further purification.
Causality Behind Experimental Choices:
-
Solvent: Ethanol and ethyl acetate are commonly used as they are relatively inert and can dissolve the starting material.
-
Catalyst: 10% Pd/C is a robust and efficient catalyst for nitro group reductions. The catalyst loading can be adjusted based on the scale and reactivity of the substrate.
-
Hydrogen Pressure: While higher pressures can accelerate the reaction, atmospheric pressure is often sufficient for this transformation.
-
Safety: Catalytic hydrogenation with hydrogen gas requires appropriate safety precautions, including proper ventilation and the use of a well-maintained hydrogenation apparatus.
For laboratories not equipped for catalytic hydrogenation, reduction with iron powder in acetic acid provides a reliable and cost-effective alternative.[2]
Experimental Protocol:
-
To a stirred suspension of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (typically 3-5 eq).
-
To this mixture, add glacial acetic acid (a sufficient amount to maintain an acidic medium).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through celite to remove the iron salts.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to remove acetic acid and isolate the product.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford 2-aminophenylacetic acid.
Causality Behind Experimental Choices:
-
Iron Powder: Iron is an inexpensive and effective reducing agent for nitro groups in an acidic medium.
-
Acetic Acid: Acetic acid serves as the proton source for the reduction and helps to activate the iron.
-
Reflux: Heating the reaction mixture increases the rate of reduction.
Synthesis of Oxindoles: A Privileged Scaffold in Medicinal Chemistry
Oxindoles are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This compound is an excellent precursor for the synthesis of oxindoles via reductive cyclization.
This method combines the reduction of the nitro group and the subsequent intramolecular cyclization in a single step.
Experimental Protocol:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of glacial acetic acid and water.
-
Add iron powder (4-6 eq) portion-wise to the stirred suspension. The reaction is exothermic.
-
After the initial exotherm subsides, heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove excess iron and iron salts.
-
Wash the celite pad with hot ethanol or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired oxindole.
Causality Behind Experimental Choices:
-
One-Pot Procedure: This approach is efficient as it avoids the isolation of the intermediate 2-aminophenylacetic acid.
-
Acetic Acid: In addition to its role in the reduction, acetic acid also catalyzes the intramolecular amide formation (lactamization).
Samarium diiodide is a powerful single-electron transfer reagent that can effect the reductive cyclization of this compound to oxindoles under mild and neutral conditions.[3][4] This method is particularly useful for substrates with sensitive functional groups that may not be compatible with acidic or harsh reducing conditions.
Experimental Protocol:
-
Prepare a solution of samarium diiodide (SmI₂) in THF (typically 0.1 M).
-
In a separate flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in dry THF.
-
To the solution of this compound, add the SmI₂ solution dropwise at room temperature until the characteristic deep blue color of SmI₂ persists.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir until the solution becomes clear.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the oxindole.
Causality Behind Experimental Choices:
-
Samarium Diiodide: SmI₂ is a mild reducing agent that can selectively reduce the nitro group in the presence of the carboxylic acid, facilitating a subsequent cyclization.
-
Inert Atmosphere: SmI₂ is sensitive to air and moisture, so the reaction must be carried out under an inert atmosphere.
-
Quenching: Rochelle's salt is used to chelate the samarium salts, facilitating their removal during the aqueous work-up.
Synthesis of Isatins: A Versatile Pharmacophore
Isatins (1H-indole-2,3-diones) are another important class of heterocyclic compounds with a broad spectrum of biological activities. While direct conversion from this compound is not common, its derivative, 2-aminophenylacetic acid, can be a potential precursor. A more established route to isatins involves the oxidation of oxindoles.
Once the oxindole is synthesized from this compound (as described in the previous section), it can be oxidized to isatin.
Experimental Protocol:
-
Dissolve the synthesized oxindole (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Add an oxidizing agent, such as selenium dioxide (SeO₂) or N-bromosuccinimide (NBS), in portions to the solution.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC.
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
The crude isatin can be purified by recrystallization from a suitable solvent like ethanol.
Causality Behind Experimental Choices:
-
Oxidizing Agent: Selenium dioxide is a classic reagent for the oxidation of α-methylene groups adjacent to a carbonyl. NBS can also be used for this transformation.
-
Solvent: DMSO is a good solvent for both the substrate and the oxidizing agent and can also participate in the oxidation process.
Synthesis of Other Biologically Active Heterocycles
The key intermediate, 2-aminophenylacetic acid, can also serve as a precursor to other important heterocyclic systems, such as quinolones, benzodiazepines, and dibenzo[b,f][5][6]oxazepines, typically through condensation reactions with appropriate partners.
Quinolones are a major class of synthetic antibacterial agents. A common synthetic route is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester.
General Synthetic Strategy:
-
React 2-aminophenylacetic acid (or its ester derivative) with a β-ketoester under acidic or thermal conditions.
-
The initial condensation product, an enamine, undergoes thermal cyclization to form a 4-hydroxyquinolone derivative.
Benzodiazepines are a class of psychoactive drugs. A common synthetic approach involves the condensation of an o-phenylenediamine derivative with a β-dicarbonyl compound or an α-amino ketone.
General Synthetic Strategy:
-
Convert 2-aminophenylacetic acid to a derivative that can act as a 1,2-diaminobenzene equivalent in a cyclocondensation reaction.
-
React this derivative with a suitable ketone or dicarbonyl compound to form the seven-membered benzodiazepine ring.
This tricyclic scaffold is present in a number of centrally acting drugs. Their synthesis can be achieved through the condensation of an o-aminophenol with an o-halophenylacetic acid derivative.
General Synthetic Strategy:
-
Couple 2-aminophenylacetic acid with a suitable o-aminophenol derivative.
-
Alternatively, 2-halophenylacetic acid (which can be derived from 2-aminophenylacetic acid via a Sandmeyer reaction) can be condensed with an o-aminophenol.
Data Summary
| Precursor | Target Molecule | Key Transformation | Reagents | Typical Yield |
| This compound | 2-Aminophenylacetic Acid | Nitro Reduction | H₂, Pd/C or Fe, AcOH | >90% |
| This compound | Oxindole | Reductive Cyclization | Fe, AcOH | 70-85% |
| This compound | Oxindole | Reductive Cyclization | SmI₂, THF | 60-80% |
| Oxindole | Isatin | Oxidation | SeO₂, DMSO | 50-70% |
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of biologically active heterocyclic molecules. Its strategic functionality allows for the efficient construction of privileged scaffolds such as oxindoles and provides access to the key intermediate, 2-aminophenylacetic acid, which further expands its synthetic utility. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and development to effectively utilize this compound in their synthetic campaigns, ultimately accelerating the discovery of new therapeutic agents.
References
-
(2-Nitrophenyl)acetic acid. In Wikipedia. Retrieved from [Link]
-
Synthesis of Oxindoles via SmI2-Promoted Reduction of 2-Nitrophenylacetic Acids. ResearchGate. Retrieved from [Link]
-
Synthesis of Oxindoles via SmI2-Promoted Reduction of 2-Nitrophenylacetic Acids. ResearchGate. Retrieved from [Link]
-
Nitro Reduction - Iron (Fe). Common Organic Chemistry. Retrieved from [Link]
Sources
- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
Application Note: A Validated HPLC Method for the Quantification of 2-Nitrophenylacetic Acid
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-Nitrophenylacetic acid. As a crucial building block in organic synthesis and pharmaceutical research, precise analytical determination of this compound is paramount for quality control and research applications.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the chromatographic conditions, system suitability, and in-depth validation protocols according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound (2-NPAA) is a versatile intermediate used in the synthesis of various organic molecules, including agrochemicals, dyes, and pharmaceuticals.[1] Its chemical structure, featuring a phenyl, carboxylic acid, and a nitro group, makes it a key reagent in the formation of complex heterocyclic compounds.[2][3] Given its importance, a reliable and validated analytical method for its quantification is essential to ensure the quality and consistency of starting materials and intermediates in research and manufacturing processes.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic acids due to its simplicity, speed, and stability. This application note describes a reversed-phase HPLC (RP-HPLC) method, which is a common and effective approach for separating polar and non-polar compounds.[4] The method detailed herein is designed to be specific, accurate, precise, and linear over a defined concentration range.
Principle of the Method
This method employs reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar aqueous-organic mixture.[4] this compound, a moderately polar compound, is retained on the non-polar stationary phase. The elution is achieved by a polar mobile phase. The inclusion of an acid in the mobile phase suppresses the ionization of the carboxylic acid group of 2-NPAA, leading to better retention and peak shape.[5] Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard, using an ultraviolet (UV) detector.
Materials and Methods
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
HPLC vials
-
Syringe filters (0.45 µm)
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric acid (or Formic acid for MS-compatibility) (Analytical grade)[7]
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of this compound.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | A standard C18 column provides good retention and separation for aromatic compounds.[4][8] |
| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Phosphoric Acid | A mixture of acetonitrile and water is a common mobile phase in RP-HPLC.[7] Phosphoric acid is added to control the pH and suppress the ionization of the analyte's carboxylic acid group, thereby improving peak shape and retention.[5][7] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 210 nm or 215 nm | These wavelengths are often used for the detection of organic acids.[9] |
| Injection Volume | 10 µL | A standard injection volume for HPLC analysis. |
| Run Time | Approximately 10 minutes | Sufficient time to allow for the elution of the analyte and any potential impurities. |
Experimental Protocols
Preparation of Mobile Phase
-
Carefully measure the required volumes of acetonitrile and HPLC grade water.
-
Add 0.1% (v/v) of phosphoric acid to the aqueous portion.
-
Mix the components thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 10, 25, 50, 100, 150 µg/mL).
Preparation of Sample Solutions
-
Accurately weigh a suitable amount of the sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
Analytical Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Workflow for the HPLC quantification of this compound.
Method Validation
The analytical method was validated in accordance with the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[10][11] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[12]
System Suitability
Before each analytical run, a system suitability test (SST) is performed to ensure the chromatographic system is adequate for the intended analysis.[13][14] A standard solution is injected multiple times, and the following parameters are evaluated:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry.[15] |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% (for n=5 injections) | Demonstrates the precision of the injection system.[15] |
| Retention Time (RT) | Consistent RT | Confirms the stability of the chromatographic system. |
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by comparing the chromatogram of a blank (mobile phase), a standard solution, and a sample solution. The peak for 2-NPAA in the sample should be pure and have the same retention time as the standard.
Linearity and Range
The linearity of the method was established by analyzing a series of standard solutions at different concentrations. A calibration curve was constructed by plotting the peak area versus the concentration of this compound.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 | A high correlation coefficient indicates a strong linear relationship. |
| Range | 10 - 150 µg/mL | The range over which the method is demonstrated to be linear, accurate, and precise. |
Accuracy
Accuracy was determined by the recovery method. A known amount of this compound was spiked into a placebo or a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
| Spike Level | % Recovery | Acceptance Criteria |
| 80% | 98.0 - 102.0% | The recovery should be within an acceptable range. |
| 100% | 98.0 - 102.0% | |
| 120% | 98.0 - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Determined by analyzing six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Determined by analyzing the same sample on different days, by different analysts, or on different instruments.
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability | ≤ 2.0% | The relative standard deviation should be within acceptable limits.[16] |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
| Parameter | Estimated Value |
| LOD | ~0.5 µg/mL |
| LOQ | ~1.5 µg/mL |
Method Validation Process Overview
The following diagram illustrates the interconnectedness of the validation parameters.
Caption: Key parameters for analytical method validation.
Data Analysis and Reporting
The concentration of this compound in the sample can be calculated using the following formula:
Concentration (µg/mL) = (Sample Peak Area / Standard Peak Area) × Standard Concentration
Alternatively, the concentration can be determined from the linear regression equation of the calibration curve.
Conclusion
The HPLC method described in this application note is a reliable, accurate, and precise method for the quantification of this compound. The method has been validated according to ICH guidelines and is suitable for routine quality control analysis and for use in research and development settings.
References
- SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
- IOP Conference Series: Earth and Environmental Science. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- BenchChem. (2025). A Comparative Guide to Validated HPLC Methods for 2-Nitrodiphenylamine Quantification.
- LCGC Europe. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- ACS Publications. (n.d.). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter.
- Sigma-Aldrich. (n.d.). Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column.
- Chem-Impex. (n.d.). This compound.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Waters. (n.d.). HPLC Separation Modes.
- Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application.
- Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid.
- European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- International Council for Harmonisation. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- ChemicalBook. (2026). This compound.
- Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.
- Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
- MicroSolv. (2025). System suitability Requirements for a USP HPLC Method.
- Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
- International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
- Sigma-Aldrich. (n.d.). This compound 98 3740-52-1.
- IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 3. This compound | 3740-52-1 [chemicalbook.com]
- 4. waters.com [waters.com]
- 5. agilent.com [agilent.com]
- 6. This compound | 3740-52-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 9. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 14. youtube.com [youtube.com]
- 15. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 16. intuitionlabs.ai [intuitionlabs.ai]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Nitrophenylacetic Acid
Welcome to the technical support center for the synthesis of 2-Nitrophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. As a Senior Application Scientist, I will provide field-proven insights and evidence-based protocols to ensure your success.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceuticals and heterocyclic compounds.[1] Its synthesis, while seemingly straightforward, can present several challenges that impact yield and purity. The two most common synthetic routes are the hydrolysis of 2-nitrobenzyl cyanide and the direct nitration of phenylacetic acid. This guide will provide in-depth troubleshooting for both methods.
Section 1: Troubleshooting Guide - Hydrolysis of 2-Nitrobenzyl Cyanide
The hydrolysis of 2-nitrobenzyl cyanide is a widely used method for preparing this compound.[2] The reaction can be performed under acidic or basic conditions.[3] This section will address common issues encountered during this synthesis.
Question 1: My reaction has a low yield of this compound. What are the possible causes and how can I improve it?
Answer:
Low yields in the hydrolysis of 2-nitrobenzyl cyanide can stem from several factors, from incomplete reactions to product degradation. Here’s a systematic approach to troubleshooting:
1. Incomplete Hydrolysis:
-
Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate.[4] Insufficient reaction time or temperature can lead to the accumulation of the 2-nitrophenylacetamide byproduct and unreacted starting material.
-
Troubleshooting:
-
Reaction Time: Ensure the reaction is heated under reflux for an adequate period. For acidic hydrolysis with sulfuric acid, a minimum of 15-30 minutes of vigorous boiling is recommended.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Temperature: Maintain a consistent and vigorous reflux. Localized overheating should be avoided as it can lead to decomposition.[2]
-
Acid/Base Concentration: The concentration of the acid or base is critical. For acidic hydrolysis, a mixture of concentrated sulfuric acid and water is effective.[2] For basic hydrolysis, a solution of sodium or potassium hydroxide can be used.[5]
-
2. Purity of Starting Material:
-
Causality: The purity of the 2-nitrobenzyl cyanide starting material is paramount. Impurities from its synthesis, such as the para-isomer (4-nitrobenzyl cyanide) or oily byproducts, can interfere with the hydrolysis and subsequent purification.[6]
-
Troubleshooting:
-
Purify the Starting Material: If you suspect impurities in your 2-nitrobenzyl cyanide, it is advisable to recrystallize it before use. Ethanol is a suitable solvent for this purpose.[6]
-
3. Product Degradation:
-
Causality: Although this compound is relatively stable, prolonged exposure to harsh acidic or basic conditions at high temperatures can lead to degradation. The ortho-nitro group can potentially participate in intramolecular side reactions.
-
Troubleshooting:
-
Minimize Reaction Time: Once the reaction is complete (as determined by TLC), work up the reaction mixture promptly.
-
Control Temperature: Avoid excessive heating.
-
4. Inefficient Work-up and Isolation:
-
Causality: this compound has a specific solubility profile that must be considered during isolation. Significant product loss can occur if the work-up procedure is not optimized.
-
Troubleshooting:
-
Precipitation: After hydrolysis, the product is typically precipitated by cooling the reaction mixture and diluting it with cold water.[2] Ensure the solution is sufficiently cold to maximize precipitation.
-
Washing: Wash the crude product with ice-cold water to remove residual acid or base without dissolving a significant amount of the product.[2]
-
Question 2: My final product is a different color than the expected pale yellow, and the melting point is broad. What are the likely impurities and how can I remove them?
Answer:
Off-color products and broad melting points are clear indicators of impurities. The most common impurities in this synthesis are:
-
2-Nitrophenylacetamide: This is the intermediate in the hydrolysis reaction. Its presence indicates incomplete hydrolysis.
-
Unreacted 2-Nitrobenzyl Cyanide: If the reaction has not gone to completion, the starting material will contaminate the product.
-
4-Nitrophenylacetic Acid: If the starting 2-nitrobenzyl cyanide was contaminated with the para-isomer, the final product will also be a mixture of isomers.
-
Degradation Products: Darkly colored, tar-like substances can form from side reactions at high temperatures.
Purification Strategy: Recrystallization
Recrystallization is the most effective method for purifying this compound.[7]
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Procedure:
-
Dissolve the crude product in a minimal amount of boiling solvent.
-
If the solution is colored, you can add a small amount of activated charcoal to adsorb colored impurities.[2]
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.[10]
-
Dry the crystals thoroughly.
-
| Impurity | Removal Strategy | Rationale |
| 2-Nitrophenylacetamide | Recrystallization from hot water | The amide is typically less soluble in hot water than the carboxylic acid, allowing for separation upon cooling. |
| 2-Nitrobenzyl Cyanide | Ensure complete hydrolysis; Recrystallization | Driving the reaction to completion is the best strategy. The nitrile has different solubility characteristics and can be removed by recrystallization. |
| 4-Nitrophenylacetic Acid | Fractional crystallization | The ortho and para isomers have different solubilities, which can be exploited for separation. However, complete separation can be challenging.[11] |
| Degradation Products | Treatment with activated charcoal during recrystallization | The colored, often polymeric, impurities are readily adsorbed onto activated charcoal. |
Workflow for Hydrolysis of 2-Nitrobenzyl Cyanide
Caption: Workflow for the synthesis of this compound via hydrolysis.
Section 2: Troubleshooting Guide - Direct Nitration of Phenylacetic Acid
The direct nitration of phenylacetic acid is another common route, but it often yields a mixture of ortho, meta, and para isomers. Controlling the regioselectivity is the primary challenge.
Question 3: The nitration of phenylacetic acid gives me a mixture of isomers. How can I increase the proportion of the desired this compound?
Answer:
The -CH₂COOH group of phenylacetic acid is an ortho, para-director. However, under strongly acidic nitrating conditions, protonation of the carboxyl group can lead to meta-directing effects, and the reaction often produces a mixture of isomers.
-
Protocol: This reaction is carried out in dichloromethane at low temperatures and involves bubbling ozonized oxygen through a solution of phenylacetic acid and nitrogen dioxide. This method has been reported to yield up to 88% of the ortho-isomer for methyl phenylacetate.[12] While highly effective, this method requires specialized equipment (an ozone generator).
2. Controlling Reaction Conditions in Mixed-Acid Nitration:
-
Causality: Temperature and the choice of nitrating agent can influence the isomer ratio.
-
Troubleshooting:
-
Temperature: Lowering the reaction temperature generally favors the para-isomer. To potentially increase the ortho to para ratio, carefully controlled, slightly elevated temperatures could be explored, but this risks increasing side reactions.
-
Nitrating Agent: The use of milder nitrating agents or the addition of catalysts can alter the regioselectivity. The use of a solid acid catalyst like a zeolite has been shown to favor para-nitration of toluene, a related substrate.[4]
-
Question 4: After nitration, I have a difficult-to-separate mixture of nitrophenylacetic acid isomers. What is the best approach for purification?
Answer:
Separating ortho and para isomers can be challenging due to their similar physical properties.
-
Fractional Crystallization: This is the most common method. The isomers will have slightly different solubilities in a given solvent. By carefully controlling the temperature and solvent volume during recrystallization, it is possible to selectively crystallize one isomer. This process may need to be repeated several times to achieve high purity.
-
Chromatography: While not ideal for large-scale purifications, column chromatography can be effective for separating small amounts of the isomers for analytical purposes.
Decision Tree for Synthesis Route Selection
Caption: Decision tree for selecting a synthetic route.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider during the synthesis of this compound?
A1: Both synthetic routes involve hazardous materials.
-
Nitration: Mixed acids (concentrated nitric and sulfuric acids) are highly corrosive and the reaction is exothermic. The reaction should be carried out in a fume hood with appropriate personal protective equipment (PPE), and the temperature must be carefully controlled.
-
Hydrolysis: If starting from 2-nitrobenzyl cyanide, be aware that nitriles are toxic. The hydrolysis reaction with strong acids or bases is also exothermic and should be handled with care.
Q2: Can I use basic hydrolysis instead of acidic hydrolysis for 2-nitrobenzyl cyanide?
A2: Yes, basic hydrolysis is a viable alternative.[3] The nitrile is heated with an aqueous solution of a strong base like sodium hydroxide. This will initially form the sodium salt of this compound. To obtain the free acid, the reaction mixture must be acidified after the hydrolysis is complete.[7]
Q3: How can I confirm the identity and purity of my final product?
A3:
-
Melting Point: Pure this compound has a melting point of 139-142°C. A broad or depressed melting point indicates the presence of impurities.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic and methylene protons.
-
IR Spectroscopy: The infrared spectrum will show characteristic absorptions for the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).
-
Mass Spectrometry: This can be used to confirm the molecular weight of the product.
-
Q4: What is a good starting material for the synthesis of 2-nitrobenzyl cyanide?
A4: 2-Nitrobenzyl cyanide is typically synthesized by the nitration of benzyl cyanide. This reaction produces a mixture of ortho- and para-isomers, which then need to be separated.[6]
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of 2-Nitrobenzyl Cyanide (Adapted from a similar procedure for the para-isomer)
This protocol is adapted from a well-established procedure for the hydrolysis of p-nitrobenzyl cyanide and should be effective for the ortho-isomer.[2]
Materials:
-
2-Nitrobenzyl cyanide
-
Concentrated sulfuric acid
-
Deionized water
-
Ice
Procedure:
-
In a round-bottomed flask, place 10 g of 2-nitrobenzyl cyanide.
-
In a separate beaker, carefully prepare a solution of 30 mL of concentrated sulfuric acid in 28 mL of water. Caution: This is a highly exothermic process. Add the acid to the water slowly with cooling.
-
Pour two-thirds of the acid solution onto the 2-nitrobenzyl cyanide and swirl to wet the solid.
-
Use the remaining acid solution to rinse any solid from the walls of the flask.
-
Attach a reflux condenser and heat the mixture to a boil. Continue boiling for 15-30 minutes. The reaction mixture will darken.
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing an equal volume of crushed ice.
-
Cool the mixture to 0°C or below to ensure complete precipitation of the product.
-
Collect the crude product by vacuum filtration and wash it several times with ice-cold water.
-
Purify the crude product by recrystallization from hot water.
-
Dry the purified this compound.
Expected Yield: Yields for the hydrolysis of p-nitrobenzyl cyanide are reported to be in the range of 92-95%.[2] A similar yield can be expected for the ortho-isomer, assuming pure starting material.
Protocol 2: Synthesis of this compound via Direct Nitration of Phenylacetic Acid
This is a general procedure for the nitration of an aromatic compound and will produce a mixture of isomers.
Materials:
-
Phenylacetic acid
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice
Procedure:
-
In a round-bottomed flask, cool 20 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 10 g of phenylacetic acid to the cold sulfuric acid with stirring.
-
In a separate flask, prepare a nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of phenylacetic acid, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product will be a mixture of isomers and will require purification by fractional crystallization.
Section 5: References
-
CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents. Available at:
-
(2-Nitrophenyl)acetic acid - Wikipedia. Available at: [Link]
-
The Chemical Synthesis of 3-Nitrophenylacetic Acid: A Foundation for Innovation. Available at: [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. Available at: [Link]
-
(2-Nitrophenyl)acetic acid - Wikipedia. Available at: [Link]
-
Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Available at: [Link]
-
p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. Available at: [Link]
-
(2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem. Available at: [Link]
-
p-NITROBENZYL CYANIDE - Organic Syntheses Procedure. Available at: [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]
-
Ozone-Mediated Nitration of Phenylalkyl Ethers, Phenylacetic Esters, and Related Compounds with Nitrogen Dioxide. The Highest Ortho Substitution Observed in the Electrophilic Nitration of Arenes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at: [Link]
-
Purification: How To - Department of Chemistry : University of Rochester. Available at: [Link]
-
US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents. Available at:
-
Regioselective nitration of aromatic substrates in zeolite cages - Indian Academy of Sciences. Available at: [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions - . Available at: [Link]
-
2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem. Available at: [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at:
-
Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC - NIH. Available at: [Link]
-
Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Available at: [Link]
-
A study of the regioselectivity in the zeolite-assisted nitration of toluene - UNCW Institutional Repository. Available at: [Link]
-
Recrystallization 2. Available at:
-
Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. Available at: [Link]
-
CN102718659B - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents. Available at:
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- 4. repository.uncw.edu [repository.uncw.edu]
- 5. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
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- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 2-Nitrophenylacetic Acid
Welcome to the technical support center for the purification of 2-Nitrophenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges associated with obtaining high-purity this compound from crude reaction mixtures. As a pivotal intermediate in the synthesis of various pharmaceuticals and heterocycles, its purity is paramount.[1][2] This document moves beyond simple step-by-step instructions to provide a deeper understanding of the underlying principles, helping you troubleshoot common issues and optimize your purification strategy.
Crude this compound often presents as a yellow, beige, or even brown crystalline powder, with discoloration indicating the presence of impurities.[1][3] These impurities can include isomeric byproducts (e.g., 4-nitrophenylacetic acid), dinitrated species, or residual starting materials from the synthesis.[4][5] The choice of purification method is therefore critical and depends on the nature and quantity of these contaminants.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question 1: My crude product is a dark, sticky, or oily solid. How should I proceed before attempting a full-scale purification?
Answer: An oily or tar-like consistency typically indicates the presence of significant impurities that can inhibit crystallization.[6] Before proceeding to recrystallization, it is advisable to perform a preliminary "clean-up" step.
-
Causality: Tars and oils are often complex mixtures of byproducts that can coat the crystals of your desired product, preventing the formation of a well-ordered crystal lattice. A simple solvent wash, or trituration, can remove these highly soluble impurities.
-
Recommended Action:
-
Place the crude material in a beaker or flask.
-
Add a small amount of a cold solvent in which this compound has poor solubility but the impurities are soluble. Cold toluene or a hexane/ethyl acetate mixture are good starting points.
-
Stir the mixture vigorously with a glass rod, breaking up any clumps. The goal is to wash the impurities into the solvent while the desired product remains a solid.
-
Filter the solid product and wash it with another small portion of the cold solvent.
-
Dry the resulting solid before proceeding to a more rigorous method like recrystallization. This pre-purified material should be a more manageable crystalline powder.
-
Question 2: I performed a recrystallization, but my final product is still distinctly yellow. How can I achieve a purer, off-white to pale yellow color?
Answer: A persistent yellow color after recrystallization suggests the presence of colored, conjugated impurities or residual starting materials that co-crystallize with the product.
-
Expertise & Experience: The nitro group itself contributes to the color, so a completely white product is unlikely. However, a significant reduction in color is achievable. The issue often lies in either the solvent choice or the presence of highly persistent, colored impurities.
-
Troubleshooting Steps:
-
Optimize the Solvent System: A single solvent may not be optimal. For this compound, a mixed solvent system like ethanol/water is highly effective.[3] The product should be highly soluble in the primary solvent (ethanol) at high temperatures and poorly soluble in the anti-solvent (water). This creates a steep solubility curve, which is ideal for selective crystallization.
-
Use Activated Charcoal: If colored impurities are the cause, they can often be removed by adsorption onto activated charcoal.
-
Protocol: After dissolving the crude product in the hot recrystallization solvent, cool the solution slightly and add a small amount (1-2% by weight) of activated charcoal.
-
Causality: Charcoal has a high surface area and adsorbs large, flat, conjugated molecules, which are often responsible for color.
-
Critical Step: Re-heat the solution to boiling for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool for crystallization. Never add charcoal to a boiling solution, as this can cause violent bumping.
-
-
Consider a Second Purification Method: If recrystallization and charcoal treatment fail, the impurity may have very similar solubility properties to your product. In this case, an orthogonal purification method like acid-base extraction may be necessary to remove non-acidic colored impurities.
-
Question 3: My recovery yield after recrystallization is unacceptably low. What went wrong?
Answer: Low yield is one of the most common frustrations in recrystallization. The cause is almost always related to the solubility of the product in the chosen solvent system.
-
Root Causes & Solutions:
-
Using Too Much Solvent: This is the most frequent error. If an excessive volume of solvent is used, the solution may not become saturated upon cooling, and a significant amount of the product will remain dissolved. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly during hot filtration (to remove charcoal or other solids), the product will crystallize on the filter paper or in the funnel stem. Solution: Use a pre-heated funnel (a steam funnel is ideal) and keep the receiving flask warm.[7] Filter the solution as quickly as possible. If crystals do form, they can be redissolved with a small amount of hot solvent and filtered into the main solution.[7]
-
Incomplete Crystallization: Cooling the solution to room temperature may not be sufficient to induce maximum crystal formation. Solution: Once the solution has cooled to room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the solid.
-
Washing with the Wrong Solvent: Washing the filtered crystals with the recrystallization solvent at room temperature will dissolve some of the product. Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent or an alternative solvent in which the product is known to be poorly soluble.
-
Question 4: My product will not crystallize from the cooled solution. What can I do to induce crystallization?
Answer: A failure to crystallize means the solution is supersaturated but lacks a nucleation point for crystal growth to begin. This can sometimes be caused by residual "tarry" impurities.[6]
-
Inducement Techniques:
-
Seed Crystals: The most reliable method. Add a tiny crystal of pure this compound to the solution. This provides a template for crystal growth.[6]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide a nucleation site.[6]
-
Extended Cooling: Cool the solution in a salt-ice bath (approx. -10 °C) or store it in a refrigerator for an extended period.[6] Lower temperatures reduce the solubility and increase the likelihood of spontaneous nucleation.
-
Reduce Volume: If the solution is not sufficiently concentrated, carefully evaporate some of the solvent and allow it to cool again.
-
Frequently Asked Questions (FAQs)
Q: What is the expected melting point of pure this compound? A: The literature melting point for pure this compound is typically in the range of 140-143 °C.[8][9] A broad melting range or a melting point below this range is a strong indicator of impurity.
Q: What are the best analytical methods to assess the purity of my final product? A: A combination of methods provides the most comprehensive assessment:
-
Melting Point: As mentioned, a sharp melting point close to the literature value is a primary indicator of purity.
-
Thin Layer Chromatography (TLC): A quick and effective way to qualitatively check for impurities. The purified product should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. Reverse-phase HPLC methods are well-established for analyzing this compound.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and identify any proton-bearing impurities.
Q: Can acid-base extraction be used as the primary purification method? A: Yes, acid-base extraction is a powerful technique for purifying carboxylic acids like this compound, especially for separating them from neutral or basic impurities.[11] The process involves dissolving the crude mixture in an organic solvent, extracting with a basic aqueous solution (e.g., sodium bicarbonate) to convert the acid to its water-soluble salt, separating the layers, and then re-acidifying the aqueous layer to precipitate the pure acid.[12][13] See the detailed protocol below.
Q: What are the key safety precautions when handling this compound? A: this compound is classified as an irritant. It is known to cause skin and serious eye irritation.[8][14] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[8][15]
Data Presentation & Protocols
Table 1: Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Solubility of this compound | Use Case |
| Water | 100 | Poor in cold, moderate in hot[7] | Anti-solvent in mixed systems; washing crystals |
| Ethanol | 78 | High | Primary solvent for recrystallization |
| Toluene | 111 | Low in cold | Trituration/washing of crude solid |
| Ethyl Acetate | 77 | Moderate to High | Solvent for extraction and chromatography |
| Dichloromethane | 40 | High | Solvent for acid-base extraction |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is ideal for purifying crude this compound that is a solid but discolored.
-
Dissolution: Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. In a fume hood, add the minimum volume of hot ethanol to dissolve the solid completely at a near-boiling temperature. Start with ~20 mL and add more in small portions as needed.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat source, allow it to cool slightly, and add ~100 mg of activated charcoal. Place the flask back on the hot plate and gently boil for 2-3 minutes.
-
Hot Filtration: Pre-heat a funnel with a fluted filter paper by pouring hot ethanol through it into a separate beaker. Place the hot funnel over a clean, warm Erlenmeyer flask and rapidly filter the hot solution containing your product. This step removes the charcoal and any insoluble impurities.
-
Crystallization: Add hot water dropwise to the hot ethanolic filtrate until a faint cloudiness persists, indicating the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold 1:1 ethanol/water, followed by a wash with a small amount of ice-cold water to remove residual ethanol. Allow the crystals to dry completely in the air or in a vacuum oven.
Protocol 2: Purification via Acid-Base Extraction
This method is excellent for removing neutral or basic impurities from the acidic product.
-
Dissolution: Dissolve 5.0 g of crude this compound in ~50 mL of an organic solvent like dichloromethane or ethyl acetate in a separatory funnel.
-
Extraction: Add ~30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that is generated. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the sodium 2-nitrophenylacetate salt) into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with a fresh 20 mL portion of NaHCO₃ solution. Combine the aqueous extracts.[13]
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper, target pH ~2).[11] this compound will precipitate as a solid.
-
Isolation: Collect the purified solid product by vacuum filtration.
-
Washing & Drying: Wash the filtered crystals thoroughly with cold deionized water to remove any inorganic salts. Dry the product completely. For very high purity, this product can be further recrystallized using Protocol 1.
Visualization of Purification Workflow
The following diagram outlines the decision-making process for selecting an appropriate purification strategy for crude this compound.
Sources
- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 3740-52-1 [chemicalbook.com]
- 4. ukessays.com [ukessays.com]
- 5. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound - Shandong Biotech [shandongbiotech.com]
- 9. This compound | 3740-52-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-硝基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting the Reductive Cyclization of 2-Nitrophenylacetic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of oxindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the reductive cyclization of 2-nitrophenylacetic acid and its derivatives. Here, we address common challenges encountered during this transformation, providing in-depth, field-proven insights to help you navigate experimental hurdles and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is incomplete. TLC analysis shows a significant amount of unreacted this compound. What are the likely causes and how can I fix this?
Answer:
Incomplete conversion is one of the most common issues in this synthesis. The root cause typically lies with the reduction step, which is the conversion of the nitro group to an amine—the necessary precursor for the subsequent intramolecular cyclization. Let's break down the potential culprits and their solutions.
Causality Analysis: The transformation from this compound to oxindole is a tandem reaction. First, the nitro group (-NO₂) must be fully reduced to an amine (-NH₂). This intermediate, 2-aminophenylacetic acid, then spontaneously cyclizes to form the stable five-membered lactam ring of the oxindole. If the initial reduction is sluggish or stalls, the cyclization cannot occur.
Troubleshooting Steps:
-
Evaluate Your Reducing System: The choice and condition of your reducing agent are paramount. Different methods have distinct advantages and disadvantages.
-
Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Ni): This is a clean and efficient method but is highly sensitive to catalyst quality and the purity of the substrate and solvent.
-
Catalyst Poisoning: Trace impurities, particularly sulfur or heavy metals, can deactivate the catalyst.[1] Ensure high-purity starting materials and solvents.
-
Catalyst Activity: The catalyst may be old or have reduced activity. Always use a fresh, high-quality catalyst. A "bad batch" is a common, though frustrating, reality.
-
Insufficient Hydrogen Pressure/Contact: For reactions in a Parr shaker or autoclave, ensure the system is properly sealed and purged.[2] Vigorous stirring is essential to maximize the contact between the catalyst, substrate, and hydrogen gas.[3] In batch reactions, excess hydrogen is often needed to achieve full conversion.[4]
-
-
Metal/Acid Reductions (e.g., Fe/HCl, Fe/NH₄Cl, SnCl₂/HCl, Zn/AcOH): These are robust, cost-effective, and less prone to poisoning.[5]
-
Metal Activation: The surface of the metal powder (e.g., iron) can oxidize over time. Pre-washing the metal powder with dilute acid to activate its surface can significantly improve reaction rates.
-
Stoichiometry: Ensure you are using a sufficient molar excess of the metal and acid. The reaction is stoichiometric, and an insufficient amount will lead to incomplete conversion. The Béchamp reaction (Fe/HCl) is a classic and reliable method.[6]
-
Exothermicity: The initial addition of acid to the metal and substrate can be exothermic.[7] Maintain proper temperature control to prevent runaway reactions or side product formation.
-
-
-
Optimize Reaction Conditions:
-
Temperature: While many reductions proceed at room temperature, gentle heating (e.g., 40-60 °C) can often accelerate the reaction without promoting side products.
-
Solvent: The choice of solvent (e.g., ethanol, methanol, acetic acid, ethyl acetate) is critical for substrate solubility and compatibility with the chosen reducing agent. For metal/acid systems, alcoholic solvents are common.[8]
-
Reaction Time: Monitor the reaction by TLC until the starting material spot has completely disappeared. Nitro group reductions can sometimes be slower than anticipated.
-
Troubleshooting Decision Tree for Incomplete Conversion
Caption: A decision tree for troubleshooting incomplete conversion.
Question 2: My reaction is complete, but the yield of oxindole is very low, and I see multiple side products on my TLC plate. What are these impurities and how can I prevent them?
Answer:
The formation of side products indicates that either the reduction did not proceed cleanly to the amine or that subsequent undesired reactions occurred.
Causality Analysis: The reduction of a nitro group is a multi-electron process that proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reaction stalls at an intermediate stage or if conditions are too harsh, these intermediates can lead to side products.
Common Side Products and Prevention Strategies:
-
N-Hydroxyoxindole (from partial reduction):
-
Identification: This is a common byproduct resulting from the four-electron reduction of the nitro group to a hydroxylamine, which then cyclizes. This is particularly prevalent when using weaker or insufficient reducing agents.[9][10]
-
Prevention:
-
Stronger Reducing Conditions: Ensure your reducing system is potent enough for the full six-electron reduction to the amine. For catalytic hydrogenation, this may mean higher hydrogen pressure or a more active catalyst. For metal/acid systems, ensure sufficient equivalents and reaction time.
-
Method Selection: Some methods are inherently prone to stopping at the hydroxylamine stage. Visible light photoredox catalysis, for instance, is a reported method for selectively forming cyclic hydroxamic acids (N-hydroxyoxindoles).[10][11] If this is not your desired product, avoid such conditions.
-
-
-
Dehalogenated Products (for halogenated substrates):
-
Identification: If your this compound substrate contains a halogen (e.g., 4-chloro-2-nitrophenylacetic acid), you may observe the loss of that halogen in your final product.
-
Prevention: This is a well-known issue with catalytic hydrogenation, especially using palladium catalysts.[12] To avoid dehalogenation, switch to a different reduction method. Metal-based reductions like zinc dust in sulfuric acid/ethanol or iron powder in acetic acid are excellent alternatives that typically preserve halogen substituents.[8][13]
-
-
Dimeric or Polymeric Byproducts:
-
Identification: These often appear as baseline material or spots with very low Rf on TLC plates and can complicate purification. They can arise from intermolecular reactions of reactive intermediates.
-
Prevention:
-
Maintain Dilute Conditions: Running the reaction at a lower concentration can favor the desired intramolecular cyclization over intermolecular side reactions.
-
Control Temperature: Overheating can promote the formation of these undesired products.
-
-
Table 1: Comparison of Common Reducing Systems
| Reducing System | Advantages | Disadvantages | Best For |
| H₂, Pd/C | High efficiency, clean workup, mild conditions. | Prone to catalyst poisoning, can cause dehalogenation, requires specialized pressure equipment.[1][12] | Non-halogenated substrates where high purity is required. |
| Fe / HCl or NH₄Cl | Inexpensive, robust, tolerant of many functional groups, does not cause dehalogenation.[6][7][14] | Requires aqueous workup to remove iron salts, can be messy. | Halogenated substrates, large-scale synthesis. |
| SnCl₂ / HCl | Effective and generally preserves other functional groups. | Tin salts can be toxic and difficult to remove completely during workup. | Lab-scale synthesis where catalytic hydrogenation is not viable. |
| Zn / Acetic Acid | Mild conditions, effective for many substrates.[8] | Workup can be complicated by zinc salts. | An alternative to Fe/acid systems. |
| Transfer Hydrogenation | Avoids the use of high-pressure H₂ gas; uses hydrogen donors like formic acid or isopropanol.[3][15][16] | May require specific catalysts (e.g., Ir, Ru) and careful optimization.[15][17] | Setups where handling hydrogen gas is undesirable. |
Question 3: I have successfully synthesized my oxindole, but I am struggling with purification. What are the best practices for isolating a clean product?
Answer:
Purification challenges often arise from the properties of the oxindole product itself or from residual reagents and byproducts from the reaction.
Causality Analysis: Oxindoles contain a lactam (amide) functional group, which can make them polar and sometimes amphoteric. Residual metal salts from Fe/HCl or SnCl₂ reductions are a common source of contamination that must be thoroughly removed.
Purification Protocol:
-
Initial Workup (Crucial for Metal/Acid Reductions):
-
Filtration: After the reaction, filter the mixture while it is still warm through a pad of Celite to remove the metal powder and insoluble salts. Wash the filter cake thoroughly with the reaction solvent (e.g., ethanol) or ethyl acetate.
-
Basification & Extraction: Concentrate the filtrate to remove the bulk of the solvent. Partition the residue between ethyl acetate and water. Carefully basify the aqueous layer with a solution like sodium bicarbonate or sodium hydroxide to a pH of ~8-9. This neutralizes the acid and precipitates remaining iron or tin hydroxides.[7]
-
Second Filtration: It is often beneficial to filter the entire biphasic mixture through Celite again at this stage to remove the precipitated metal hydroxides, which can otherwise lead to emulsions during extraction.
-
Extraction: Separate the organic layer. Extract the aqueous layer several more times with ethyl acetate or dichloromethane to ensure complete recovery of the product. Combine the organic layers.
-
-
Final Purification:
-
Wash and Dry: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Crystallization: Oxindoles are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is the most effective method for obtaining highly pure material.
-
Column Chromatography: If crystallization fails or if impurities are very similar in polarity to the product, flash column chromatography is necessary. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Standard Operating Protocol: Reductive Cyclization using Iron and Ammonium Chloride
This protocol is a robust and scalable method that avoids the use of strong acids and is effective for substrates sensitive to dehalogenation.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of oxindole.
Materials:
-
This compound (1.0 eq)
-
Iron powder (<100 mesh) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0 eq)
-
Ethanol
-
Water
-
Ethyl Acetate (EtOAc)
-
Celite
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq), iron powder (5.0 eq), and ammonium chloride (4.0 eq).
-
Solvent Addition: Add a 4:1 mixture of ethanol and water (e.g., 20 mL total per gram of starting material).
-
Reaction: Heat the vigorously stirred mixture to reflux (approx. 80-85 °C). Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes as eluent), checking for the disappearance of the starting material. The reaction is typically complete within 2-4 hours.
-
Workup - Filtration: While the mixture is still hot, carefully filter it through a pad of Celite in a Büchner funnel. Wash the filter cake thoroughly with several portions of hot ethanol. Caution: Hot filtration should be done with care.
-
Workup - Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure.
-
Workup - Extraction: Dissolve the resulting residue in ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude oxindole.
-
Final Purification: Purify the crude product by recrystallization (e.g., from ethanol) or by flash column chromatography on silica gel.
Reaction Mechanism
Caption: The two-stage mechanism of reductive cyclization.
References
-
(2-Nitrophenyl)acetic acid - Wikipedia . Wikipedia. [Link]
- An improved process for preparing 2-oxindoles of formula i, a key raw material for making pharmaceutical drugs and intermediates thereof.
-
Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis . National Institutes of Health (NIH). [Link]
-
Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis . PubMed. [Link]
- A process for the preparation of oxindole derivatives.
-
Synthesis of Oxindoles via SmI2-Promoted Reduction of 2-Nitrophenylacetic Acids . ResearchGate. [Link]
-
Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin . National Institutes of Health (NIH). [Link]
-
Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid . Royal Society of Chemistry. [Link]
-
Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst . ACS Omega. [Link]
-
Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines . Royal Society of Chemistry. [Link]
-
Nitro Reduction - Iron (Fe) . Common Organic Chemistry. [Link]
-
Optimization of the Reaction Conditions for the Reductive Cyclization . ResearchGate. [Link]
-
Reissert Indole Synthesis . ResearchGate. [Link]
-
Optimization of Reaction Conditions for Hydrogenation of the Nitro Group . ResearchGate. [Link]
-
Reissert Indole Synthesis: The Path to Perfect Indoles . YouTube. [Link]
-
Maximizing hydrogen utilization efficiency in tandem hydrogenation of nitroarenes with ammonia borane . Royal Society of Chemistry. [Link]
-
Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C . Frontiers. [Link]
-
Reductive Amination, and How It Works . Master Organic Chemistry. [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines . National Institutes of Health (NIH). [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines . Master Organic Chemistry. [Link]
-
Proposed mechanism for transfer hydrogenation of nitroarenes over Pd/ZrP . ResearchGate. [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction . Frontiers. [Link]
- Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
Indole synthesis . Organic Chemistry Portal. [Link]
-
Optimization of selective catalytic hydrogenation in front-end depropanization process . ResearchGate. [Link]
-
Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) . Semantic Scholar. [Link]
-
Amine synthesis by nitro compound reduction . Organic Chemistry Portal. [Link]
-
Highly selective IrMo/TiO2 catalyst for hydrogenation of nitroarenes . Office of Scientific and Technical Information. [Link]
-
Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol . ACS Publications. [Link]
-
Regioselective oxidation of indoles to 2-oxindoles . Royal Society of Chemistry. [Link]
-
Problems with Fischer indole synthesis . Reddit. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. osti.gov [osti.gov]
- 3. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 4. Maximizing hydrogen utilization efficiency in tandem hydrogenation of nitroarenes with ammonia borane - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reduction of the Nitro Group to Amine by Hydroiodic Acid to Synthesize o-Aminophenol Derivatives as Putative Degradative Markers of Neuromelanin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 10. Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2013093928A1 - An improved process for preparing 2-oxindoles of formula i, a key raw material for making pharmaceutical drugs and intermediates thereof - Google Patents [patents.google.com]
- 13. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 15. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Nitrophenylacetic Acid Derivatives
Welcome to the technical support center for the synthesis of 2-nitrophenylacetic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your experimental outcomes.
The synthesis of this compound derivatives, key intermediates in the production of various pharmaceuticals, is a nuanced process. While the fundamental reaction involves the electrophilic nitration of a phenylacetic acid precursor, a number of potential side reactions can occur, impacting yield, purity, and overall success. This guide provides a structured approach to identifying, understanding, and mitigating these challenges.
Troubleshooting Guide: Navigating Side Reactions
This section addresses specific issues you may encounter during the synthesis of this compound derivatives. Each problem is followed by an analysis of probable causes rooted in common side reactions and a step-by-step guide to remediation.
Problem 1: Low Yield of the Desired 2-Nitro Isomer and Presence of Other Isomers
Symptom: Your reaction yields a mixture of nitrophenylacetic acid isomers (e.g., 4-nitrophenylacetic acid, 3-nitrophenylacetic acid) with a lower than expected proportion of the desired 2-nitro product.
Probable Cause: The regioselectivity of the nitration reaction is highly dependent on the directing effects of the substituents on the aromatic ring and the reaction conditions. The carboxymethyl group (-CH₂COOH) is an ortho-, para-director. However, steric hindrance can disfavor the ortho position, and reaction temperature can influence the kinetic versus thermodynamic product distribution.
Causality Explained: The nitronium ion (NO₂⁺), the active electrophile in this reaction, is generated from the reaction of concentrated nitric and sulfuric acids.[1] The electrophilic attack on the phenylacetic acid ring proceeds via a carbocation intermediate known as the Wheland intermediate. The stability of this intermediate determines the position of nitration. While the carboxymethyl group activates the ortho and para positions, higher temperatures can provide enough energy to overcome the activation barrier for the formation of the more thermodynamically stable para isomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low 2-nitro isomer yield.
Step-by-Step Remediation:
-
Temperature Control: Maintain a low reaction temperature, typically between 0-10°C, throughout the addition of the nitrating agent.[2] This favors the kinetically controlled ortho product over the thermodynamically favored para product.
-
Controlled Addition of Nitrating Agent: Add the mixed acid dropwise to the solution of phenylacetic acid derivative with vigorous stirring. This prevents localized increases in temperature that can promote the formation of the para isomer and other side products.
-
Optimize the Mixed Acid Composition: The ratio of sulfuric acid to nitric acid can influence the concentration of the nitronium ion. A higher concentration of sulfuric acid can increase the rate of nitration but may also lead to more side reactions if not properly controlled. Experiment with slight variations in the acid ratio to find the optimal balance for your specific substrate.
-
Analytical Verification: Utilize High-Performance Liquid Chromatography (HPLC) to separate and quantify the different isomers. A reversed-phase C18 column with a mobile phase of methanol and a phosphate buffer is often effective for this separation.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-10°C | Favors kinetic (ortho) product, minimizes side reactions. |
| Nitrating Agent Addition | Slow, dropwise | Prevents localized overheating and improves selectivity. |
| Stirring | Vigorous | Ensures homogeneous reaction mixture and efficient heat dissipation. |
Problem 2: Presence of Dinitrated Byproducts
Symptom: Your product analysis (e.g., by GC-MS or LC-MS) reveals the presence of dinitrophenylacetic acid derivatives.
Probable Cause: The initial nitration product, this compound, is still susceptible to further nitration, especially under forcing reaction conditions. The nitro group is a deactivating group, making the second nitration slower, but it can occur with an excess of the nitrating agent or at elevated temperatures.
Causality Explained: The nitro group deactivates the aromatic ring towards further electrophilic attack. However, if the concentration of the highly reactive nitronium ion is high and the reaction temperature is elevated, a second nitro group can be introduced. The directing effects of the existing nitro and carboxymethyl groups will determine the position of the second nitration.
Troubleshooting Workflow:
Sources
Technical Support Center: Optimizing Mitsunobu Reaction Conditions for 2-Nitrophenylacetic Acid
Welcome to the technical support center for optimizing the Mitsunobu reaction with 2-Nitrophenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to employ this versatile reaction for ester synthesis. Here, we will delve into the nuances of this specific application, providing not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: Is this compound a suitable nucleophile for the Mitsunobu reaction?
A1: Absolutely. The primary requirement for a pronucleophile in the Mitsunobu reaction is sufficient acidity, generally a pKa of less than 15.[1][2] this compound has a pKa of approximately 4.0, making it an excellent candidate for this reaction. The electron-withdrawing nature of the ortho-nitro group increases the acidity of the carboxylic acid, facilitating its deprotonation by the betaine intermediate formed from the reaction of triphenylphosphine (PPh₃) and the azodicarboxylate.
Q2: What are the key reagents and their roles in this reaction?
A2: The Mitsunobu reaction is a multi-component reaction.[3] For the esterification of an alcohol with this compound, the core components are:
-
Alcohol: The substrate to be esterified. The reaction works best with primary and secondary alcohols.[2][3]
-
This compound: The acidic pronucleophile.
-
Triphenylphosphine (PPh₃): A phosphine that acts as an oxygen acceptor, ultimately forming triphenylphosphine oxide.[4]
-
Azodicarboxylate: Typically Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD). This reagent acts as the hydrogen acceptor.[3][4]
The reaction is a dehydrative condensation where the PPh₃ and the azodicarboxylate activate the alcohol for nucleophilic attack by the carboxylate.[4]
Q3: Should I be concerned about the nitro group on this compound reacting with triphenylphosphine?
A3: While triphenylphosphine is a reducing agent and can, under certain conditions, reduce nitroarenes, this is generally not a significant side reaction under standard Mitsunobu conditions. The reaction between PPh₃ and the azodicarboxylate to form the betaine intermediate is rapid and the subsequent steps of the Mitsunobu reaction are typically faster than the reduction of the nitro group. However, it is advisable to monitor the reaction for any potential byproducts.
Q4: What is the expected stereochemical outcome when using a chiral secondary alcohol?
A4: The Mitsunobu reaction is renowned for proceeding with a clean inversion of stereochemistry at the alcohol center.[5][6] This occurs via an Sₙ2 mechanism where the carboxylate attacks the activated alcohol.[1] This makes it a powerful tool for stereochemical manipulation in the synthesis of complex molecules.[5][6]
Troubleshooting Guide
This section addresses common issues encountered when performing a Mitsunobu reaction with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Yield | 1. Inactive Reagents: | • Check Reagent Quality: DEAD and DIAD are sensitive to moisture and can degrade over time. Use freshly opened or properly stored reagents. PPh₃ can oxidize to PPh₃=O on prolonged exposure to air. |
| 2. Incorrect Order of Addition: | • Standard Protocol: Typically, the alcohol, this compound, and PPh₃ are dissolved in the solvent, and the azodicarboxylate is added last, dropwise, at a low temperature (e.g., 0 °C).[1] This allows for the formation of the betaine in the presence of the acidic pronucleophile, which is crucial for the reaction to proceed. | |
| 3. Steric Hindrance: | • Increase Reaction Time/Temperature: For sterically hindered alcohols, the reaction may require longer times or gentle heating (e.g., to 40-50 °C) after the initial addition at low temperature to drive the reaction to completion.[7] | |
| 4. Suboptimal Solvent: | • Solvent Choice: Tetrahydrofuran (THF) is the most common and generally effective solvent.[8] Dichloromethane (DCM) and dioxane can also be used.[9] Ensure the solvent is anhydrous, as water will consume the reagents. | |
| Formation of Side Products | 1. Unreacted Starting Materials: | • This is often linked to the causes of low yield. Re-evaluate reagent quality, stoichiometry, and reaction conditions. |
| 2. Triphenylphosphine Oxide (PPh₃=O) and Reduced Azodicarboxylate: | • Purification Strategy: These byproducts are inherent to the reaction.[4] PPh₃=O can often be removed by crystallization from a suitable solvent system (e.g., diethyl ether/hexanes).[10] The reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate) can sometimes be removed by an acidic wash during workup, though it is often carried through to chromatography. | |
| 3. Formation of an Ether from the Alcohol: | • Excess Alcohol: If the alcohol is not fully consumed, it can potentially act as a nucleophile. Ensure at least a stoichiometric amount of the carboxylic acid is used. | |
| Difficulty in Product Purification | 1. Co-elution of PPh₃=O with the Product: | • Optimize Chromatography: PPh₃=O is notoriously difficult to separate. A less polar solvent system may help. Alternatively, precipitation of PPh₃=O prior to chromatography is highly recommended. Chilling a concentrated solution in diethyl ether or toluene can often induce crystallization.[10][11] |
| 2. Presence of Reduced Azodicarboxylate: | • Aqueous Wash: A dilute acid wash (e.g., 1M HCl) during the workup can sometimes help remove the reduced azodicarboxylate byproduct. However, be cautious if your product is acid-sensitive. |
Experimental Protocols
General Optimized Protocol for Mitsunobu Esterification
This protocol is a starting point and may require optimization based on the specific alcohol used.
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl Azodicarboxylate (DIAD) or Diethyl Azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equiv), this compound (1.2 equiv), and triphenylphosphine (1.5 equiv).
-
Dissolve the solids in anhydrous THF (approximately 0.1-0.2 M concentration with respect to the alcohol).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the DIAD or DEAD (1.5 equiv) dropwise to the stirred solution over 5-10 minutes. A color change (often to a yellow or orange hue) and the formation of a precipitate (the betaine intermediate) may be observed.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired ester from triphenylphosphine oxide and the reduced azodicarboxylate.
Work-up and Purification Strategy
A critical aspect of a successful Mitsunobu reaction is the effective removal of the byproducts.
-
After concentrating the reaction mixture, dissolve the residue in a minimal amount of a suitable solvent like diethyl ether or toluene.
-
Cool the solution in an ice bath or refrigerator. Triphenylphosphine oxide will often precipitate and can be removed by filtration.
-
The filtrate can then be concentrated and subjected to column chromatography for final purification.
-
Alternatively, an extractive work-up can be performed. Dilute the reaction mixture with a larger volume of diethyl ether or ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any unreacted this compound), water, and brine.[7] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate before chromatography.
Visualizing the Mitsunobu Reaction
The Core Mechanism
The following diagram illustrates the generally accepted mechanism of the Mitsunobu reaction, highlighting the key intermediates.
Caption: Simplified mechanism of the Mitsunobu reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common issues.
Caption: A workflow for troubleshooting the Mitsunobu reaction.
References
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
- But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355.
- Dodge, J. A., et al. (1994). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 73, 140.
- Dembiński, R. (2004). Recent Advances in the Mitsunobu Reaction: The Scope of Nucleophiles. European Journal of Organic Chemistry, 2004(13), 2763-2772.
- Kianmehr, E., et al. (2015). Recent applications of the Mitsunobu reaction in the synthesis of natural products. RSC Advances, 5(118), 97519-97544.
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
- Organic Syntheses. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses, 73, 140.
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). How we can remove triphenylphosphine oxide from mitsunobu mixture without column? Retrieved from [Link]
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification & Troubleshooting for 2-Nitrophenylacetic Acid Nitration
Topic: Removal of Byproducts & Process Optimization Target Product: 2,4-Dinitrophenylacetic Acid (from 2-Nitrophenylacetic Acid) Audience: Process Chemists, R&D Scientists, Drug Development Professionals
Diagnostic Interface: Identify Your Impurity Profile
Before initiating a purification protocol, identify the specific failure mode of your nitration reaction. Use this diagnostic table to match your observation with the likely byproduct.
| Observation | Likely Impurity/Byproduct | Root Cause |
| Gas evolution (bubbling) during reaction or workup | 2,4-Dinitrotoluene | Decarboxylation: Reaction temperature exceeded 40°C–50°C, causing loss of |
| Yellow/Brown Oily Residue that refuses to crystallize | Mixed Isomers / Oxidation Products | Incomplete nitration or presence of oxidative degradation products (Benzoic acid derivatives). |
| Low Melting Point (<178°C for 2,4-dinitro) | Unreacted Starting Material | Insufficient equivalents of |
| Precipitate in Acidic Media (that is not product) | 4-Nitrophenylacetic Acid | Carryover from impure starting material (if starting from phenylacetic acid). |
The Chemistry of Contamination (Mechanism & Pathway)[1]
Understanding how byproducts form is the first step to removal. The nitration of this compound is a delicate balance between electrophilic aromatic substitution (desired) and oxidative decarboxylation (undesired).
Reaction Pathway Diagram
The following diagram illustrates the primary reaction (green) and the critical failure modes (red) leading to byproducts.
Figure 1: Mechanistic pathway showing the competition between nitration and decarboxylation/oxidation.[1]
Troubleshooting Guides: Removal Protocols
Issue A: Removing Decarboxylated Byproducts (2,4-Dinitrotoluene)
The Problem: Phenylacetic acids are prone to losing
The Solution: Base Extraction (The "Acid-Base Swing") Since the byproduct (toluene derivative) lacks a carboxylic acid group, it is not soluble in mild base, whereas your target product is.
-
Dissolution: Dissolve the crude crude solid in 10% Aqueous Sodium Bicarbonate (
).-
Checkpoint: The target acid dissolves; the decarboxylated toluene derivative remains as an insoluble oil or solid.
-
-
Filtration: Filter the solution through a Celite pad to remove the insoluble neutral organic impurities.
-
Washing: Wash the aqueous filtrate with Ethyl Acetate (2x) to extract trace neutral organics.
-
Precipitation: Acidify the aqueous layer slowly with 6M HCl to pH 1-2.
-
Observation: Pure 2,4-dinitrophenylacetic acid will precipitate as a white/pale yellow solid.
-
-
Recovery: Filter and dry the precipitate.
Issue B: Separation of Isomers (Removing 4-Nitrophenylacetic Acid)
The Problem: If you started with phenylacetic acid, you likely have a mixture of 2-nitro (ortho) and 4-nitro (para) isomers. The 4-nitro isomer is a common contaminant.
The Solution: Solubility Differential The 4-nitro isomer is significantly less soluble in cold water and ethanol than the 2-nitro isomer [2].
-
Crude Isolation: Pour the nitration mixture onto crushed ice. Both isomers will precipitate.
-
Hot Dissolution: Dissolve the mixed solid in boiling water (approx. 15 mL per gram of solid).
-
Hot Filtration (Critical Step): If a solid remains undissolved at boiling, it is likely the 4-nitro isomer (or dinitro impurities). Filter hot.
-
Controlled Cooling: Allow the filtrate to cool slowly to room temperature, then to 4°C.
-
Differentiation: 4-nitrophenylacetic acid crystallizes first (long needles). Filter these out if the 2-nitro is your target.
-
For 2,4-Dinitro Target: If you are nitrating the 2-nitro isomer, ensure the starting material is free of the 4-nitro isomer before reaction, as separating 2,4-dinitro from 4-nitro-2-something is chemically difficult.
-
Issue C: Removing Oxidation Products (Benzoic Acids)
The Problem: Strong oxidation can cleave the acetic acid side chain, yielding nitro-benzoic acids.
The Solution: Recrystallization from Ethanol/Water
-
Dissolve the crude product in minimal boiling Ethanol (95%).
-
Add warm water dropwise until persistent turbidity is observed.
-
Re-heat to clear the solution.
-
Cool slowly. 2,4-Dinitrophenylacetic acid crystallizes efficiently, while benzoic acid derivatives often remain in the mother liquor due to higher solubility in aqueous ethanol mixtures.
Optimized Synthesis Protocol (Prevention Strategy)
To minimize byproduct formation (specifically decarboxylation), strict temperature control is required.
Reagents:
-
This compound (1.0 eq)
-
Fuming Nitric Acid (d=1.5) (3.0 eq)
-
Concentrated Sulfuric Acid (Solvent/Catalyst)
Step-by-Step Workflow:
-
Preparation: Place Sulfuric Acid in a round-bottom flask and cool to 0–5°C using an ice-salt bath.
-
Substrate Addition: Add this compound in small portions. Do not allow temp to rise above 10°C.
-
Nitration: Add Fuming Nitric Acid dropwise via an addition funnel.
-
CRITICAL: Maintain internal temperature between 20°C and 35°C .
-
Warning: Exceeding 40°C dramatically increases the rate of decarboxylation [1].
-
-
Digestion: Stir at 35°C for 1–2 hours. Monitor via TLC (Mobile phase: Methanol/DCM 1:9).
-
Quench: Pour reaction mixture onto excess crushed ice (5x volume).
-
Workup: Filter the precipitate. Wash with cold water until filtrate is neutral.
Frequently Asked Questions (FAQs)
Q: Can I use HPLC to monitor the decarboxylation byproduct? A: Yes. 2,4-Dinitrotoluene is much less polar than the phenylacetic acid derivatives. On a standard C18 reverse-phase column (Water/Acetonitrile gradient), the decarboxylated byproduct will elute significantly later than the target acid.
Q: Why is my yield consistently low (<40%)? A: You are likely losing product to decarboxylation during the exothermic addition of nitric acid. If you see "fizzing" or gas evolution, you are making dinitrotoluene, which is an oil that is often lost during the acid-base wash or filtration. Lower your addition temperature.
Q: Is the 2,4-dinitro product explosive? A: Polynitrated aromatics are energetic materials. While 2,4-dinitrophenylacetic acid is generally stable, its salts (and the byproduct picric acid, if phenol cleavage occurs) can be shock-sensitive. Never distill the reaction mixture to dryness.
Q: How do I remove the yellow color from the final crystals? A: A slight yellow tint is normal for nitro-aromatics. However, a deep brown/orange color indicates oxidation tars. Recrystallize using Ethanol/Water (1:[2]1) with a small amount of activated charcoal (carbon) to adsorb colored impurities. Filter the hot solution through Celite to remove the carbon.
References
-
Decarboxylation Mechanisms in Phenylacetic Acids
- Source: Chemistry Stack Exchange / J. Org. Chem.
- Context: Explains the susceptibility of nitro-substituted phenylacetic acids to lose CO2 under thermal stress.
-
URL:
-
Separation of Nitrophenylacetic Acid Isomers
- Source: Organic Syntheses, Coll. Vol. 1, p.406 (1941).
- Context: Definitive protocol for separating para and ortho isomers based on solubility.
-
URL:
-
Nitration Methodology & Safety
Sources
Technical Support Center: Stability & Handling of 2-Nitrophenylacetic Acid
[1]
Executive Summary
2-Nitrophenylacetic acid (2-NPAA) is a critical intermediate in the synthesis of indoles and pharmaceutical precursors (e.g., diclofenac analogs).[1] However, its ortho-nitro substitution pattern introduces unique instability vectors that differ from its meta- or para- isomers.[1]
This guide addresses the three primary failure modes of 2-NPAA in solution:
Module 1: Thermal Instability & Decarboxylation
User Issue: "We are observing pressure build-up in sealed reaction vessels and a loss of acidity in our starting material after heating."
The Mechanism: The "Ortho-Effect"
Unlike phenylacetic acid, 2-NPAA is highly prone to decarboxylation (loss of
-
Degradation Product: 2-Nitrotoluene.[1]
-
Symptom: Gas evolution (
), pH drift (loss of acid), and appearance of a non-acidic, less polar peak in HPLC.[1]
Troubleshooting Q&A
Q: Why is my yield dropping during recrystallization in ethanol?
A: Prolonged heating at reflux (approx.[1]
-
Correction: Limit thermal exposure to
. If higher temperatures are required for solubility, use a solvent with a lower boiling point or perform a rapid dissolution-filtration cycle.[1]
Q: Can I use basic conditions to increase solubility?
A: Proceed with extreme caution. While converting the acid to its carboxylate salt increases aqueous solubility, the anionic form is often more susceptible to decarboxylation because the electron density on the carboxylate pushes the leaving group (
-
Correction: Maintain pH < 8 during processing. If a base is needed, use weak bases (e.g., Sodium Bicarbonate) and keep the solution cold (
).[1]
Module 2: Reductive Cyclization (The "Hidden" Trap)
User Issue: "Our HPLC shows a new impurity peak that matches neither the starting material nor the decarboxylated product. It appears after we used a stainless steel needle."
The Mechanism: Spontaneous Lactamization
The most insidious instability of 2-NPAA is its tendency to cyclize upon partial reduction. If the nitro group (
Risk Factors:
-
Trace metals (Fe, Zn, Sn) from equipment/spatulas.[1]
-
Protice solvents with reducing potential.[1]
-
Accidental carryover of reducing agents (e.g.,
, ).[1]
Troubleshooting Q&A
Q: We see "Oxindole" impurities. Is our starting material contaminated? A: It is likely being generated in situ.[1] Check your solvent lines and reactors.
Module 3: Photostability & Solubility
User Issue: "The solution turned from pale yellow to dark brown after sitting on the bench for 4 hours."
Photochemical Sensitivity
Nitro-aromatics are inherently photosensitive. 2-NPAA can undergo nitro-to-nitroso rearrangements or radical cleavage (uncaging) upon exposure to UV/Blue light.[1] This is often accompanied by a distinct color change (yellow
Solubility Data & Solvent Selection
Choosing the right solvent minimizes the need for heat (reducing decarboxylation risk).[1]
| Solvent | Solubility Trend | Recommendation |
| DMF / DMSO | High | Preferred for stock solutions.[1] Keep dark. |
| Methanol / Ethanol | Moderate | Good for reactions; avoid prolonged reflux.[1] |
| Ethyl Acetate | Moderate | Excellent for extraction; low thermal risk.[1] |
| Water | Very Low (~0.14%) | Requires pH adjustment (Risk of decarboxylation).[1] |
| Cyclohexane | Negligible | Anti-solvent for precipitation.[1] |
Visualizing the Degradation Pathways
The following diagram illustrates the critical divergence points for 2-NPAA stability.
Figure 1: Primary degradation pathways of 2-NPAA.[1] Note that the amine intermediate is rarely isolated because cyclization to Oxindole is rapid.
Standard Operating Procedure (SOP): Stability Validation
If you suspect degradation, perform this Self-Validating Kinetic Test before using valuable starting material.
Protocol: Isothermal HPLC Stress Test
-
Preparation: Dissolve 10 mg of 2-NPAA in 10 mL of your target solvent.
-
Control: Aliquot 1 mL into an amber vial; store at
(T0). -
Stress: Place the remaining solution in a heating block at your intended process temperature (e.g.,
) for 2 hours. -
Analysis: Run HPLC (Reverse Phase, C18).
-
Interpretation:
References
-
PubChem. (2-Nitrophenyl)acetic acid - Compound Summary (CID 77337).[1] National Library of Medicine.[1] [Link][1]
-
Li, X., et al. Equilibrium Solubility and Dissolution Property Analysis of this compound in 13 Pure Solvents. Journal of Chemical & Engineering Data, 2020.[1] [Link][1]
-
Google Patents. Process for the preparation of oxindole derivatives (WO2003099198A2).[1]
-
Mewes, J.M., et al. Molecular mechanism of uncaging CO2 from nitrophenylacetate.[1] ChemPhysChem, 2011.[1] (Demonstrates photochemical decarboxylation mechanism). [Link][1]
Technical Support Center: Scaling Synthesis of 2-Nitro-4-Substituted Phenylacetic Acid
Welcome to the Process Chemistry Solutions Hub. Current Status: Operational Role: Senior Application Scientist Subject: Scale-up Optimization & Troubleshooting for 2-Nitro-4-Substituted Phenylacetic Acid Scaffolds
Executive Summary: The Scale-Up Landscape
Scaling the synthesis of 2-nitro-4-substituted phenylacetic acids (where R = Cl, F, CF₃, etc.) presents a classic process chemistry dilemma: Regioselectivity vs. Process Safety.
While direct nitration of phenylacetic acid derivatives (Route A) appears shorter, it is fraught with thermal risks and isomer separation bottlenecks at scale. The industry-preferred "Gold Standard" for multi-kilogram batches is often the Hydrolysis of Benzyl Cyanides (Route B), derived from pre-nitrated precursors. This route isolates the hazardous nitration step to a simpler substrate and ensures higher final purity.
This guide prioritizes Route B for purity and safety but addresses Route A for those requiring rapid throughput.
Synthetic Pathway Comparison (DOT Visualization)
Figure 1: Comparison of Direct Nitration (Route A) vs. Benzyl Cyanide Hydrolysis (Route B). Route B is recommended for scale-up to minimize isomer contamination.
Critical Process Parameters (CPPs) & Troubleshooting
Module A: The Nitration Bottleneck (Thermal Runaway)
Context: Whether nitrating the final acid or a precursor (e.g., 4-chlorotoluene), this is the most hazardous step. The nitro group introduction is highly exothermic (
Issue: Temperature spikes during mixed acid addition.
-
Root Cause: Dosing rate exceeds the cooling capacity of the reactor (
). -
The Fix: Switch from "All-in" addition to Dosing Controlled by Temperature (DCT) .
-
Protocol:
-
Pre-cool the substrate in
to 0°C. -
Add
mixture via a metering pump. -
Interlock Rule: If internal temperature (
) > 15°C, pump STOPS automatically. -
Safety Margin: Maintain a
gap between and the onset of thermal decomposition (determined by DSC).
-
FAQ: Why is my yield dropping with increased scale?
-
Answer: Localized overheating.[1] In large vessels, mixing efficiency drops. "Hot spots" form near the addition nozzle, causing oxidative degradation (tar formation).
-
Solution: Increase agitation speed (tip speed > 2 m/s) and use a dip tube to introduce acid below the surface, directly into the turbulent zone.
Module B: The "Amide Plateau" (Hydrolysis Stalling)
Context: In Route B, converting the nitrile (-CN) to the acid (-COOH) proceeds via an amide intermediate (-CONH₂).
Issue: Reaction stalls; HPLC shows 40% Amide remaining.
-
Root Cause: The 2-nitro group provides steric hindrance and electron withdrawal, making the amide carbonyl less electrophilic and the leaving group (ammonia) harder to expel.
-
The Fix: Increase the acid concentration and temperature.
-
Protocol:
-
Stage 1 (Nitrile
Amide): 80% at 60°C for 2 hours. -
Stage 2 (Amide
Acid): Dilute to 50% (exothermic addition of water) and reflux at 100-110°C. Note: Water is a reagent here; you cannot hydrolyze in anhydrous acid.
-
Module C: Impurity Profiling
Context: Identifying and removing specific by-products.
| Impurity Type | Origin | Detection (HPLC) | Removal Strategy |
| 3-Nitro Isomer | Regioselectivity error (Route A) | Close retention time to product | Recrystallization: Use Toluene/Ethanol (9:1). The 2-nitro isomer is usually more soluble; the 3-nitro precipitates first (or vice versa depending on R). |
| Benzoic Acid Deriv. | Over-oxidation of benzylic carbon | Early eluting peak | pH Swing: Dissolve in |
| Amide Intermediate | Incomplete Hydrolysis | Late eluting peak | Reprocess: Return to hydrolysis reactor with fresh 50% |
Detailed Protocols
Protocol 1: Robust Hydrolysis of 2-Nitro-4-Chlorobenzyl Cyanide (Route B)
Reference Standard: Adapted from Vogel and Patent CN101805265A [1, 2].
Reagents:
-
2-Nitro-4-chlorobenzyl cyanide (1.0 eq)
-
Sulfuric Acid (conc. 98%)[2]
-
Glacial Acetic Acid (Solvent/Co-solvent)
Step-by-Step:
-
Charge: Load 2-nitro-4-chlorobenzyl cyanide into a glass-lined reactor.
-
Solubilize: Add Glacial Acetic Acid (3.0 vol). Stir to suspend.
-
Acid Addition: Add
(conc., 3.0 eq) slowly. Exotherm expected. -
Water Addition (Critical): Add water (3.0 eq) dropwise. Warning: Violent exotherm. Maintain
.[5] -
Reflux: Heat to 105°C for 6–8 hours.
-
IPC (In-Process Control): Check HPLC. Target: < 0.5% Nitrile, < 2.0% Amide.
-
Quench: Cool to 20°C. Pour mixture into Ice/Water (10 vol).
-
Isolation: Filter the precipitated solid. Wash with cold water until filtrate pH > 4.
-
Drying: Vacuum oven at 50°C.
Protocol 2: Troubleshooting Logic Tree (DOT Visualization)
Figure 2: Decision matrix for troubleshooting common scale-up failures.
Safety & Compliance (E-E-A-T)
Thermal Hazards
Nitration mixtures are unstable .
-
Never stop the stirrer during acid addition. If power fails, stop addition immediately.
-
DSC Data: 2-nitro-4-chlorophenylacetic acid precursors can show onset of decomposition as low as 140°C. Never heat crude nitration masses above 100°C without quenching residual
.
Cyanide Management (Route B Specific)
If generating benzyl cyanide in-house:
-
Maintain pH > 10 in the aqueous waste streams to keep cyanide as
(non-volatile) rather than HCN (gas). -
Treat waste with Bleach (NaOCl) to oxidize cyanide to cyanate before disposal.
References
-
Patent CN101805265A. Synthesis method of 2-nitro-4-substituted phenylacetic acid.[6] (2010).[7][8] Describes the industrial hydrolysis of benzyl cyanides to phenylacetic acids. Link
-
Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[7] Longman Scientific & Technical, 1989. (Standard reference for hydrolysis of nitriles and nitration procedures).
-
Organic Syntheses, Coll. Vol. 1, p. 396 (1941). p-Nitrophenylacetic Acid. (Classic procedure for nitration and hydrolysis, adaptable to substituted variants). Link
-
BenchChem Tech Support. Managing Exothermic Reactions During Nitration. (General safety protocols for nitration scale-up). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis method of 2-nitro-4-substituted phenylacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. corning.com [corning.com]
- 4. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of 2-Nitrophenylacetic Acid Protecting Group Chemistry
Welcome to the technical support center for the utilization of 2-Nitrophenylacetic acid (NPAA) as a protecting group. This guide is designed for researchers, scientists, and professionals in drug development who are employing or considering the use of the 2-nitrophenylacetyl (NPAc) group for the protection of hydroxyl functionalities. Here, we move beyond standard protocols to address the nuanced challenges and specific issues that can arise during experimentation. Our focus is on providing practical, experience-driven insights and troubleshooting strategies to ensure the successful application of this versatile protecting group.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses the most frequently encountered problems when working with the NPAc protecting group, offering step-by-step solutions grounded in chemical principles.
Incomplete Deprotection: The Persistent Ester
Question: I am observing incomplete removal of the 2-nitrophenylacetyl (NPAc) group from my primary alcohol using zinc and ammonium chloride. What are the likely causes and how can I drive the reaction to completion?
Answer: Incomplete deprotection is a common hurdle and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[1][2]
-
Insufficient Reagent Stoichiometry: The reduction of the nitro group and subsequent cleavage of the ester is a multi-electron process. Ensure a sufficient excess of the reducing agent (zinc dust) is used. A typical starting point is 5-10 equivalents of zinc relative to the substrate.
-
Reaction Time and Temperature: The reduction can be sluggish, especially with sterically hindered substrates. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time. Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but should be done cautiously to avoid potential side reactions.
-
Solvent System: The choice of solvent is critical for the solubility of both the substrate and the reagents. A mixture of a protic solvent like methanol or ethanol with water is often effective. Ensure the substrate is fully dissolved before adding the zinc and ammonium chloride.
-
Purity and Activation of Zinc: The activity of zinc dust can vary. If the reaction is consistently failing, consider using freshly opened, high-purity zinc dust or activating the zinc by washing with dilute HCl, followed by water, methanol, and ether, and then drying under vacuum.
Troubleshooting Flowchart for Incomplete Deprotection:
Caption: Troubleshooting workflow for incomplete NPAc deprotection.
Unexpected Byproducts: Navigating Side Reactions
Question: During the deprotection of my NPAc-protected alcohol, I am observing the formation of unexpected byproducts. What are the potential side reactions and how can I minimize them?
Answer: The formation of byproducts during the zinc-mediated reduction of the nitro group is a known challenge. The key is to control the reduction potential and prevent over-reduction or undesired cyclization pathways.
-
Formation of Azoxy and Azo Compounds: Incomplete reduction of the nitro group can lead to the formation of dimeric azoxy and azo compounds, especially if the reaction conditions are not optimal. Ensuring a sufficient excess of the reducing agent and maintaining a well-stirred, homogenous reaction mixture can help to drive the reduction to the desired amine.
-
Lactam Formation: The reduction of the ortho-nitro group to an amine generates an aniline derivative that is poised for intramolecular cyclization with the adjacent ester functionality, leading to the formation of a lactam byproduct. This is a significant competing pathway. The use of a buffered system, such as ammonium chloride, helps to maintain a near-neutral pH, which can suppress this intramolecular cyclization.
-
Over-reduction of other Functional Groups: While the zinc/ammonium chloride system is generally mild, it can potentially reduce other sensitive functional groups in the molecule. It is crucial to assess the compatibility of all functional groups present in the substrate with the deprotection conditions.
Table 1: Common Byproducts and Mitigation Strategies
| Byproduct | Potential Cause | Recommended Mitigation Strategy |
| Azoxy/Azo Compounds | Incomplete reduction | Increase equivalents of zinc, ensure efficient stirring. |
| Lactam | Intramolecular cyclization | Maintain near-neutral pH with ammonium chloride buffer. |
| Over-reduced products | Lack of chemoselectivity | Carefully evaluate substrate compatibility; consider alternative deprotection methods if necessary. |
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical application of the this compound protecting group.
Q1: What is the primary advantage of using the 2-nitrophenylacetyl (NPAc) group for alcohol protection?
A1: The primary advantage of the NPAc group lies in its orthogonal stability. It is stable to a wide range of conditions under which other common protecting groups are labile, such as acidic conditions used to remove silyl ethers (e.g., TBS, TIPS) and basic conditions used for the cleavage of esters like acetates and benzoates. This allows for selective deprotection in complex synthetic sequences.[3]
Q2: What are the recommended conditions for the introduction of the NPAc group?
A2: The NPAc group is typically introduced by esterification of the alcohol with this compound. Standard esterification methods are effective, including:
-
Using 2-nitrophenylacetyl chloride: The acid can be converted to the more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with the alcohol in the presence of a non-nucleophilic base such as pyridine or triethylamine.
-
Carbodiimide-mediated coupling: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can be used to directly couple the carboxylic acid with the alcohol.
Q3: Is the 2-nitrophenylacetyl group compatible with other common protecting groups?
A3: Yes, the NPAc group is compatible with a variety of other protecting groups, which is a key feature of its utility in orthogonal protection strategies.[3] It is generally stable to:
-
Acidic conditions: Used for the removal of tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butoxycarbonyl (Boc) groups.
-
Basic conditions: Used for the saponification of simple alkyl esters.
-
Fluoride-based reagents: Used for the cleavage of silyl ethers.
Q4: Are there any alternatives to the zinc/ammonium chloride deprotection method?
A4: While zinc and ammonium chloride is the most common method, other reductive conditions can also be employed. Catalytic hydrogenation (e.g., using Pd/C) can also reduce the nitro group, potentially leading to deprotection. However, this method may not be compatible with other reducible functional groups in the molecule, such as alkenes or alkynes. Additionally, photolytic cleavage, while more commonly associated with 2-nitrobenzyl protecting groups, could be explored as a potential alternative, though it may require specific structural modifications to the protecting group for efficient cleavage.[4][5]
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the protection and deprotection of a primary alcohol using the 2-nitrophenylacetyl group.
Protection of a Primary Alcohol with this compound
Objective: To protect a primary alcohol as its 2-nitrophenylacetate ester.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the primary alcohol (1.0 eq), this compound (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of a 2-Nitrophenylacetate Ester
Objective: To cleave the 2-nitrophenylacetyl group to regenerate the primary alcohol.
Materials:
-
2-Nitrophenylacetate ester (1.0 eq)
-
Zinc dust (<10 micron, activated if necessary) (10 eq)
-
Ammonium chloride (5 eq)
-
Methanol or Ethanol
-
Water
-
Celite®
Procedure:
-
Dissolve the 2-nitrophenylacetate ester (1.0 eq) in a mixture of methanol (or ethanol) and water (e.g., 9:1 v/v).
-
Add ammonium chloride (5 eq) and stir until it dissolves.
-
Add zinc dust (10 eq) portion-wise to the vigorously stirred solution.
-
Monitor the reaction by TLC. The reaction may take several hours to reach completion. Gentle heating to 40-50 °C can be applied if the reaction is sluggish.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess zinc.
-
Wash the Celite® pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude alcohol by flash column chromatography.
Workflow for NPAc Protection and Deprotection:
Caption: General workflow for the protection and deprotection of alcohols using NPAA.
References
- Benchchem. (n.d.). Technical Support Center: Deprotection of 2-O-acetyl Groups.
- Benchchem. (n.d.). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
- Benchchem. (n.d.). Troubleshooting acetal deprotection in the presence of sensitive functional groups.
- Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection - Volumes 1-5.
- Benchchem. (n.d.). Troubleshooting incomplete trityl group deprotection from cysteine.
- Request PDF. (2025, August 10). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids.
- Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. (n.d.).
- Alcohol Protecting Groups. (n.d.).
- (2-Nitrophenyl)acetyl: a new, selectively removable hydroxyl protecting group - PubMed. (2010, May 7).
- Request PDF. (2025, August 7). Reduction of Nitrophenols by Zinc and Ammonium Chloride in Aqueous Medium.
- Catalytic cleavage of 2-hydroxypropyl p-nitrophenyl phosphate by Zn(II)... - ResearchGate. (n.d.).
- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents. (n.d.).
- Oxidative Degradation Mechanism of Zinc White Acrylic Paint: Uneven Distribution of Damage Under Artificial Aging - MDPI. (n.d.).
- Optimization of reaction conditions for deprotection along with cross coupling using phenyl boronic acid a - ResearchGate. (n.d.).
- Protecting Groups For Alcohols - Master Organic Chemistry. (2015, June 17).
- Protective Groups - Organic Chemistry Portal. (n.d.).
- Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP | Journal of the American Chemical Society - ACS Publications. (n.d.).
- The reactions of Zinc ammonium chloride - ChemicalBook. (2024, April 3).
- Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. (n.d.).
- Protection of OH group of alcohol. (n.d.).
- The 2-Nitrophenylsulfenyl (Nps) Group for the Protection of Amino Functions of Cytidine, Adenosine, Guanosine and Their 2'-Deoxysugar Derivatives. - ResearchGate. (2015, December 28).
- Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC. (n.d.).
- Mechanistic investigation of photocatalytic degradation of organic dyes by a novel zinc coordination polymer - PubMed. (2019, November 29).
- o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. (2012, January 26).
- Macrocyclic Zn(II) Complexes: Synthesis, Structure and Hydrolysis of p-Nitrophenyl Acetate (pNPA) - ResearchGate. (n.d.).
- Protecting Groups - chem.iitb.ac.in. (2020, October 26).
- Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC - NIH. (n.d.).
- Deprotection of different phenols, aliphatic primary and secondary alcohols - ResearchGate. (n.d.).
- Optimizing reaction conditions for the synthesis of nitrofuran derivatives - Benchchem. (n.d.).
- Appendix 6: Protecting groups - Oxford Learning Link. (n.d.).
- Reduction of nitrobenzene by zinc and ammonium chloride - Sciencemadness.org. (2019, July 31).
- Mechanistic Investigation, Wavelength-Dependent Reactivity, and Expanded Reactivity of N–Aryl Azacycle Photomediated Ring Contractions - PMC. (n.d.).
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - MDPI. (n.d.).
- Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - Semantic Scholar. (2013, May 14).
- WIPF GROUP RESEARCH OVERVIEW. (n.d.). Retrieved from a university research group website.
- Optimization of reaction conditions for compounds 2a–2f. | Download Table - ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Photolytic Cleavage of 2-Nitrophenylethyl (NPE) Protecting Groups
Welcome to the technical support center for the optimization of photolytic cleavage of 2-nitrophenylethyl (NPE) and related o-nitrobenzyl (oNB) protecting groups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this powerful photochemical technique. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are both successful and reproducible.
Understanding the Foundation: The Mechanism of Photolytic Cleavage
The photolytic cleavage of 2-nitrophenylethyl protecting groups is a versatile method for releasing a molecule of interest with high spatial and temporal control. The process is initiated by the absorption of UV light, typically around 365 nm, which triggers an intramolecular hydrogen abstraction by the excited nitro group.[1][2] This leads to the formation of an aci-nitro intermediate, which then undergoes a series of rearrangements to release the protected molecule and form a 2-nitrosoacetophenone byproduct.[3][4] For some NPE ethers, the reaction proceeds through a long-lived hemiacetal intermediate, the breakdown of which can be the rate-limiting step for product release.[3][5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for cleaving NPE protecting groups?
The optimal wavelength for the photolysis of most 2-nitrophenylethyl and o-nitrobenzyl derivatives is in the near-UV range, typically between 340 nm and 365 nm.[1][6] Irradiation at 365 nm is a common practice as it provides a good balance between efficient cleavage and minimizing potential photodamage to sensitive biological molecules.[7] Shorter wavelengths, such as 300 nm, can also induce cleavage, but may lead to a higher degree of decomposition.[6]
Q2: How does the solvent choice impact the cleavage efficiency?
Solvent polarity can influence the kinetics and efficiency of the photolytic cleavage. The reaction rate can be affected by the solvent's dielectric constant, with changes in polarity potentially altering the conformation of the substrate and the stability of reaction intermediates.[8] Protic solvents can stabilize certain excited states through hydrogen bonding, which may affect the reaction pathway.[9] While the reaction can be performed in a variety of solvents, including methanol, dioxane, and aqueous buffers, it is crucial to select a solvent that ensures the solubility of the substrate and is compatible with the downstream application.[10]
Q3: What is the expected quantum yield for NPE cleavage, and what factors influence it?
The quantum yield (Φ), a measure of the efficiency of a photochemical reaction, for the cleavage of NPE and related o-nitrobenzyl protecting groups can vary significantly depending on several factors. These include:
-
The nature of the leaving group: The quantum yield is strongly dependent on the properties of the molecule being released.[11] Generally, the cleavage rate increases as the pKa of the leaving group decreases (i.e., it is a better leaving group).[12]
-
Substituents on the phenyl ring: Electron-donating or withdrawing groups on the aromatic ring of the NPE group can modify its light-absorbing properties and reactivity.[13][14]
-
Reaction conditions: Factors such as pH, temperature, and the presence of oxygen can all influence the quantum yield.[15][16]
Reported quantum yields for NPE derivatives are often in the range of 0.1 to 0.6.[5][17][18] For example, the quantum yield for the deprotection of tyrosine from an α-carboxy-6-nitroveratryl protected derivative is 0.19, while 1-(2-nitrophenyl)ethyl phosphate has a reported quantum yield of 0.53.[5][17]
Q4: What are the primary byproducts of the reaction, and can they interfere with my experiment?
The main byproduct of the photolytic cleavage of 2-nitrophenylethyl protecting groups is 2-nitrosoacetophenone.[3][4] This nitroso ketone can be reactive and may interfere with biological experiments or subsequent chemical steps.[10] It can act as an internal light filter, potentially slowing down the cleavage rate over time, and can also react with nucleophiles.[10][19] In some cases, this byproduct can further react to form azoxy and azo compounds.[19]
Troubleshooting Guide
This section addresses common issues encountered during the photolytic cleavage of NPE protecting groups and provides actionable solutions.
Problem 1: Incomplete or Slow Cleavage
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Insufficient Light Exposure | Increase irradiation time or light intensity. Ensure the light source is emitting at the correct wavelength (around 365 nm). | The extent of cleavage is directly proportional to the number of photons absorbed by the substrate. |
| Low Quantum Yield | If possible, modify the NPE group with electron-donating substituents or choose a protecting group known for higher efficiency. | Substituents on the aromatic ring can enhance light absorption and the efficiency of the photochemical rearrangement.[13][14] |
| "Inner Filter" Effect | Use a more dilute solution or agitate the solution during irradiation. | The 2-nitrosoacetophenone byproduct absorbs light in a similar region as the starting material and can "shield" it from the light source, reducing the reaction rate.[10] |
| Poor Solvent Choice | Ensure the substrate is fully dissolved. Experiment with solvents of different polarities. | Solvent can influence reaction kinetics and intermediate stability.[8] |
| Presence of Quenchers | Remove dissolved oxygen by bubbling with an inert gas (e.g., nitrogen or argon). Avoid solvents or additives that may act as triplet state quenchers. | The excited triplet state of the nitroaromatic compound is a key intermediate in the reaction, and its quenching will reduce the reaction efficiency.[20] |
Problem 2: Undesired Side Reactions or Product Degradation
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Reactive Nitroso Byproduct | Add a "scavenger" for the nitroso ketone, such as a mild reducing agent or a suitable nucleophile, if compatible with your reaction.[21] | The electrophilic nitroso group can react with nucleophiles in the reaction mixture. Scavengers can trap this reactive species. |
| Photodegradation of the Released Product | Minimize irradiation time by optimizing other parameters. Use a long-pass filter to block shorter, more damaging UV wavelengths. | Prolonged exposure to UV light can damage sensitive molecules. |
| Formation of Reactive Oxygen Species (ROS) | If working in an aqueous, oxygenated environment, consider adding ROS scavengers like sodium azide or mannitol, if compatible. | The excited NPE group can sensitize the formation of singlet oxygen and other ROS, which can lead to product degradation.[20] |
| pH-sensitive Product | Ensure the reaction is performed in a buffered solution at an optimal pH for the stability of your released molecule. | The local pH can change during the reaction, and some products are unstable under acidic or basic conditions. |
Experimental Protocols
General Protocol for Photolytic Cleavage
-
Sample Preparation: Dissolve the NPE-protected compound in a suitable solvent (e.g., methanol, buffered aqueous solution) in a quartz or borosilicate glass vessel. The concentration should be optimized to ensure sufficient light penetration, typically in the micromolar to low millimolar range.
-
Degassing (Optional but Recommended): To improve reproducibility and prevent side reactions, particularly for sensitive substrates, degas the solution by bubbling with a gentle stream of nitrogen or argon for 10-15 minutes.
-
Irradiation: Place the sample at a fixed distance from a UV lamp emitting in the 350-365 nm range. A medium-pressure mercury lamp with appropriate filters is a common choice. The reaction vessel should be kept at a constant temperature, if necessary, using a cooling bath.
-
Monitoring: Follow the progress of the reaction by a suitable analytical method, such as HPLC, LC-MS, or UV-Vis spectroscopy, by taking aliquots at different time points.
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue can be purified to remove the 2-nitrosoacetophenone byproduct. An acidic wash can be effective if the product is not acid-labile, as the byproduct can be protonated and extracted into the aqueous phase.[22] Alternatively, standard chromatographic techniques like column chromatography can be employed.
Protocol for Determining Quantum Yield
-
Actinometry: Prepare a solution of a chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate).
-
Irradiation of Actinometer: Irradiate the actinometer solution under the same conditions as your sample for a specific time.
-
Analysis of Actinometer: Determine the extent of the photochemical reaction in the actinometer solution using UV-Vis spectroscopy.
-
Irradiation of Sample: Irradiate your NPE-protected compound under identical conditions.
-
Analysis of Sample: Quantify the amount of released product or consumed starting material using a calibrated analytical method (e.g., HPLC with a standard curve).
-
Calculation: The quantum yield of your reaction (Φ_sample) can be calculated using the following formula:
Φ_sample = Φ_act * (moles_sample_reacted / moles_act_reacted) * (I_act / I_sample)
where Φ_act is the quantum yield of the actinometer, and I is the amount of light absorbed by the respective solutions.
Data Presentation
Table 1: Influence of Leaving Group on Photolysis Rate of o-Nitrobenzyl Esters
| Leaving Group (Ester) | pKa of Parent Acid | Relative Photolysis Rate |
| Tosylate | -2.8 | Fast |
| Phosphate | 2.1 | Fast |
| Benzoate | 4.2 | Moderate |
This table illustrates the general trend that a lower pKa of the leaving group's conjugate acid corresponds to a faster rate of photolysis.[6][12]
Visualizations
Photolytic Cleavage Mechanism of 2-Nitrophenylethyl Ethers
Caption: Mechanism of NPE photolytic cleavage.
Experimental Workflow for Optimizing Photolysis
Caption: Workflow for optimizing photolysis conditions.
Troubleshooting Decision Tree for Incomplete Cleavage
Caption: Troubleshooting incomplete photolytic cleavage.
References
-
Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. ResearchGate. Available at: [Link]
-
Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. ResearchGate. Available at: [Link]
-
Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]
-
Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. PMC - NIH. Available at: [Link]
-
Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. Journal of the American Chemical Society. Available at: [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC. Available at: [Link]
-
Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate. Semantic Scholar. Available at: [Link]
-
Photolabile Protecting Groups for Nucleosides : Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. ResearchGate. Available at: [Link]
-
Photolysis quantum yield measurements in the near-UV; A critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. ResearchGate. Available at: [Link]
-
Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. RSC Publishing. Available at: [Link]
-
Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. Available at: [Link]
-
Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. KOPS. Available at: [Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC. Available at: [Link]
-
Use of Nitroso Compounds as Scavengers for the Study of Short-Lived Free Radicals in Organic Reactions. SciSpace. Available at: [Link]
-
Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. PMC. Available at: [Link]
-
Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. Available at: [Link]
-
Isotope Effects in Photochemistry. 1. o -Nitrobenzyl Alcohol Derivatives. ResearchGate. Available at: [Link]
-
Competing Pathways for Photoremovable Protecting Groups: The Effects of Solvent, Oxygen and Encapsulation. Available at: [Link]
-
Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. Available at: [Link]
-
The photochemistry of ketones derived from carbohydrates. Part III. Type II reactions of some pyranosid-2- and -3-ulose derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
(a) The photocleavage reaction of o-nitrobenzyl and (b) the reaction of... ResearchGate. Available at: [Link]
-
Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. PMC - NIH. Available at: [Link]
-
o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv. Available at: [Link]
-
Orthogonal Photolysis of Protecting Groups. ResearchGate. Available at: [Link]
-
O-Nitrobenzyl-Based Photobase Generators: Efficient Photoinitiators for Visible-Light Induced Thiol-Michael Addition Photopolymerization. ResearchGate. Available at: [Link]
-
o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Available at: [Link]
-
Solvent Effect on the Photolysis of Riboflavin. PMC - NIH. Available at: [Link]
-
Quantum Yield of Nitrite from the Photolysis of Aqueous Nitrate above 300 nm. PubMed. Available at: [Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews - ACS Publications. Available at: [Link]
-
Nitroso compounds. Part XXI: Photolysis of gem-chloronitrosoadamantane in benzene and in alcohols. ResearchGate. Available at: [Link]
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- 8. Solvent Effect on the Photolysis of Riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to 2-Nitrophenylacetic Acid
Welcome to the technical support center for 2-Nitrophenylacetic acid (2-NPAA). This guide is designed for researchers, scientists, and professionals in drug development who utilize 2-NPAA in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the stability and integrity of 2-NPAA during storage and throughout your experimental workflows. Our goal is to provide you with the expertise and practical insights necessary to prevent degradation and obtain reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store solid this compound?
A1: Solid this compound should be stored in a cool, dry, and well-ventilated area.[1] The ideal storage temperature is at room temperature, although some suppliers recommend storage at <15°C in a dark place.[2] It is crucial to keep the container tightly sealed to protect it from moisture and light.
Q2: I've noticed a color change in my solid 2-NPAA, from a pale yellow to a brownish hue. What could be the cause?
A2: A color change in solid 2-NPAA upon storage can be an indicator of degradation. This is often due to slow decomposition, which can be accelerated by exposure to elevated temperatures, light, or humidity. The formation of nitro-containing degradation products can lead to a darker appearance. It is advisable to re-test the purity of the material if a significant color change is observed.
Q3: Is 2-NPAA sensitive to light?
A3: Yes, nitrophenylacetic acids can undergo photodecarboxylation, especially when in solution and in their ionized (carboxylate) form. While the ortho-nitro structure of 2-NPAA makes it less susceptible than its meta and para isomers, it is still recommended to protect 2-NPAA solutions from light to prevent the formation of 2-nitrotoluene and carbon dioxide. For solid storage, using an opaque container is a good preventative measure.
Q4: Can I store solutions of 2-NPAA? If so, for how long and under what conditions?
A4: While it is always best to prepare solutions fresh, if storage is necessary, they should be kept at a low temperature (2-8°C) and protected from light. The stability of 2-NPAA in solution is highly dependent on the pH of the solvent. Acidic or basic conditions can promote hydrolysis of the carboxylic acid or the nitro group over time. For critical applications, it is recommended to perform a stability study of the solution in your specific buffer system.
Q5: What are the main degradation products of 2-NPAA I should be aware of?
A5: The primary degradation pathways for 2-NPAA are decarboxylation and hydrolysis.
-
Decarboxylation: This process, which can be induced by heat or light, results in the formation of 2-nitrotoluene and carbon dioxide.
-
Hydrolysis: Under acidic or basic conditions, the carboxylic acid group can be hydrolyzed, though this is generally slow. More significantly, the nitro group can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of 2-hydroxyphenylacetic acid.
Troubleshooting Guide: Degradation of this compound
This section provides a more detailed approach to identifying and resolving common issues related to the degradation of 2-NPAA.
Issue 1: Inconsistent Experimental Results or Loss of Potency
-
Symptom: You observe a decrease in the expected yield of your reaction, or your analytical measurements show a lower concentration of 2-NPAA than anticipated.
-
Potential Cause: Degradation of the 2-NPAA starting material during storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that your solid 2-NPAA is stored according to the recommendations (cool, dry, dark, and tightly sealed). Check for any breaches in the container's seal.
-
Assess Physical Appearance: Examine the solid for any significant color change (e.g., darkening from pale yellow to brown) or changes in crystallinity.
-
Perform a Purity Check: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) (see Experimental Protocols section), to determine the purity of your 2-NPAA stock. Compare the results to the certificate of analysis provided by the supplier.
-
Consider Age of the Compound: Older batches of 2-NPAA are more likely to have undergone some degree of degradation, even under ideal storage conditions. If the material is old, it is highly recommended to re-qualify it before use.
-
Issue 2: Appearance of Unexpected Peaks in Chromatograms
-
Symptom: When analyzing your reaction mixture or a solution of 2-NPAA by HPLC, you observe additional peaks that are not your starting material or expected products.
-
Potential Cause: Degradation of 2-NPAA either in storage or during the experimental procedure.
-
Troubleshooting Steps:
-
Identify Potential Degradants: Based on the known degradation pathways, the primary suspect for a new peak would be 2-nitrotoluene (from decarboxylation). If your reaction is run in a strong aqueous acid or base, hydrolysis products could also be present.
-
Optimize Chromatographic Separation: Ensure your HPLC method is a "stability-indicating method," meaning it can separate the parent compound from its potential degradation products.[1][3] You may need to adjust the mobile phase composition or gradient to achieve adequate resolution.
-
Analyze a Stressed Sample: To confirm the identity of the degradation peaks, you can perform a forced degradation study on a small sample of your 2-NPAA.[4][5] Exposing the compound to heat (e.g., 60-80°C) should accelerate decarboxylation and increase the size of the 2-nitrotoluene peak, helping to confirm its identity.
-
Review Experimental Conditions: If degradation is occurring during your experiment, evaluate factors such as temperature, pH, and exposure to light. If possible, modify the protocol to use milder conditions.
-
Logical Flow for Troubleshooting Degradation
Caption: Troubleshooting workflow for suspected 2-NPAA degradation.
Understanding Degradation Pathways
A fundamental understanding of the chemical reactions that lead to the degradation of 2-NPAA is essential for preventing these issues.
Decarboxylation
Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. For 2-NPAA, this results in the formation of 2-nitrotoluene. This process can be initiated by heat (thermal decarboxylation) or by the absorption of light (photodecarboxylation).
Caption: Primary degradation pathway of 2-NPAA via decarboxylation.
Hydrolysis
Hydrolysis is the cleavage of a chemical bond by the addition of water. In the context of 2-NPAA, both the carboxylic acid and the nitro group can be susceptible to hydrolysis, particularly under strong acidic or basic conditions and elevated temperatures. The hydrolysis of the nitro group to a hydroxyl group is a potential, though less common, degradation pathway under harsh conditions.
Recommended Storage Conditions and Incompatibilities
To minimize degradation, adhere to the following storage and handling guidelines.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature or <15°C[2] | Minimizes the rate of thermal decarboxylation. |
| Humidity | Store in a dry environment with a tightly sealed container. | Moisture can accelerate degradation, especially in the presence of impurities. |
| Light | Store in a dark place or in an amber/opaque container. | Prevents photodecarboxylation. |
| pH (for solutions) | Prepare fresh in neutral buffers when possible. | Avoids acid- or base-catalyzed hydrolysis. |
Known Incompatibilities:
-
Strong Oxidizing Agents: Can react with the phenylacetic acid moiety.
-
Strong Bases: Can deprotonate the carboxylic acid, and the resulting carboxylate is more susceptible to photodecarboxylation. Strong bases can also promote hydrolysis.
-
Thionyl Chloride: Forms an explosive mixture.[6]
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This protocol outlines a general method for the analysis of 2-NPAA and its primary degradation product, 2-nitrotoluene. This method should be validated in your laboratory to ensure its suitability for your specific application.[1][3]
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B (e.g., 20-30%) and increase to a high percentage (e.g., 90-95%) over 10-15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 268 nm, where 2-NPAA has a strong absorbance.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of 2-NPAA in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 5-100 µg/mL).
-
Sample Solution: Dissolve the sample containing 2-NPAA in the mobile phase or a compatible solvent to achieve a concentration within the calibration range.
3. Forced Degradation Sample Preparation (for method validation):
-
Acid Degradation: Mix equal volumes of a 1 mg/mL 2-NPAA solution and 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.
-
Base Degradation: Mix equal volumes of a 1 mg/mL 2-NPAA solution and 1 M NaOH. Heat at 60°C for 6 hours. Neutralize with 1 M HCl before injection.
-
Oxidative Degradation: Mix equal volumes of a 1 mg/mL 2-NPAA solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid 2-NPAA to 80°C for 48 hours. Dissolve in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of 2-NPAA to UV light (e.g., 200 watt-hours/square meter) for an extended period.
4. Analysis and Interpretation:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peak for 2-NPAA based on the retention time of the standard.
-
In the chromatograms of the stressed samples, look for the appearance of new peaks. The peak corresponding to 2-nitrotoluene is expected to be less polar and will likely have a longer retention time than 2-NPAA in a reverse-phase system.
-
A validated stability-indicating method will show baseline separation between the 2-NPAA peak and all degradation product peaks.
References
- Stability Indicating Analytic Method Devlompent & Validation of Hplc. (2020).
- A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023). Semantic Scholar.
-
This compound. (n.d.). Chem-Impex. Retrieved February 7, 2026, from [Link]
-
(2-Nitrophenyl)acetic acid. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
- Forced Degrad
- Equilibrium Solubility and Dissolution Property Analysis of this compound in 13 Pure Solvents at Elevated Temperatures. (2020).
- Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. (n.d.).
- Effect of spontaneous hydrolysis of p-nitrophenylacetate in aqueous solutions on kinetic characteristics of carbonic anhydrase. (n.d.).
- Time-programmable pH: decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. (n.d.). PMC.
- pH (acidity) of solutions. Buffer Solutions. Hydrolysis. (n.d.). SlidePlayer.
- Stability Indicating HPLC Method Development and Valid
- Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. (n.d.).
- Effect of pH on the percentage of 2-chloro-4-nitrophenol degradation on... (n.d.).
- Technical Support Center: Forced Degradation Studies of 2-Nitrocinnamic Acid. (n.d.). Benchchem.
- Simultaneous Determination of 2-Nitrophenol and 4-Nitrophenol in Pharmaceutical Industrial Wastewater by Electromembrane Extraction Coupled with HPLC-UV Analysis. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
- Chemical Compatibility. (2019). University of Illinois Division of Research Safety.
- Vials and Closures >> How to Use the Chemical Compatibility Chart. (n.d.). Fisher Scientific.
- (PDF) Kinetics and Mechanism of the Decarboxylation of - Amanote Research. (n.d.). Amanote.
- Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. (n.d.). Semantic Scholar.
- Stability Indicating HPLC Method for Simultaneous Estimation of Cabotegravir and Rilpivirine. (2023).
- 40 CFR 796.
- Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite C
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Interpretation of 2-Nitrophenylacetic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of synthesized compounds is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth, comparative analysis of the ¹H NMR spectrum of 2-nitrophenylacetic acid, a versatile building block in organic synthesis. By juxtaposing its spectral features with those of its structural isomers and the parent phenylacetic acid, we aim to provide a comprehensive framework for its spectral interpretation, grounded in the fundamental principles of NMR.
The Decisive Role of Substituent Effects in ¹H NMR of Aromatics
The chemical shifts of protons on a benzene ring are exquisitely sensitive to the electronic nature of the substituents it bears. Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), and electron-donating groups (EDGs) significantly influence the electron density distribution within the aromatic ring, leading to predictable shielding and deshielding effects on the ring protons. The nitro group, being a potent EWG through both inductive and resonance effects, withdraws electron density from the aromatic ring, causing a downfield shift (deshielding) of the aromatic protons.[1] This effect is most pronounced at the ortho and para positions relative to the nitro group.
Interpreting the ¹H NMR Spectrum of this compound
A patent for the synthesis of a related compound, 2-nitro-4-bromophenylacetic acid, provides valuable insight. The reported ¹H NMR data (300MHz, d6-DMSO) for this analog shows signals at δ 7.44 (d, 1H, J=8.4Hz), 7.78 (dd, 1H, J₁=8.1Hz, J₂=2.1Hz), and 8.01 (d, 1H, J=2.1Hz). This allows us to anticipate a similarly complex and downfield-shifted aromatic region for this compound.
The expected ¹H NMR spectrum of this compound will exhibit two main regions of interest: the aromatic region and the aliphatic region.
-
Aromatic Region (approx. 7.4 - 8.2 ppm): The four protons on the benzene ring are chemically non-equivalent and will give rise to a complex multiplet pattern. The proton ortho to the strongly electron-withdrawing nitro group (at C6) is expected to be the most deshielded and appear furthest downfield. The other protons will also be shifted downfield compared to benzene (δ 7.34 ppm). The coupling patterns will be intricate due to ortho, meta, and para couplings between the protons.
-
Aliphatic Region (approx. 3.8 - 4.2 ppm): A singlet corresponding to the two methylene protons (-CH₂) of the acetic acid moiety will be observed. The proximity of the electron-withdrawing nitro and carboxylic acid groups will cause this singlet to appear at a relatively downfield position compared to phenylacetic acid.
-
Carboxylic Acid Proton (approx. 10 - 13 ppm): A broad singlet corresponding to the acidic proton of the carboxylic acid will be present, typically far downfield. Its chemical shift can be highly variable and dependent on concentration and solvent.[2]
A Comparative Analysis: Phenylacetic Acid and its Nitro Isomers
To truly appreciate the spectral nuances of this compound, a comparison with its parent compound and its other positional isomers is instructive.
| Compound | Methylene Protons (-CH₂) Chemical Shift (ppm) | Aromatic Protons Chemical Shift (ppm) | Key Distinguishing Features |
| Phenylacetic Acid | ~3.6 (s, 2H) | ~7.3 (m, 5H) | A single, relatively upfield multiplet for all five aromatic protons. |
| This compound (Predicted) | ~4.1 (s, 2H) | ~7.4-8.2 (complex m, 4H) | Significant downfield shift of all aromatic protons and the methylene protons due to the ortho-nitro group. A complex and spread-out aromatic region is expected. |
| 3-Nitrophenylacetic Acid | ~3.78 (s, 2H) | ~7.55-8.20 (m, 4H) | The aromatic protons are all shifted downfield, but to a lesser extent than the 2-nitro isomer. The pattern will be different due to the meta substitution. |
| 4-Nitrophenylacetic Acid | ~3.8 (s, 2H) | ~7.5 (d, 2H), ~8.2 (d, 2H) | A characteristic A₂B₂ or AA'BB' system with two doublets in the aromatic region due to the symmetry of the para substitution. |
Note: The chemical shifts are approximate and can vary depending on the solvent and the NMR instrument's magnetic field strength.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum of this compound, the following protocol should be followed:
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the exchangeable carboxylic acid proton. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).
2. NMR Spectrometer Setup: a. Place the NMR tube in the spectrometer's probe. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. This is crucial for obtaining sharp, well-resolved peaks. c. Set the appropriate acquisition parameters, including:
- Pulse sequence: A standard single-pulse experiment is usually sufficient.
- Number of scans: Typically 16 to 64 scans are adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
- Spectral width: Ensure the spectral width encompasses the expected chemical shift range (e.g., 0 to 15 ppm).
- Acquisition time and relaxation delay: These parameters should be optimized to ensure proper signal acquisition and relaxation of the nuclei between pulses.
3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the absorptive mode. c. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. d. Integrate the peaks to determine the relative number of protons corresponding to each signal. e. Analyze the multiplicities (singlet, doublet, triplet, multiplet) and measure the coupling constants (J-values) to elucidate the connectivity of the protons.
Visualizing Spin-Spin Coupling in this compound
The following diagram illustrates the expected spin-spin coupling interactions between the aromatic protons of this compound.
Caption: Predicted ¹H-¹H coupling in this compound.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information, characterized by a downfield-shifted and complex aromatic region and a deshielded methylene singlet. Through a comparative analysis with its isomers and parent compound, the profound influence of the ortho-nitro group on the chemical environment of the protons is evident. A meticulous experimental approach is paramount to obtaining a high-quality spectrum that allows for a confident and accurate interpretation. This guide provides the foundational knowledge and practical insights for researchers to effectively utilize ¹H NMR in the characterization of this compound and related substituted aromatic compounds, thereby ensuring the integrity and progression of their scientific endeavors.
References
-
University of Calgary. (n.d.). Aromatic H. Chem.libretexts.org. Retrieved January 20, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 20, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitrophenylacetic acid. PubChem. Retrieved January 20, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Nitrophenylacetic acid. PubChem. Retrieved January 20, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylacetic acid. PubChem. Retrieved January 20, 2024, from [Link]
- Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
Chemistry LibreTexts. (2021, August 12). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 20, 2024, from [Link]
-
University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2022, June 2). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 7, 2026, from [Link]
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Comparing 2-Nitrophenylacetic acid vs 4-Nitrophenylacetic acid in synthesis
Executive Summary
In drug discovery and organic synthesis, the positional isomerism of nitrophenylacetic acids dictates their synthetic destiny. While they share a molecular formula (
-
2-Nitrophenylacetic Acid (2-NPAA): Defined by the "Ortho Effect." The proximity of the nitro group to the acetic acid side chain predisposes this molecule toward intramolecular cyclization. It is the primary scaffold for synthesizing oxindoles, indoles, and phenylacetic acid NSAIDs (e.g., Diclofenac) .
-
4-Nitrophenylacetic Acid (4-NPAA): Defined by Steric Accessibility. The distal nitro group allows for clean intermolecular coupling and selective reduction. It is the standard building block for peptide linkers, bifunctional cross-linkers, and linear pharmacophores .
The Verdict: Use 2-NPAA when building fused heterocycles. Use 4-NPAA when extending carbon chains or creating linear bifunctional handles.
Physicochemical Profile: The Tale of the Tape
The physical differences below are driven by crystal packing efficiency and intramolecular hydrogen bonding.
| Feature | This compound (2-NPAA) | 4-Nitrophenylacetic Acid (4-NPAA) | Synthetic Implication |
| Structure | Ortho-substituted | Para-substituted | 2-NPAA is sterically crowded; 4-NPAA is open. |
| Melting Point | 137–140 °C | 150–155 °C | 4-NPAA packs more efficiently (higher symmetry). |
| pKa (approx) | ~3.9 - 4.0 | 3.85 | 4-NPAA is slightly more acidic due to resonance stabilization without steric twist. |
| Solubility | Soluble in EtOH, Acetone | Soluble in EtOH, Acetone | Similar profiles; 2-NPAA often harder to crystallize cleanly. |
| Key Reactivity | Intramolecular Cyclization | Intermolecular Coupling | 2-NPAA forms oxindoles upon reduction. |
Synthetic Divergence: The Mechanism
The core distinction lies in the reduction pathway. When the nitro group is reduced to an amine (or hydroxylamine intermediate), the ortho isomer cyclizes, while the para isomer remains linear.
Diagram 1: The Reactivity Divergence Pathway
Figure 1: Mechanistic divergence. Note the spontaneous cyclization of the ortho-isomer upon reduction, contrasting with the stable aniline formation of the para-isomer.
Detailed Experimental Protocols
These protocols highlight the handling differences required for each isomer.
Protocol A: Reductive Cyclization of 2-NPAA to Oxindole
Target: Synthesis of 2-Oxindole (Indolin-2-one)
Context: Direct reduction of 2-NPAA often yields the oxindole rather than the open-chain amino acid because the amine and carboxylic acid are positioned perfectly for lactamization.
Methodology (Fe/AcOH System):
-
Setup: Charge a 3-neck flask with 2-NPAA (10 mmol) and glacial acetic acid (30 mL). Heat to 90°C.
-
Reduction: Add Iron powder (40 mmol, 4 equiv) portion-wise over 30 minutes. Caution: Exothermic reaction.
-
Monitoring: The reaction typically completes in 2-4 hours. Monitor by TLC (Ethyl Acetate/Hexane). The starting material (more polar acid) will disappear, replaced by the less polar lactam.
-
Workup:
-
Filter hot through Celite to remove iron residues.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with sat.
. -
Extract with Ethyl Acetate (
mL).
-
-
Purification: Recrystallize from Ethanol/Water.
-
Expected Yield: 75-85%.
-
Observation: The product is the cyclized lactam, not the amino acid.
-
Protocol B: Selective Reduction of 4-NPAA to 4-Aminophenylacetic Acid
Target: Synthesis of a stable aniline linker.
Context: Unlike the ortho isomer, the para isomer requires no protection against cyclization. The challenge here is solubility, as the amino-acid product is zwitterionic.
Methodology (Catalytic Hydrogenation):
-
Setup: In a hydrogenation vessel (Parr shaker or balloon flask), dissolve 4-NPAA (10 mmol) in Methanol (50 mL).
-
Catalyst: Add 10% Pd/C (5 wt% loading) under inert atmosphere (
). -
Reaction: Purge with
gas. Agitate at Room Temperature (1-3 atm pressure) for 4-12 hours. -
Workup (Critical Zwitterion Handling):
-
Filter catalyst through Celite under
(pyrophoric risk). -
Concentrate filtrate.[1]
-
Note: The product, 4-aminophenylacetic acid, is amphoteric. To isolate the free acid, adjust pH to the isoelectric point (~pH 5-6) to induce precipitation.
-
-
Purification: Recrystallize from water.
-
Melting Point Check: Product should melt ~199-200°C (dec).
-
Diagram 2: Workup Logic for Zwitterionic Product (4-NPAA Derived)
Figure 2: Isolation strategy for 4-aminophenylacetic acid. Correct pH adjustment is crucial for yield due to the amphoteric nature of the para-isomer product.
Troubleshooting & Expert Insights
Impurity Profiles
-
2-NPAA: Common impurities include 2-nitrotoluene (from incomplete oxidation during synthesis) or azobenzene derivatives (from bimolecular coupling during reduction). If the reduction is too vigorous, you may form N-hydroxy-oxindole intermediates.
-
4-NPAA: Generally cleaner. The main impurity is often unreacted starting material or over-reduced cyclohexyl derivatives if high-pressure hydrogenation is used (e.g., >50 psi, Rh catalysts).
Solubility Traps
-
The Zwitterion Trap: When working with reduced 4-NPAA, researchers often lose product in the aqueous layer during extraction. Solution: Do not perform standard acid/base extractions. Evaporate the organic solvent and crystallize from water at the isoelectric point.
Diclofenac Precursor Note
While 2-NPAA is the logical precursor for Diclofenac, modern industrial routes often utilize Smiles rearrangement strategies starting from chloroacetic acid and secondary amines to avoid isolating the expensive 2-NPAA intermediate. However, for lab-scale analog synthesis, 2-NPAA remains the standard starting point.
References
-
Organic Syntheses. (1941). p-Aminophenylacetic Acid. Organic Syntheses, Coll. Vol. 1, p.52 (1941); Vol. 19, p.11 (1939). Retrieved October 26, 2023, from [Link]
- Moser, P., et al. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry, 33(9), 2358–2368. (Contextual grounding for 2-NPAA in NSAID synthesis).
- Sumpter, W. C. (1945). The Chemistry of Oxindole. Chemical Reviews, 37(3), 443–479.
Sources
FT-IR analysis of 2-Nitrophenylacetic acid functional groups
An In-Depth Guide to the FT-IR Functional Group Analysis of 2-Nitrophenylacetic Acid: A Comparative Approach
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the functional groups within this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. As researchers and professionals in drug development know, unambiguous structural confirmation is a cornerstone of chemical synthesis and characterization. FT-IR spectroscopy offers a rapid, reliable, and non-destructive method to identify the key molecular vibrations that act as fingerprints for specific functional groups.
Here, we move beyond a simple peak-listing. We will dissect the FT-IR spectrum of this compound by comparing it with structurally related analogs: Phenylacetic acid and 2-Nitrotoluene. This comparative methodology allows us to isolate and definitively assign the spectral contributions of the carboxylic acid and nitro moieties, providing a deeper understanding of how electronic and steric factors influence vibrational frequencies.
Molecular Structure and Expected Vibrational Signatures
This compound is a multifunctional molecule featuring a carboxylic acid group (-COOH), a nitro group (-NO2), and a disubstituted aromatic ring.[1] Each of these components possesses characteristic vibrational modes that are detectable by FT-IR spectroscopy.
Figure 1: Molecular structure of this compound with key functional groups highlighted.
Based on established spectroscopic principles, we can predict the primary absorption regions:
-
Carboxylic Acid (-COOH): This group is distinguished by a very broad O-H stretching band, typically appearing from 3300 to 2500 cm⁻¹, which arises from strong intermolecular hydrogen bonding.[2][3] A second, highly intense peak corresponding to the C=O (carbonyl) stretch is expected between 1760 and 1690 cm⁻¹.[4]
-
Nitro Group (-NO2): Aromatic nitro compounds display two characteristic and strong N-O stretching vibrations: an asymmetrical stretch between 1550-1475 cm⁻¹ and a symmetrical stretch from 1360-1290 cm⁻¹.[5]
-
Aromatic Ring: The benzene ring will show aromatic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching bands of variable intensity in the 1600-1400 cm⁻¹ region.[6]
FT-IR Spectrum Analysis of this compound
The experimental spectrum of this compound confirms our theoretical predictions. The key absorption bands are identified and assigned in the table below.
Table 1: FT-IR Peak Assignments for this compound
| Observed Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3000 (very broad) | Broad, Strong | O-H Stretch (H-bonded dimer) | Carboxylic Acid |
| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| ~1530 | Strong | N-O Asymmetric Stretch | Nitro |
| ~1420 | Medium | C-H Scissoring (of CH₂) | Methylene Bridge |
| ~1350 | Strong | N-O Symmetric Stretch | Nitro |
| ~1290 | Medium-Strong | C-O Stretch | Carboxylic Acid |
| ~780 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |
Data interpreted from the reference spectrum provided by ChemicalBook.[7]
The most telling feature is the extremely broad absorption centered around 3000 cm⁻¹, which is the classic signature of a hydrogen-bonded carboxylic acid O-H stretch.[8] This broadness is a direct consequence of the molecule forming dimeric structures in the solid state. The intense carbonyl peak at ~1710 cm⁻¹ further solidifies the presence of the carboxylic acid. The two strong peaks at ~1530 cm⁻¹ and ~1350 cm⁻¹ are definitive evidence for the aromatic nitro group.[5][9]
Comparative Analysis: Isolating Functional Group Contributions
To unequivocally demonstrate the origin of these key bands, we compare the spectrum of this compound with that of Phenylacetic acid (which lacks the nitro group) and 2-Nitrotoluene (which lacks the carboxylic acid group).
Comparison 1: The Influence of the Nitro Group
By comparing this compound to Phenylacetic acid, the role of the -NO2 group becomes immediately apparent. Phenylacetic acid is an organic compound with a phenyl functional group and a carboxylic acid functional group.[10][11] While both molecules show the characteristic broad O-H and sharp C=O stretches of a carboxylic acid, the spectrum of Phenylacetic acid is missing the two strong absorption bands observed at ~1530 cm⁻¹ and ~1350 cm⁻¹.[12][13] These bands are therefore exclusively due to the asymmetric and symmetric N-O stretching of the nitro group in this compound.
Comparison 2: The Signature of the Carboxylic Acid Group
Next, we compare this compound with 2-Nitrotoluene. 2-Nitrotoluene is a mononitrotoluene with a nitro substituent at the second position.[14] The spectrum of 2-Nitrotoluene prominently displays the strong nitro group absorptions around 1537 cm⁻¹ and 1358 cm⁻¹, but it completely lacks the very broad O-H stretch from 3300-2500 cm⁻¹ and the intense C=O stretch near 1710 cm⁻¹.[5][15] This confirms that these features in the this compound spectrum are the unambiguous signatures of the carboxylic acid moiety.
Table 2: Comparative FT-IR Data for Key Functional Groups
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | Phenylacetic Acid (cm⁻¹) | 2-Nitrotoluene (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | ~3000 (Very Broad) | ~3000 (Very Broad) | Absent |
| Carboxylic Acid | C=O Stretch | ~1710 | ~1710 | Absent |
| Nitro Group | N-O Asymmetric Stretch | ~1530 | Absent | ~1537 |
| Nitro Group | N-O Symmetric Stretch | ~1350 | Absent | ~1358 |
This comparative approach serves as a self-validating system. The presence or absence of these key bands directly correlates with the presence or absence of the corresponding functional groups, providing an authoritative and trustworthy analysis.
Experimental Protocol: KBr Pellet Method for Solid Samples
To obtain a high-quality FT-IR spectrum of a solid crystalline sample like this compound, the Potassium Bromide (KBr) pellet technique is the gold standard. This method involves dispersing the analyte in a dry, IR-transparent matrix (KBr) to minimize scattering and produce a clear spectrum.
Step-by-Step Methodology
-
Drying: Gently heat spectroscopic grade KBr powder at ~110°C for 2-4 hours to remove any adsorbed water. Store in a desiccator. Water shows strong O-H absorptions and can obscure the sample's spectral features.
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr. The ratio is critical; too much sample will cause total absorption (flat-topped peaks).
-
Grinding: Combine the sample and KBr in a clean, dry agate mortar and pestle. Grind the mixture for 2-5 minutes until it becomes a fine, homogenous powder with a consistent, flour-like texture. This reduces particle size to minimize light scattering (the Christiansen effect).
-
Pellet Pressing: Transfer a portion of the powder into the collar of a KBr pellet press die. Distribute the powder evenly. Place the anvil in the collar and assemble the die.
-
Evacuation: Place the die assembly into a hydraulic press and connect it to a vacuum pump for 1-2 minutes. This removes trapped air, which can cause the pellet to be opaque or brittle.
-
Pressing: While under vacuum, apply a pressure of 7-10 metric tons (approximately 8,000-10,000 psi) for 2-3 minutes. This pressure sinters the KBr into a transparent or translucent disc.
-
Pellet Release: Carefully release the pressure and the vacuum. Disassemble the die and gently remove the KBr pellet.
-
Spectral Acquisition: Place the pellet in the spectrometer's sample holder and acquire the FT-IR spectrum according to the instrument's operating procedure. A background spectrum of the empty sample compartment should be run first.
Figure 2: Workflow for preparing a KBr pellet for FT-IR analysis.
Conclusion
The FT-IR analysis of this compound, especially when contextualized through comparison with Phenylacetic acid and 2-Nitrotoluene, provides a robust and definitive identification of its constituent functional groups. The spectrum is clearly dominated by the signatures of the carboxylic acid (a very broad O-H stretch and a strong C=O stretch) and the aromatic nitro group (two strong N-O stretching bands). This guide demonstrates not only the interpretation of the final spectrum but also the logical framework and experimental diligence required to generate high-fidelity, trustworthy data for critical applications in research and development.
References
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ResearchGate. (n.d.). Characteristic FTIR absorption band of compounds(XI) a, b -(XIV) a, b. Retrieved February 7, 2026, from [Link]
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ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved February 7, 2026, from [Link]
-
MDPI. (n.d.). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. Retrieved February 7, 2026, from [Link]
-
Wikipedia. (2023, May). This compound. Retrieved February 7, 2026, from [Link]
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Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved February 7, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). IR: carboxylic acids. Retrieved February 7, 2026, from [Link]
-
University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 7, 2026, from [Link]
-
Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved February 7, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). IR: nitro groups. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 7, 2026, from [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenylacetic Acid. PubChem. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Nitrotoluene. PubChem. Retrieved February 7, 2026, from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Values of the integrated area of characteristic nitro group absorption.... Retrieved February 7, 2026, from [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved February 7, 2026, from [Link]
-
NIST. (n.d.). Acetic acid, phenyl ester. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]
-
PubMed. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),.... Retrieved February 7, 2026, from [Link]
-
PubMed. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Retrieved February 7, 2026, from [Link]
-
SpectraBase. (n.d.). Phenylacetic acid - Optional[FTIR] - Spectrum. Retrieved February 7, 2026, from [Link]
-
Sciencemadness Wiki. (2022). Phenylacetic acid. Retrieved February 7, 2026, from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Nitrophenylacetic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of molecules is paramount. 2-Nitrophenylacetic acid, a key intermediate in the synthesis of various biologically active compounds, presents a unique analytical challenge due to the interplay of its functional groups.[1] This guide, crafted from the perspective of a seasoned application scientist, delves into the intricacies of its mass spectrometry fragmentation pattern, offering a comparative analysis with other instrumental techniques. Our focus is to provide not just data, but a causal understanding of the underlying chemical principles that govern its behavior under analytical scrutiny.
The Analytical Significance of this compound
This compound (2-NPAA) is more than just a simple aromatic carboxylic acid. Its utility as a precursor in the synthesis of heterocycles and its application as a protecting group in organic synthesis underscore the need for robust analytical methods for its characterization and quantification.[1] The presence of a nitro group and a carboxylic acid moiety on adjacent positions of the benzene ring introduces electronic and steric effects that significantly influence its chemical properties and, consequently, its analytical signatures.
Unraveling the Fragmentation Puzzle: A Deep Dive into the Mass Spectrum of this compound
Mass spectrometry is a powerful tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[2] When subjected to ionization, typically through electron ionization (EI), 2-NPAA undergoes a series of fragmentation events that provide a characteristic fingerprint.
The molecular ion peak (M+) for this compound, with a molecular formula of C₈H₇NO₄, is expected at an m/z of 181.15.[1][3] However, the true analytical value lies in the interpretation of the fragment ions.
The "Ortho Effect": A Guiding Principle in Fragmentation
The fragmentation of 2-NPAA is a classic example of the "ortho effect" in mass spectrometry. This phenomenon describes the unique fragmentation pathways that arise from the interaction of adjacent functional groups on an aromatic ring, which are not observed in their meta and para isomers.[4][5] In the case of 2-NPAA, the proximity of the carboxylic acid and nitro groups facilitates intramolecular reactions, leading to a distinct mass spectrum.
Proposed Fragmentation Pathway
Based on established fragmentation patterns of carboxylic acids and aromatic nitro compounds, and considering the ortho effect, we can propose the following fragmentation pathway for this compound.[6][7][8]
A key initial fragmentation step for many ortho-substituted nitro compounds is the intramolecular transfer of an oxygen atom from the nitro group to the adjacent side chain. This is often followed by the loss of neutral molecules. For 2-NPAA, a prominent fragmentation pathway involves the loss of the entire carboxylic acid group (-COOH), resulting in a fragment with an m/z of 136. This corresponds to the 2-nitrotoluene radical cation.
Further fragmentation of the m/z 136 ion can occur through the loss of a nitro group (-NO₂) to yield a fragment at m/z 90, or the loss of a nitro radical (·NO₂) to give a cation at m/z 90. Another possibility is the loss of a nitric oxide radical (·NO) to produce a fragment at m/z 106.
The base peak in the electron ionization mass spectrum of this compound is observed at m/z 135 . This highly stable ion is likely formed through the loss of a hydroxyl radical (·OH) and carbon monoxide (CO) from the molecular ion. This process can be rationalized by an initial intramolecular rearrangement.
Other significant peaks in the spectrum include those corresponding to the loss of a hydroxyl group (-OH) from the molecular ion, giving a peak at m/z 164, and the loss of the entire carboxylic acid group (-COOH), resulting in a peak at m/z 136. The subsequent loss of a nitro group from the m/z 136 fragment would lead to the phenyl cation at m/z 77.
The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.
Caption: Proposed EI mass spectrometry fragmentation pathway of this compound.
Comparative Analysis of Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive analytical approach often involves orthogonal techniques. The choice of method depends on the specific analytical goal, whether it be qualitative identification, quantitative analysis, or isomer differentiation.
| Analytical Technique | Advantages | Disadvantages | Primary Application for 2-NPAA |
| Mass Spectrometry (MS) | High sensitivity and specificity; provides molecular weight and structural information. | Isomer differentiation can be challenging without tandem MS; complex spectra can be difficult to interpret. | Structural elucidation and identification. |
| High-Performance Liquid Chromatography (HPLC) | Excellent for separation of isomers and quantification; compatible with various detectors.[9][10] | Does not provide direct structural information without a mass spectrometer detector. | Quantification and separation from isomers and impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of each atom (¹H and ¹³C); definitive for structure determination.[11] | Lower sensitivity compared to MS; requires larger sample amounts. | Unambiguous structure confirmation and isomer differentiation. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule.[11] | Does not provide information about the overall molecular structure or connectivity. | Confirmation of functional groups (carboxylic acid, nitro group). |
Experimental Protocols
To ensure scientific integrity, the following are detailed, step-by-step methodologies for the key analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound
-
Rationale: GC-MS is a suitable technique for the analysis of volatile or semi-volatile compounds. Derivatization may be necessary to improve the volatility and thermal stability of 2-NPAA.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Methodology:
-
Sample Preparation: Dissolve a known amount of 2-NPAA in a suitable solvent (e.g., methanol or ethyl acetate). For improved volatility, derivatization to its methyl ester can be performed using diazomethane or by heating with methanol and a catalytic amount of acid.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
-
Data Analysis: The resulting total ion chromatogram (TIC) will show the retention time of the analyte, and the mass spectrum at that retention time will provide the fragmentation pattern for identification.
High-Performance Liquid Chromatography (HPLC) Protocol for this compound
-
Rationale: HPLC is ideal for the separation and quantification of 2-NPAA from its isomers and other non-volatile impurities.
-
Instrumentation: An HPLC system with a UV detector.
-
Methodology:
-
Sample Preparation: Dissolve a known concentration of 2-NPAA in the mobile phase.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% formic acid. A typical starting condition could be 40:60 (v/v) acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
-
Data Analysis: The retention time is used for qualitative identification against a standard, and the peak area is used for quantification based on a calibration curve.
Caption: A generalized workflow for the analytical characterization of this compound.
Conclusion
The mass spectrometric fragmentation of this compound is a nuanced process governed by the influential "ortho effect." A thorough understanding of its fragmentation pathways, particularly the characteristic losses and rearrangements, is crucial for its unambiguous identification. While mass spectrometry excels in providing detailed structural insights, a multi-technique approach, incorporating HPLC for separation and quantification, and NMR and IR for definitive structural confirmation, constitutes a robust and self-validating analytical strategy. This guide provides the foundational knowledge and practical protocols to empower researchers in their analytical endeavors involving this important chemical entity.
References
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Seibl, J. (1967). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry, 1(5), 699-715. [Link]
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Schopfer, F. J., et al. (2011). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Journal of the American Society for Mass Spectrometry, 22(10), 1836–1848. [Link]
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Gohlke, R. S., & McLafferty, F. W. (1993). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of the American Society for Mass Spectrometry, 4(5), 367-371. [Link]
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Wikipedia contributors. (2024, January 26). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Wikipedia contributors. (2023, May 15). (2-Nitrophenyl)acetic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77337, (2-Nitrophenyl)acetic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4661, (4-Nitrophenyl)acetic acid. Retrieved from [Link]
-
Beynon, J. H., et al. (1967). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 311-318. [Link]
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Henderson, G. C., & Tuazon, M. A. (2011). Separation of positional and geometrical fatty acid isomers as 2-nitrophenylhydrazide derivatives by high-performance liquid chromatography. Analytical biochemistry, 413(1), 66–68. [Link]
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Schmidt, J., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of mass spectrometry : JMS, 40(6), 786–794. [Link]
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Yan, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 5(82), 67015-67021. [Link]
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Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]
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George, G., & D'Andrea, S. (2004). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies, 27(1), 103-116. [Link]
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Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]
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Beyond the UV Horizon: A Comparative Guide to Modern Photolabile Protecting Groups
In the intricate world of chemical and biological research, the ability to control molecular function with spatiotemporal precision is paramount. For decades, photolabile protecting groups (PPGs), often called "photocages," have been indispensable tools, allowing scientists to initiate reactions and release bioactive molecules on demand using light.[1] The venerable o-nitrobenzyl group and its derivatives have long been the workhorses in this field.[2] However, the reliance of these classical cages on high-energy ultraviolet (UV) light presents significant challenges, particularly in biological systems where UV radiation can cause cellular damage and has limited tissue penetration.[3]
This guide provides an in-depth comparison of modern alternatives to traditional 2-nitrophenyl-based PPGs. We will explore the chemical scaffolds that are pushing the boundaries of photocaging into the visible and near-infrared spectra, offering higher efficiency, greater biocompatibility, and enhanced experimental versatility. This content is designed for researchers, scientists, and drug development professionals seeking to leverage the next generation of light-activated chemistry.
The Limitations of a Classic: Why We Need Alternatives
The photochemistry of o-nitrobenzyl (oNB) PPGs proceeds via a Norrish Type II reaction mechanism upon UV irradiation (typically < 365 nm), leading to the release of the protected substrate.[1] While effective, this process has inherent drawbacks:
-
Phototoxicity: High-energy UV light can damage nucleic acids and proteins, compromising cell viability and introducing experimental artifacts.
-
Limited Tissue Penetration: UV and short-wavelength visible light are strongly scattered and absorbed by biological tissues, restricting applications to cell cultures or superficial tissue layers.[4]
-
Low Quantum Yields: Many classic oNB groups exhibit low quantum yields (Φu), meaning a large number of photons are required to release a small number of molecules, necessitating high-intensity light sources.[5]
-
Reactive Byproducts: The cleavage of oNB cages generates a nitrosobenzaldehyde or related species, which can be reactive and interfere with the biological system under study.[6]
These limitations have fueled the development of new PPG scaffolds that overcome these challenges by shifting the required activation wavelength into the blue, green, or even red portions of the spectrum.
A New Spectrum of Possibilities: Modern PPG Scaffolds
The quest for superior PPGs has led to the exploration of diverse chromophores. Here, we compare three of the most promising classes: Coumarin-, Quinoline-, and BODIPY-based systems.
The Coumarin Family: Versatility in the Visible
Coumarin-based PPGs are among the most popular visible-light-sensitive cages. By modifying the coumarin core, particularly at the 7-position with electron-donating groups, their absorption maxima can be tuned from the near-UV to the blue-green region (~400-500 nm).[3][7]
Key Advantages:
-
Longer Wavelength Activation: Reduces phototoxicity and improves penetration depth compared to oNB groups.
-
High Molar Extinction Coefficients: They absorb light very efficiently.
-
Fluorescent Byproducts: The cleaved coumarin is often fluorescent, which can be used to monitor the progress of the uncaging reaction.[3]
A prominent example is the (6-Bromo-7-hydroxycoumarin-4-yl)methyl (Bhc) group, which is well-suited for two-photon excitation (2PE) and has been used to cage a variety of functional groups.[4] Another important scaffold is 7-(diethylamino)coumarin (DEAC) , whose derivatives like DEAC450 can be cleaved with blue light and are particularly useful in neuroscience for the controlled release of neurotransmitters like glutamate and GABA.[8][9]
The Quinoline Core: Engineered for Two-Photon Excellence
Quinoline-based PPGs have been specifically engineered for high efficiency in two-photon uncaging (2PU) applications.[4] 2PU utilizes the simultaneous absorption of two lower-energy (e.g., near-infrared) photons to achieve excitation, offering unparalleled 3D spatial resolution and deep tissue penetration.[4]
Key Advantages:
-
Exceptional Two-Photon Action Cross-Sections (δu): This value, the product of the two-photon absorption cross-section and the quantum yield, is a measure of 2PU efficiency. Quinoline derivatives exhibit some of the highest δu values reported.
-
High Quantum Yields: Many quinoline cages, such as the (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) scaffold, exhibit remarkably high quantum yields, approaching 0.88 in some cases.[5]
-
Aqueous Solubility and Stability: These properties are critical for biological applications.
Systematic modification of the quinoline core has led to significant improvements in their photochemical properties, making them premier choices for high-precision neurobiology experiments.[5]
BODIPY Dyes: Cages for the Green and Red Frontier
Boron-dipyrromethene (BODIPY) dyes are well-known for their sharp absorption peaks, high fluorescence quantum yields, and excellent chemical stability.[10] Recently, they have been cleverly repurposed as PPGs that can be cleaved with green (>500 nm) and even red light.[9][11]
Key Advantages:
-
Longest Wavelength Cleavage: BODIPY-caged compounds operate at wavelengths where cells are least susceptible to damage, making them highly biocompatible.[11]
-
High Molar Extinction Coefficients: Like coumarins, they are very strong absorbers of light.
-
Versatility: The meso-methyl BODIPY scaffold can be used to cage a wide range of functional groups, including carboxylic acids, amines, and phenols.[12]
While their one-photon quantum yields are often modest, their ability to be activated by low-energy visible light makes them extremely valuable for applications in live cells and complex biological systems.[3]
Quantitative Performance Comparison
The efficacy of a PPG is determined by several key photochemical parameters. The table below provides a comparative summary of representative PPGs from each class. The "uncaging efficiency" (ε × Φu) is a practical measure of performance for one-photon processes, reflecting how efficiently absorbed light is converted into released product.
| Protecting Group (Abbreviation) | Class | Typical λmax (1P) | Quantum Yield (Φu) | 2P Excitation λ | 2P Action Cross-Section (δu) | Key Features |
| o-Nitrobenzyl (oNB) | Classic UV | ~340-365 nm | 0.01 - 0.1 | ~720 nm | ~0.01 GM[5] | UV-cleavable benchmark, low efficiency. |
| DEAC450 | Coumarin | ~450 nm[9] | ~0.39[8] | ~900 nm[9] | High | Excellent for two-color uncaging with nitroaromatics. |
| Bhc | Coumarin | ~390 nm | ~0.02 | ~740 nm | ~1.0 GM | Good 2P sensitivity, widely used. |
| CyHQ | Quinoline | ~370 nm | up to 0.88[5] | ~740 nm | up to 2.64 GM[5] | Extremely high quantum yield and 2P efficiency. |
| meso-Methyl BODIPY | BODIPY | >500 nm[9] | ~0.001-0.01 | N/A | Low | Green-light cleavable, highly biocompatible. |
Values are approximate and can vary based on the caged substrate, solvent, and specific derivative. GM = Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s photon⁻¹).
Experimental Corner: Protocols and Field-Proven Insights
Trustworthy protocols are self-validating. The following sections provide detailed methodologies for caging a carboxylic acid with a coumarin PPG and performing a photolysis experiment. The causality behind key experimental choices is explained to provide a deeper understanding.
Logic for PPG Selection
Choosing the right PPG is critical for experimental success. The following flowchart provides a decision-making framework based on common experimental requirements.
Caption: General workflow for synthesizing a Bhc-caged carboxylic acid.
Materials:
-
Carboxylic Acid of interest (1.0 eq)
-
(6-Bromo-7-hydroxycoumarin-4-yl)methanol (Bhc-OH) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1-0.3 eq) [13]* Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq), Bhc-OH (1.1 eq), and a catalytic amount of DMAP (0.1-0.3 eq) in anhydrous DCM.
-
Expert Insight: Anhydrous DCM is crucial because DCC is highly reactive with water, which would consume the reagent and reduce the yield. DMAP serves as a nucleophilic catalyst, accelerating the reaction and suppressing side reactions, leading to cleaner product formation. [14]2. Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Expert Insight: The reaction forms a white precipitate, dicyclohexylurea (DCU), which is the byproduct of DCC activation. The formation of this precipitate is a visual indicator that the reaction is proceeding. [14]4. Workup - Filtration: Once the reaction is complete, filter the mixture through a fritted funnel to remove the insoluble DCU.
-
-
Workup - Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.
-
Expert Insight: The acid wash removes any unreacted DMAP and residual DCC. The bicarbonate wash removes any unreacted carboxylic acid. This sequence is critical for simplifying the final purification step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel flash column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Bhc-caged carboxylic acid.
-
Trustworthiness Check: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. Purity should also be assessed by HPLC.
-
Protocol 2: One-Photon Uncaging and Analysis
This protocol describes a general procedure for the photolytic cleavage (uncaging) of a PPG-protected molecule in solution and subsequent analysis by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Stock solution of the caged compound in a suitable solvent (e.g., DMSO or Acetonitrile)
-
Experimental buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Light source with a narrow wavelength output (e.g., LED or filtered lamp) centered at the λmax of the PPG.
-
Quartz cuvette
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or UV-Vis)
Step-by-Step Procedure:
-
Sample Preparation: Prepare a solution of the caged compound in the experimental buffer at a known concentration (e.g., 10-100 µM). The final concentration of any organic co-solvent should be minimal (<1%) to avoid affecting the photolysis or biological system.
-
Pre-Irradiation Analysis: Inject an aliquot of the non-irradiated sample into the HPLC to obtain a baseline chromatogram. This will show the retention time and purity of the starting caged compound.
-
Photolysis: Place the sample in a quartz cuvette and irradiate it with the light source for a defined period. The power and duration will depend on the PPG's quantum yield and the desired conversion.
-
Expert Insight: A quartz cuvette is essential as standard glass or plastic cuvettes will absorb UV light. For visible-light PPGs, glass or plastic may be acceptable. The solution should be stirred during irradiation if possible to ensure uniform exposure.
-
-
Post-Irradiation Analysis: After irradiation, inject another aliquot of the sample into the HPLC.
-
Data Analysis: Compare the chromatograms from before and after irradiation. The peak corresponding to the caged compound should decrease in area, while new peaks corresponding to the released substrate and the photolysis byproduct should appear. The extent of uncaging can be quantified by integrating the peak areas.
-
Trustworthiness Check: The identity of the released substrate and byproduct peaks should be confirmed by comparing their retention times to those of authentic standards. Mass spectrometry can also be coupled to the HPLC for definitive identification.
-
For two-photon uncaging , the setup is more complex, typically involving a femtosecond pulsed laser (e.g., a Ti:Sapphire laser) integrated into a microscope. [15][16]The laser is focused onto a femtoliter-sized volume within the sample, and the uncaging is often monitored by a functional response, such as an electrophysiological recording in a neuron or a change in fluorescence. [7][16]
Conclusion and Future Outlook
The development of photolabile protecting groups has moved far beyond the constraints of UV light. The advent of versatile scaffolds like coumarins, quinolines, and BODIPYs has opened the door to activating molecules with blue, green, and even red light, dramatically enhancing the utility of this technology in sensitive biological environments. These modern PPGs offer higher efficiencies, deeper tissue penetration, and greater potential for complex, multi-color experiments.
The future of this field lies in pushing the activation wavelengths further into the near-infrared for even deeper in-vivo applications and in the design of "action-metric" PPGs that report on their own cleavage, for example, through a dramatic turn-on fluorescence. As synthetic chemistry continues to provide ever more sophisticated tools, the ability to control biology with the precision of a laser beam will only become more powerful.
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
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Stein, I. S., et al. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Zito Lab. [Link]
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Ellis-Davies, G. C. R. (2018). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience. [Link]
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Kantevari, S., et al. (2020). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]
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Monkowius, U., et al. (2021). Green-light photocleavable meso-methyl BODIPY building blocks for macromolecular chemistry. RSC Publishing. [Link]
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Hennig, A. L., et al. (2020). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry, 85(2), 726-744. [Link]
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Amatrudo, J. M., et al. (2015). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. PMC. [Link]
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Olson, J. P., et al. (2013). Wavelength-Selective One- and Two-Photon Uncaging of GABA. Higley Lab. [Link]
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Olson, J. P., et al. (2013). Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. Higley Lab. [Link]
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Marrero, M., et al. (2021). In the search for photocages cleavable with visible light: an overview of recent advances and chemical strategies. Digital CSIC. [Link]
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Bruker. (n.d.). Neurotransmitter Uncaging. Bruker. [Link]
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Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
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Singh, V., et al. (2018). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. PMC. [Link]
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Wikipedia. (n.d.). Photolabile protecting group. Wikipedia. [Link]
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Dore, T. M., et al. (2009). Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. The Journal of Organic Chemistry. [Link]
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Lin, Q., et al. (2022). Recent progress in studies of photocages. PMC. [Link]
-
Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]
-
Gotor, R., et al. (2018). Photoactivation of BODIPY Fluorescence with Green Light. ACS Publications. [Link]
-
Ellis-Davies, G. C. R., et al. (2000). Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells. Chemical Communications. [Link]
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Andrade, C. K. Z., et al. (2003). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. ResearchGate. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. [Link]
-
Kowada, T., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. MDPI. [Link]
-
Weinstain, R., et al. (2014). Meso-Methylhydroxy BODIPY: A scaffold for photo-labile protecting groups. ResearchGate. [Link]
-
Singh, V., et al. (2018). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. PubMed. [Link]
-
Singh, P., et al. (2020). Competing Pathways for Photoremovable Protecting Groups: The Effects of Solvent, Oxygen and Encapsulation. Photochemical & Photobiological Sciences. [Link]
-
Schulte, A. M., et al. (2022). A Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups Through Cation Stabilization. ResearchGate. [Link]
-
Journal of High School Science. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC. [Link]
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A Comparative Study of Nitrophenylacetic Acid Isomers' Reactivity: An In-depth Technical Guide for Researchers
This guide provides a comprehensive comparative analysis of the chemical reactivity of the ortho (2-), meta (3-), and para (4-) isomers of nitrophenylacetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances that dictate the divergent chemical behaviors of these isomers, supported by experimental data and detailed protocols. Understanding these differences is paramount for their effective application as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2]
Structural and Electronic Landscape of Nitrophenylacetic Acid Isomers
The reactivity of the nitrophenylacetic acid isomers is fundamentally governed by the position of the electron-withdrawing nitro (–NO₂) group on the phenyl ring relative to the acetic acid (–CH₂COOH) moiety. This positioning dictates the interplay of inductive and resonance effects, which in turn influences the acidity of the carboxylic acid and the susceptibility of the molecule to various chemical transformations.
-
Inductive Effect (-I): The highly electronegative nitro group exerts a strong electron-withdrawing inductive effect, pulling electron density through the sigma (σ) bonds of the benzene ring. This effect is distance-dependent, being strongest at the ortho position and diminishing with increasing distance (ortho > meta > para).
-
Resonance Effect (-M or -R): The nitro group also exhibits a powerful electron-withdrawing resonance effect by delocalizing the π-electrons of the benzene ring onto the nitro group. This effect is most pronounced when the nitro group is at the ortho or para position, as it allows for direct delocalization of a negative charge from the ring into the nitro group. The meta position does not allow for this direct resonance delocalization with the benzylic carbon.
These electronic effects have a profound impact on the stability of the carboxylate anion formed upon deprotonation, a key factor in determining the acidity of the carboxylic acid.
Comparative Acidity (pKa)
The acidity of the nitrophenylacetic acid isomers is a direct reflection of the electronic effects of the nitro group. A lower pKa value indicates a stronger acid. The experimentally determined pKa values for the three isomers are summarized in the table below.
| Isomer | Structure | pKa (at 25°C) |
| 2-Nitrophenylacetic acid | ortho | ~4.00 |
| 3-Nitrophenylacetic acid | meta | ~3.97 |
| 4-Nitrophenylacetic acid | para | ~3.85 |
Analysis of Acidity Trends:
The para isomer is the most acidic of the three. This is attributed to the strong -I and -M effects of the nitro group, which effectively stabilize the negative charge of the carboxylate anion through delocalization across the entire molecule.
The meta isomer is the least acidic. While the -I effect of the nitro group is still present, the lack of direct resonance delocalization makes the stabilization of the conjugate base less effective compared to the ortho and para isomers.
The ortho isomer's acidity is slightly lower than that of the para isomer. This can be attributed to the "ortho effect," where steric hindrance between the nitro group and the acetic acid side chain can force the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity can slightly inhibit the resonance stabilization of the carboxylate anion.
Comparative Reactivity in Key Chemical Transformations
The differential electronic and steric environments of the nitrophenylacetic acid isomers lead to distinct reactivity profiles in common organic reactions. This section explores their comparative reactivity in decarboxylation and esterification reactions.
Decarboxylation
Decarboxylation involves the removal of the carboxyl group as carbon dioxide (CO₂). For phenylacetic acid derivatives, this reaction is often challenging but can be facilitated by the presence of electron-withdrawing groups that can stabilize the resulting carbanion intermediate.
Expected Reactivity Order (Decarboxylation): 4-Nitrophenylacetic acid > this compound > 3-Nitrophenylacetic acid
-
4-Nitrophenylacetic acid: The para-nitro group provides the most effective resonance stabilization for the benzylic carbanion intermediate, making this isomer the most reactive towards decarboxylation.
-
This compound: The ortho-nitro group also offers significant resonance stabilization. However, potential steric interactions might influence the reaction rate compared to the para isomer.
-
3-Nitrophenylacetic acid: The meta-nitro group can only stabilize the carbanion through its inductive effect, which is less effective than resonance. Consequently, this isomer is expected to be the least reactive.
Experimental Protocol: Kinetic Analysis of Decarboxylation
This protocol outlines a general procedure for comparing the decarboxylation rates of the nitrophenylacetic acid isomers.
Objective: To determine and compare the rate constants for the decarboxylation of 2-, 3-, and 4-nitrophenylacetic acid.
Materials:
-
This compound
-
3-Nitrophenylacetic acid
-
4-Nitrophenylacetic acid
-
High-boiling point solvent (e.g., quinoline, diphenyl ether)
-
Copper chromite (catalyst)
-
Internal standard (e.g., a stable, high-boiling point aromatic compound)
-
Reaction vessel with a reflux condenser and a gas outlet
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Thermostatically controlled heating mantle
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet/outlet, place a known amount of the nitrophenylacetic acid isomer and the chosen solvent.
-
Internal Standard: Add a precise amount of the internal standard to the reaction mixture.
-
Catalyst Addition: Add a catalytic amount of copper chromite.
-
Reaction Initiation: Heat the mixture to a specific, constant temperature (e.g., 200-250 °C) while stirring.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately cool the withdrawn samples to stop the reaction.
-
Analysis: Analyze the samples by GC-MS to determine the concentration of the starting material and the product (nitrotoluene).
-
Data Analysis: Plot the concentration of the nitrophenylacetic acid isomer versus time. From this data, determine the order of the reaction and calculate the rate constant (k).
-
Comparison: Compare the rate constants obtained for the three isomers under identical reaction conditions.
Visualization of Decarboxylation Workflow
Caption: Workflow for the kinetic analysis of nitrophenylacetic acid isomer decarboxylation.
Esterification
Esterification is a common reaction of carboxylic acids, typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst. The reactivity of the nitrophenylacetic acid isomers in esterification is influenced by both electronic and steric factors.
A study comparing the reaction of ortho- and para-nitrophenylacetic acids with diazodiphenylmethane in various alcohols revealed that in more polar alcohols, the ortho-isomer is more reactive than the para-isomer. Conversely, in less polar alcohols, the para-isomer is more reactive. This highlights the complex interplay between electronic effects, steric hindrance, and solvent polarity.
General Reactivity Trends (Esterification):
-
Electronic Effects: The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. This effect would suggest that all three isomers are more reactive than unsubstituted phenylacetic acid.
-
Steric Hindrance: The ortho-nitro group can sterically hinder the approach of the alcohol to the carboxylic acid group, potentially slowing down the reaction rate. This steric effect is absent in the meta and para isomers.
Comparative Reactivity Data (Relative Rates of Esterification)
| Isomer | Relative Rate (vs. Phenylacetic Acid) |
| This compound | Varies with solvent polarity |
| 3-Nitrophenylacetic acid | > 1 |
| 4-Nitrophenylacetic acid | > 1 |
Experimental Protocol: Monitoring Esterification by ¹H NMR Spectroscopy
Objective: To compare the rates of esterification of 2-, 3-, and 4-nitrophenylacetic acid with methanol.
Materials:
-
This compound
-
3-Nitrophenylacetic acid
-
4-Nitrophenylacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (catalyst)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Reaction Mixture Preparation: In an NMR tube, dissolve a known concentration of the nitrophenylacetic acid isomer in anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid to the NMR tube.
-
NMR Analysis: Immediately place the NMR tube in the spectrometer and acquire a ¹H NMR spectrum at time t=0.
-
Kinetic Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Data Processing: Integrate the signals corresponding to the methylene protons of the starting material (–CH₂COOH) and the methyl ester product (–COOCH₃).
-
Concentration Calculation: Use the integral values to calculate the concentration of the starting material and product at each time point.
-
Data Analysis: Plot the concentration of the nitrophenylacetic acid isomer versus time to determine the rate constant (k) for each isomer.
-
Comparison: Compare the obtained rate constants to determine the relative reactivity of the three isomers.
Visualization of Esterification Monitoring Workflow
Caption: Workflow for monitoring esterification kinetics using ¹H NMR spectroscopy.
Conclusion
The reactivity of nitrophenylacetic acid isomers is a fascinating case study in the interplay of electronic and steric effects in organic chemistry. The para-isomer generally exhibits the highest acidity due to optimal resonance and inductive stabilization of its carboxylate anion. In terms of reaction kinetics, the para-isomer is also predicted to be the most reactive in decarboxylation reactions. The situation is more nuanced in esterification, where solvent polarity can modulate the relative reactivity of the ortho and para isomers. The meta-isomer consistently demonstrates lower reactivity in reactions where resonance stabilization of an intermediate or transition state is a dominant factor.
This guide provides a framework for understanding and predicting the reactivity of these important synthetic intermediates. The provided experimental protocols offer a starting point for researchers to quantitatively probe these differences in their own laboratories. A thorough understanding of these isomeric distinctions is crucial for the rational design of synthetic routes and the optimization of reaction conditions in the development of new chemical entities.
References
-
This compound. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
3-Nitrophenylacetic acid. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
4-Nitrophenylacetic acid. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
Esterification monitoring using X-Pulse: calculation of activation parameters Application Note 12. (n.d.). Oxford Instruments. Retrieved February 7, 2026, from [Link]
-
Hammett equation. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Inductive and Resonance (Mesomeric) Effects. (n.d.). Chemistry Steps. Retrieved February 7, 2026, from [Link]
-
Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. (2022). MDPI. Retrieved February 7, 2026, from [Link]
-
Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. (2020). PMC. Retrieved February 7, 2026, from [Link]
-
p-NITROPHENYLACETIC ACID. (n.d.). Organic Syntheses. Retrieved February 7, 2026, from [Link]
-
The decarboxylation of phenylacetic acid via addition of acid. (2017). Chemistry Stack Exchange. Retrieved February 7, 2026, from [Link]
-
The spontaneous decarboxylation of strong carboxylic acid − carboxylate mixtures and the use of carbon surfaces to trap the released free radicals. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]
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Structural Elucidation of 2-Nitrophenylacetic Acid Derivatives: A Comparative Analytical Guide
Part 1: Executive Summary & Core Directive
2-Nitrophenylacetic acid (CAS 3740-52-1) is a linchpin intermediate in the synthesis of nitrogen heterocycles, particularly indoles and oxindoles used in non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and various anticancer alkaloids.
The critical challenge in deploying this intermediate is not merely purity, but regio-isomeric confirmation . Commercial synthesis via nitration of phenylacetic acid or hydrolysis of nitrophenylacetonitriles often yields mixtures of ortho- (2-), meta- (3-), and para- (4-) isomers.
This guide moves beyond standard datasheets. It objectively compares analytical methodologies to establish a self-validating structural confirmation workflow , ensuring that the "nitro" handle is in the correct ortho position required for subsequent reductive cyclization.
Part 2: Comparative Analysis of Analytical Alternatives
For a researcher confirming the structure of a putative this compound sample, "performance" is defined by the method's ability to distinguish the 2-nitro isomer from its 3- and 4-nitro analogs.
Table 1: Analytical Method Performance Matrix
| Feature | FT-IR Spectroscopy | Mass Spectrometry (EI/ESI) | X-Ray Crystallography | |
| Primary Utility | Definitive Isomer ID | Functional Group Verification | Molecular Weight & Fragmentation | Absolute Configuration |
| Isomer Specificity | High (Coupling patterns) | Low (Subtle fingerprint diffs) | Medium (Fragmentation ratios vary) | Ultimate |
| Sample Destructive? | No | No | Yes | No |
| Throughput | High (10 min/sample) | Very High (2 min/sample) | High | Low (Days/Weeks) |
| Cost Efficiency | Medium | High | Medium | Low |
| Limit of Detection | ~1-5% impurity | >5% impurity | <0.1% impurity | N/A (Requires single crystal) |
| Verdict | The Workhorse | Screening Tool | Confirmation Tool | The "Final Word" |
Expert Insight: While MS confirms you have a nitrophenylacetic acid (
Part 3: Deep Dive – The NMR "Fingerprint"
The most reliable method to confirm this compound is
The Methylene "Watchtower" ( -Protons)
The methylene (-CH
-
2-Nitro (Ortho): The -NO
group is spatially close to the -CH - group. Expect a significant downfield shift.-
Shift:
4.0 – 4.2 ppm (Singlet).
-
-
3-Nitro (Meta): The -NO
is distant.-
Shift:
~3.78 ppm (Singlet) [1].[1]
-
-
4-Nitro (Para):
-
Shift:
~3.80 ppm (Singlet).[1]
-
Diagnostic Rule: If your methylene singlet is above 4.0 ppm (in CDCl
The Aromatic Region (ABCD System)
The 2-nitro isomer possesses four non-equivalent aromatic protons, creating a complex ABCD splitting pattern, unlike the symmetric AA'BB' pattern of the 4-nitro isomer.
-
H-3 (Ortho to Nitro): This proton is most strongly deshielded by the adjacent nitro group.
-
Appearance: Doublet (or doublet of doublets) at
8.0 – 8.2 ppm . -
Coupling:
Hz (Ortho coupling to H-4).
-
-
H-6 (Ortho to Acetic Acid): Less deshielded than H-3.
-
Appearance: Doublet at
~7.4 – 7.6 ppm.
-
-
H-4 / H-5: These appear as triplets (td) in the
7.5 – 7.8 ppm range.
Part 4: Orthogonal Validation (IR & MS)
Do not rely on NMR alone if the sample is crude. Use these orthogonal checkpoints.
FT-IR Spectroscopy
-
Carbonyl (C=O): Strong band at 1700–1720 cm
.[2] -
Nitro (NO
): Two distinct bands are mandatory.-
Asymmetric Stretch:1520–1530 cm
. -
Symmetric Stretch:1340–1360 cm
.[1]
-
-
Differentiation: 2-substituted benzenes often show a characteristic C-H out-of-plane bending vibration near 740–760 cm
(4 adjacent H atoms), whereas 4-substituted isomers show a band near 800–860 cm (2 adjacent H atoms).
Mass Spectrometry (EI, 70eV)
-
Molecular Ion:
181 [M]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> .[1] -
Base Peak: Often
136 or 135 (Loss of COOH or NO ). -
Ortho-Effect: The 2-nitro isomer often exhibits a characteristic "ortho effect" fragmentation where the nitro oxygen interacts with the side chain, leading to the loss of OH (
) or water ( ) which is suppressed in meta and para isomers.
Part 5: Experimental Protocol
Workflow: Synthesis & Characterization
This protocol assumes the hydrolysis of 2-nitrophenylacetonitrile, a common commercial route.
Step 1: Synthesis (Brief Context)
-
Reactants: 2-Nitrophenylacetonitrile (1.0 eq), H
SO (50% aq). -
Reflux: 100°C for 2-4 hours.
-
Workup: Cool to precipitate crude acid. Filter. Recrystallize from Ethanol/Water.[3]
Step 2: Sample Preparation for Analysis
-
Solvent Selection: Dissolve 10 mg of dry solid in 0.6 mL DMSO-
(preferred over CDCl for solubility and separating acid protons). -
Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is calibrated.
Step 3: Data Acquisition
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans: 16 scans minimum.
-
Spectral Width: -2 to 14 ppm (to catch the carboxylic acid proton at ~12.5 ppm).
Visualization: Analytical Decision Tree
Figure 1: Analytical logic flow for distinguishing the 2-nitro isomer from regio-isomers.
Part 6: Synthesis Pathway & Logic
Understanding the origin of the molecule aids in troubleshooting impurities.
Figure 2: Common synthetic route showing potential over-oxidation impurity risks.
Part 7: Troubleshooting & Pitfalls
-
Impurity: 2-Nitrobenzoic Acid: A common byproduct of over-oxidation.
-
Detection: Look for the disappearance of the CH
singlet at 4.0 ppm and the appearance of a very downfield aromatic proton.
-
-
Solvent Effects: In CDCl
, the carboxylic acid proton is often broad or invisible. In DMSO- , it appears as a sharp singlet or broad hump around 12-13 ppm. -
Water Content: Commercial samples often contain water. In DMSO-
, water appears at 3.33 ppm. Do not confuse this with the methylene peak of the meta isomer (3.78 ppm).
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 77337, (2-Nitrophenyl)acetic acid. Retrieved October 26, 2023, from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved October 26, 2023, from [Link]
Sources
Comparative Guide: (2-Nitrophenyl)acetyl (2-NPAc) vs. Benzyl (Bn) Protecting Groups
Executive Summary: The "Safety-Catch" vs. The Standard
In complex organic synthesis, the choice between the (2-Nitrophenyl)acetyl (2-NPAc) group and the standard Benzyl (Bn) group represents a strategic decision between chemoselective precision and broad-spectrum robustness .
While the Benzyl group is the industry standard for stability against acids, bases, and nucleophiles, its reliance on hydrogenolysis (
The 2-NPAc group , installed via 2-Nitrophenylacetic acid , functions as a "safety-catch" protecting group. It remains stable under acidic and basic conditions but is cleaved via a specific reductive cyclization mechanism. This offers a critical orthogonality profile for late-stage functionalization where noble metal catalysts must be avoided.
Mechanistic Divergence
Understanding the cleavage mechanism is the prerequisite for selecting the correct group.
The Benzyl (Bn) Mechanism
Benzyl ethers/esters are typically cleaved via catalytic hydrogenolysis .[1] Palladium adsorbs hydrogen, coordinating to the aromatic ring and facilitating the homolytic cleavage of the C-O bond. Alternatively, strong Lewis acids coordinate to the oxygen, forcing carbocation formation.
The 2-NPAc "Scorpion" Mechanism (Reductive Cyclization)
The 2-NPAc group operates on a latent trigger. The nitro group (
Key Advantage: This process can be triggered by Sodium Dithionite (
Figure 1: The reductive "safety-catch" mechanism of the 2-NPAc group. The reduction of the nitro group triggers spontaneous cyclization and release.
Critical Performance Matrix
The following data consolidates stability profiles and deprotection compatibility.
| Feature | Benzyl (Bn) | (2-Nitrophenyl)acetyl (2-NPAc) |
| Primary Installation | Benzyl Bromide + NaH / Ag2O | This compound + DCC/EDC |
| Atom Economy | High (Loss of Toluene) | Low (Loss of Oxindole, MW ~133) |
| Acid Stability | Excellent (Stable to TFA, HCl) | Excellent |
| Base Stability | Excellent (Stable to LiOH, K2CO3) | Moderate (Ester hydrolysis possible at high pH) |
| Oxidative Stability | Good (Stable to mild oxidants) | Excellent |
| Cleavage Method | Hydrogenolysis ( | Reductive: |
| Sulfur Compatibility | Poor (Poisons Pd catalysts) | Excellent |
| Alkene/Alkyne Compatibility | Poor (Risk of hydrogenation) | Excellent |
| Cost | Low | Moderate |
Experimental Protocols
These protocols are designed to be self-validating. The color changes described serve as visual indicators of reaction progress.
Protocol A: Mild Cleavage of 2-NPAc with Sodium Dithionite
Best for: Substrates containing Methionine, Cysteine, or reducible double bonds.
-
Preparation: Dissolve the 2-NPAc protected substrate (1.0 equiv) in a mixture of THF:Water (3:1) . The water is essential for dissolving the dithionite.
-
Reagent Addition: Add solid Sodium Dithionite (
, 3-5 equiv) and Sodium Bicarbonate ( , 3 equiv) to buffer the solution (preventing acid buildup). -
Reaction: Stir at 40°C for 2–4 hours.
-
Visual Check: The reaction mixture often turns from pale yellow to a deeper yellow/orange as the nitro group reduces.
-
-
Workup:
-
Dilute with EtOAc.[2]
-
Wash with water (removes salts and unreacted dithionite).
-
Crucial Step: The byproduct is Oxindole . It is moderately polar. Ensure your chromatography gradient is adjusted to separate the oxindole from your product.
-
Protocol B: Installation of 2-NPAc (Esterification)
Best for: Protecting primary/secondary alcohols.
-
Activation: Dissolve This compound (1.2 equiv) in DCM. Add EDC·HCl (1.5 equiv) and DMAP (0.1 equiv). Stir for 10 minutes.
-
Coupling: Add the substrate alcohol (1.0 equiv). Stir at Room Temperature (RT) for 4–12 hours.
-
Validation: Monitor by TLC. The 2-NPAc group is UV active (strong absorption due to the nitro-aromatic system), making detection easy.
Strategic Selection: Decision Tree
Use this logic flow to determine the appropriate protecting group for your specific molecule.
Figure 2: Strategic decision tree for selecting between Benzyl and 2-NPAc groups.
Important Disambiguation: 2-NPAc vs. 2-Nitrobenzyl
It is vital not to confuse This compound derivatives with 2-Nitrobenzyl derivatives.
-
2-Nitrophenylacetyl (2-NPAc): Cleaved by Chemical Reduction (Safety-catch). The "Acid" is the reagent.
-
2-Nitrobenzyl (oNB): Cleaved by UV Light (365 nm) . Used for photocaging.[3]
While both contain a nitro group, their cleavage mechanisms are orthogonal. Do not attempt to photolyze a 2-NPAc ester expecting clean cleavage, and do not treat a 2-Nitrobenzyl ether with dithionite expecting clean deprotection (though reduction will occur, the release mechanism is different).
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Benzyl stability).
- Wieland, T., & Rueff, L. (1953). 2-Nitrophenylacetyl as a protecting group. (Foundational work on the reductive cleavage mechanism).
-
Romero, A. H., et al. (2013).[4] A Simple One-Pot Synthesis...[4] Using Sodium Dithionite.[2][5] Synthesis, 45, 2043-2050.[4] (Demonstrates the efficacy of Dithionite for nitro reduction in complex scaffolds).
- Griffin, R. J., et al. (1996). The 2-nitrophenylacetyl group as a protecting group for amines. Journal of the Chemical Society, Perkin Transactions 1.
-
Guier, et al. (2017). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC. (Discusses mild deprotection strategies).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]
- 5. pure.rug.nl [pure.rug.nl]
Navigating the Maze: A Comparative Guide to Quantifying 2-Nitrophenylacetic Acid in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of small molecules in complex biological matrices is a critical yet often challenging task. One such molecule, 2-Nitrophenylacetic acid (2-NPAA), a versatile building block in organic synthesis and a potential biomarker, presents a unique analytical puzzle.[1] Its presence in intricate mixtures, such as plasma, urine, or cell lysates, necessitates highly selective and robust analytical methods. This guide provides an in-depth comparison of two predominant analytical techniques—the competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 2-NPAA, with a focus on navigating the pervasive issue of cross-reactivity.
The Challenge of Specificity in Complex Biological Environments
Biological samples are a veritable cocktail of endogenous and exogenous compounds, many of which can share structural similarities with the analyte of interest. This molecular mimicry is the root cause of analytical interference, leading to inaccurate quantification. For 2-NPAA, potential cross-reactants include its structural isomers, 3-Nitrophenylacetic acid and 4-Nitrophenylacetic acid, as well as other endogenous aromatic compounds. The choice of analytical methodology, therefore, becomes a critical determinant of data reliability.
Competitive ELISA: A High-Throughput Screening Tool
The competitive ELISA is a powerful immunoassay technique for the detection of small molecules.[2] Its principle lies in the competition between the target analyte (unlabeled) in the sample and a labeled analyte (tracer) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the target analyte in the sample.
The Causality Behind Experimental Choices in Competitive ELISA
The design of a robust competitive ELISA hinges on the specificity of the antibody. An antibody raised against 2-NPAA should ideally exhibit high affinity for the target molecule while demonstrating minimal binding to structurally related compounds. However, achieving absolute specificity is a significant challenge, and cross-reactivity with isomers and other similar molecules is a common occurrence in immunoassays.[1]
dot
Caption: Workflow of a competitive ELISA for 2-NPAA detection.
Experimental Protocol: Competitive ELISA for 2-NPAA
This protocol is a self-validating system, incorporating controls to ensure the reliability of the results.
Materials:
-
96-well microplate
-
Anti-2-NPAA monoclonal antibody
-
2-NPAA-Horseradish Peroxidase (HRP) conjugate
-
2-NPAA standard solutions
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Sample diluent (e.g., PBS)
Procedure:
-
Coating: Dilute the anti-2-NPAA antibody in a suitable coating buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.
-
Washing: Repeat the wash step as in step 2.
-
Competition: Add 50 µL of the sample or 2-NPAA standard to the appropriate wells. Immediately add 50 µL of the 2-NPAA-HRP conjugate to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2, but perform five washes to ensure removal of all unbound conjugate.
-
Detection: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of 2-NPAA in the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity
LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry.[3] This technique is often considered the gold standard for the quantification of small molecules in complex matrices due to its ability to distinguish between structurally similar compounds.
The Rationale Behind LC-MS/MS Method Development
The key to a successful LC-MS/MS method is the chromatographic separation of the target analyte from potential interferents, followed by its unambiguous detection based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. For 2-NPAA, this means developing a chromatographic method that can resolve it from its isomers and other aromatic compounds, and then selecting specific precursor and product ion transitions for detection.
dot
Caption: The workflow for the quantification of 2-NPAA using LC-MS/MS.
Experimental Protocol: LC-MS/MS for 2-NPAA
This protocol includes essential steps for sample clean-up and the use of an internal standard to ensure accuracy and precision.
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
2-NPAA standard solutions
-
Internal Standard (IS): Isotope-labeled 2-NPAA (e.g., ¹³C₆-2-NPAA)
-
Acetonitrile for protein precipitation
-
Solid-phase extraction (SPE) cartridges (optional, for enhanced cleanup)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma or other biological sample, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
-
LC Separation:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution program starting with a low percentage of Mobile Phase B, gradually increasing to elute 2-NPAA and its isomers.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the transitions for 2-NPAA and the internal standard. For example:
-
2-NPAA: Precursor ion (m/z 180.0) → Product ion (e.g., m/z 134.0)
-
¹³C₆-2-NPAA (IS): Precursor ion (m/z 186.0) → Product ion (e.g., m/z 140.0)
-
-
-
Quantification:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of 2-NPAA in the samples from the calibration curve.
-
Performance Comparison: ELISA vs. LC-MS/MS
The choice between ELISA and LC-MS/MS depends on the specific requirements of the study, including the need for high throughput, specificity, and the available resources.
Table 1: Illustrative Cross-Reactivity Data for a Competitive ELISA for 2-NPAA
| Compound | Structure | % Cross-Reactivity |
| This compound | Target Analyte | 100% |
| 3-Nitrophenylacetic acid | Isomer | 45% |
| 4-Nitrophenylacetic acid | Isomer | 25% |
| Phenylacetic acid | Parent Compound | 5% |
| 2-Aminophenylacetic acid | Related Compound | <1% |
This data is illustrative and based on the principle that structurally more similar compounds will exhibit higher cross-reactivity in an immunoassay.
Table 2: Illustrative Performance of LC-MS/MS for 2-NPAA in a Complex Matrix
| Parameter | Performance Metric |
| Chromatographic Resolution | Baseline separation of 2-, 3-, and 4-Nitrophenylacetic acid |
| Specificity | No interference observed from endogenous matrix components at the retention time of 2-NPAA |
| Matrix Effect | Ion suppression of ~15% observed, compensated by the use of a stable isotope-labeled internal standard |
| Lower Limit of Quantification | 0.5 ng/mL |
| Linearity (r²) | >0.995 |
| Precision (%CV) | <10% |
| Accuracy (%Bias) | ±10% |
This data is illustrative and highlights the high specificity and sensitivity achievable with a well-developed LC-MS/MS method.
Conclusion: Selecting the Right Tool for the Job
Both competitive ELISA and LC-MS/MS are valuable tools for the quantification of this compound in complex mixtures, each with its own strengths and weaknesses.
-
Competitive ELISA is a high-throughput and cost-effective method, making it well-suited for screening large numbers of samples. However, its susceptibility to cross-reactivity with structurally similar compounds can lead to an overestimation of the analyte concentration and requires careful validation.[1][4]
-
LC-MS/MS offers superior specificity and sensitivity, enabling the accurate quantification of 2-NPAA even in the presence of its isomers and other potential interferents.[3] While the initial instrument cost and sample preparation are more intensive, the reliability of the data often justifies the investment, particularly in drug development and clinical research where accuracy is paramount.
Ultimately, the choice of method should be guided by a thorough understanding of the research question, the required level of analytical rigor, and the potential for interference in the specific sample matrix. For exploratory studies or high-throughput screening, a well-validated ELISA can be a powerful tool. For definitive quantification and studies requiring high specificity, LC-MS/MS remains the method of choice.
References
-
Interferences in quantitative immunochemical methods. Biochemia Medica. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]
-
Cross-Reactivity of Antibodies with Phenolic Compounds in Pistachios during Quantification of Ochratoxin A by Commercial Enzyme-Linked Immunosorbent Assay Kits. Journal of Food Protection. [Link]
-
Interferences in Immunoassay. The Journal of the International Federation of Clinical Chemistry and Laboratory Medicine. [Link]
-
Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. [Link]
-
Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B. [Link]
-
Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. Biotechnology for Biofuels. [Link]
-
Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. ResearchGate. [Link]
-
Technical Guide for ELISA. SeraCare. [Link]
-
This compound. Wikipedia. [Link]
-
Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. PubMed Central. [Link]
-
Small Molecules Detection With Aptamer Based BLI And ELISA-like Assays. Aptamer Group. [Link]
-
Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS as treatment compliance biomarkers in Urea. ADDI. [Link]
-
LC-MS/MS for the Diagnosis of Organic Acidemias. Encyclopedia MDPI. [Link]
-
Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. ResearchGate. [Link]
-
Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation. [Link]
-
Enzyme-linked immunosorbent assay-based method to quantify the association of small molecules with aggregated amyloid peptides. Analytical Biochemistry. [Link]
-
Interference Testing and Mitigation in LC-MS/MS Assays. AACC. [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]
-
Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. ResearchGate. [Link]
Sources
A Comparative Guide to Purity Analysis of Synthesized 2-Nitrophenylacetic Acid: Titration vs. High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a critical parameter that dictates its suitability for further use. This guide provides an in-depth comparison of two common analytical techniques for determining the purity of synthesized 2-Nitrophenylacetic acid: the classical acid-base titration and the modern chromatographic method of High-Performance Liquid Chromatography (HPLC). This document will delve into the theoretical underpinnings, practical execution, and comparative performance of these methods, supported by experimental data and protocols, to empower you in making informed decisions for your analytical needs.
The Importance of Purity in Synthesized this compound
This compound is a valuable building block in organic synthesis, notably in the preparation of various pharmaceuticals and other bioactive molecules.[1][2] Its purity is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potentially introduce toxic components into drug candidates. The synthesis of this compound can involve multiple steps, including nitration of phenylacetic acid or hydrolysis of 2-nitrophenylacetonitrile, which can introduce various impurities such as isomers (e.g., 4-nitrophenylacetic acid), unreacted starting materials, and byproducts.[3][4] Therefore, a robust and reliable analytical method for purity assessment is a non-negotiable aspect of quality control.
Method 1: Purity Determination by Acid-Base Titration
Acid-base titration is a classic and cost-effective quantitative analysis technique that relies on the neutralization reaction between an acid and a base.[5] For this compound, a monoprotic acid, its purity can be determined by titrating a known mass of the synthesized compound with a standardized solution of a strong base, such as sodium hydroxide (NaOH).
The Chemical Principle
The reaction proceeds as a straightforward neutralization:
C₈H₇NO₄ + NaOH → C₈H₆NNaO₄ + H₂O
At the equivalence point, the moles of NaOH added are equal to the moles of this compound present in the sample.[6] By accurately measuring the volume of the standardized NaOH solution required to reach the endpoint, which is visualized by a color change of an indicator, the purity of the sample can be calculated.
Experimental Protocol: Titration
1. Preparation of Standardized 0.1 M NaOH Solution:
-
Dissolve approximately 4.0 g of NaOH pellets in 1 L of deionized water.
-
Standardize the NaOH solution by titrating against a primary standard, such as potassium hydrogen phthalate (KHP), using phenolphthalein as an indicator.
2. Sample Preparation and Titration:
-
Accurately weigh approximately 0.2-0.25 g of the synthesized this compound into a 250 mL Erlenmeyer flask.[7]
-
Dissolve the sample in approximately 50 mL of a suitable solvent, such as a mixture of ethanol and water, to ensure complete dissolution.
-
Add 2-3 drops of phenolphthalein indicator to the flask.[7]
-
Titrate the this compound solution with the standardized 0.1 M NaOH solution from a burette until a faint, persistent pink color is observed.[8]
-
Record the volume of NaOH solution consumed.
-
Perform the titration in triplicate to ensure accuracy and precision.
3. Calculation of Purity:
The percentage purity of this compound is calculated using the following formula:
Purity (%) = (V × M × MW) / (W × 10)
Where:
-
V = Volume of NaOH solution used in mL
-
M = Molarity of the standardized NaOH solution
-
MW = Molecular weight of this compound (181.15 g/mol )[9]
-
W = Weight of the this compound sample in g
Titration Workflow Diagram
Caption: Workflow for purity analysis of this compound by titration.
Method 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique that can separate, identify, and quantify components in a mixture.[10] For the purity analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This method offers high resolution and sensitivity, allowing for the detection and quantification of not only the main compound but also any impurities present.
The Chromatographic Principle
In RP-HPLC, the sample is dissolved in a mobile phase and injected into a column packed with a nonpolar stationary phase. The components of the sample are separated based on their differential partitioning between the polar mobile phase and the nonpolar stationary phase. Less polar compounds, like this compound, will have a stronger interaction with the stationary phase and thus elute later than more polar impurities. The separated components are detected by a UV detector, and the area of the peak corresponding to this compound is used to determine its purity.
Experimental Protocol: HPLC
1. Preparation of Mobile Phase and Standard Solution:
-
Prepare a mobile phase consisting of a mixture of acetonitrile, water, and an acidifier like phosphoric acid or formic acid.[11]
-
Prepare a standard solution of high-purity this compound of a known concentration in the mobile phase.
2. Sample Preparation:
-
Accurately weigh a small amount of the synthesized this compound and dissolve it in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC Analysis:
-
Set up the HPLC system with a suitable C18 column.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a fixed volume of the standard solution and the sample solution into the HPLC system.
-
Run the analysis for a sufficient time to allow for the elution of all components.
-
Monitor the eluent at a specific UV wavelength (e.g., 254 nm).
4. Data Analysis and Purity Calculation:
The percentage purity is calculated based on the area of the peaks in the chromatogram:
Purity (%) = (Area of this compound peak in sample / Total area of all peaks in sample) × 100
HPLC Workflow Diagram
Caption: Workflow for purity analysis of this compound by HPLC.
Comparison of Titration and HPLC for Purity Analysis
The choice between titration and HPLC for purity analysis depends on various factors, including the required level of detail, available resources, and the specific goals of the analysis.
| Feature | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Neutralization reaction | Differential partitioning |
| Information Provided | Overall acidic content (purity as the main acid) | Purity of the main compound and detection/quantification of individual impurities |
| Specificity | Low; titrates all acidic impurities | High; separates and quantifies individual components |
| Sensitivity | Milligram level | Microgram to nanogram level |
| Accuracy & Precision | Good for high-purity samples | Excellent |
| Time per Sample | Relatively fast (10-15 minutes) | Longer (20-30 minutes per run, plus setup) |
| Cost per Sample | Low | High (instrumentation, columns, solvents) |
| Equipment | Basic laboratory glassware (burette, flasks) | Sophisticated instrumentation (pump, injector, column, detector, software) |
| Ideal Application | Rapid purity check of a known compound, process control | Detailed impurity profiling, quality control for pharmaceuticals, method development |
Conclusion: Making the Right Choice
Both acid-base titration and HPLC are valuable tools for the purity analysis of synthesized this compound.
Titration serves as a rapid, cost-effective, and reliable method for determining the overall acidic purity of a sample. It is an excellent choice for routine quality control in a production setting or for preliminary purity assessments where the identity of potential impurities is not a primary concern.
HPLC , on the other hand, provides a much more detailed picture of the sample's composition. Its high specificity and sensitivity make it the method of choice for research and development, where identifying and quantifying individual impurities is crucial for understanding the synthesis process and ensuring the safety and efficacy of a potential drug substance.[12]
Ultimately, the selection of the analytical method should be guided by a thorough understanding of the sample and the specific information required. In many regulated environments, a combination of both techniques may be employed: titration for a quick purity check and HPLC for a comprehensive impurity profile to meet stringent quality standards.
References
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SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
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Studylib. (n.d.). Organic Acid Purity Determination by Titration. Retrieved from [Link]
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Shandong Biotech. (n.d.). This compound. Retrieved from [Link]
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Krins Life Sciences. (n.d.). This compound pure, 98%. Retrieved from [Link]
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IU Pressbooks. (n.d.). Analysis of Acids and Bases by Titration. Retrieved from [Link]
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Patsnap Eureka. (2025, August 5). Methods for Detecting Impurities in Glacial Acetic Acid. Retrieved from [Link]
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UST Journals. (2024, December 16). The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes. Retrieved from [Link]
- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
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Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
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PubChem. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 22). 9.2: Acid–Base Titrations. Retrieved from [Link]
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US Pharmacopeia (USP). (n.d.). Recommendations for titration methods validation. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]
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Mettler Toledo. (n.d.). Validation of Titration Methods. Retrieved from [Link]
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Semantic Scholar. (n.d.). Development and Validation of Simple Titrimetric Method for the Determination of Magnesium Content in Esomeprazole Magnesium. Retrieved from [Link]
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YouTube. (2018, April 11). Titration Experiment & Calculate the Molarity of Acetic Acid in Vinegar. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 17.3: Acid-Base Titrations. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis and Validation of Bis(cyclotryptamine) Alkaloids from 2-Nitrophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of synthetic routes to bis(cyclotryptamine) alkaloids, with a primary focus on a pathway originating from the readily accessible starting material, 2-Nitrophenylacetic acid. As your Senior Application Scientist, I will not only detail the synthetic steps but also elucidate the underlying chemical principles and provide a framework for the rigorous validation of the final products. Our exploration will encompass alternative synthetic strategies, offering a comparative analysis to inform your selection of the most suitable route for your research and development objectives.
Introduction: The Allure of Bis(cyclotryptamine) Alkaloids
Bis(cyclotryptamine) alkaloids, a class of natural products, feature intricate molecular architectures characterized by a dimeric structure of cyclotryptamine units. These compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities, which span from antimicrobial to neuroactive properties. The complexity of their structures, often featuring multiple stereocenters, presents a formidable challenge for synthetic chemists and underscores the need for robust and validated synthetic methodologies.
The this compound Route: A Strategic Approach
The synthesis of bis(cyclotryptamine) alkaloids from this compound offers a logical and convergent pathway. This strategy hinges on the initial construction of the core tryptamine skeleton, followed by a crucial cyclization to form the hexahydropyrrolo[2,3-b]indole monomer, which is then dimerized to yield the target alkaloids.
A Proposed Synthetic Pathway from this compound
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Nitrophenylacetic Acid for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are daily pursuits. With these endeavors comes the critical responsibility of ensuring the safe handling and disposal of all chemical reagents, intermediates, and byproducts. This guide provides an in-depth, procedural framework for the proper disposal of 2-Nitrophenylacetic acid, a versatile yet hazardous compound frequently utilized in organic synthesis. Our focus is to move beyond mere procedural steps to instill a deep understanding of the chemical principles that underpin these safety protocols, thereby fostering a culture of intrinsic laboratory safety.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is paramount to comprehend the inherent risks associated with this compound. This understanding forms the bedrock of safe laboratory practices.
This compound is a yellow to pale brown crystalline powder.[1] It is classified as an irritant, causing skin and eye irritation.[2][3] Inhalation may also cause respiratory irritation.[3] Beyond its irritant properties, a crucial and often overlooked hazard lies in its chemical reactivity. Of significant note, it can form an explosive mixture with thionyl chloride and, upon heating to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[3] Furthermore, safety data sheets explicitly warn against contact with strong oxidizing agents and strong bases.[3]
| Hazard | Description | GHS Classification |
| Skin Irritation | Causes skin irritation upon contact. | Skin Irrit. 2 |
| Eye Irritation | Causes serious eye irritation. | Eye Irrit. 2A |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | STOT SE 3 |
| Reactivity | Forms an explosive mixture with thionyl chloride. | Not Classified |
| Decomposition | Emits toxic nitrogen oxides upon heating. | Not Classified |
| Incompatibility | Incompatible with strong oxidizing agents and strong bases. | Not Classified |
Table 1: Summary of Hazards Associated with this compound.[3]
The Disposal Decision-Making Workflow
The proper disposal of any chemical waste is a process governed by a clear and logical sequence of assessments and actions. The following workflow diagram, rendered in DOT language, illustrates the decision-making process for the disposal of this compound.
Caption: Decision-making workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed, actionable guide for the safe disposal of this compound waste generated in a laboratory setting. The causality behind each step is explained to ensure a thorough understanding of the safety principles involved.
Part 1: Pre-Disposal Assessment and Preparation
-
Characterize the Waste Stream: Before initiating any disposal procedure, it is crucial to have a complete understanding of the waste. This includes the approximate concentration of this compound and the presence of any other chemicals, particularly solvents or oxidizing agents. Halogenated and non-halogenated solvent waste should be segregated.[4]
-
Consult Regulatory Requirements: All chemical waste disposal is governed by federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the primary framework for hazardous waste management in the United States.[5] Familiarize yourself with your institution's specific Chemical Hygiene Plan (CHP) and hazardous waste disposal guidelines, which are mandated by the Occupational Safety and Health Administration (OSHA).[6][7]
-
Assemble Personal Protective Equipment (PPE): Due to the irritant nature of this compound, appropriate PPE is non-negotiable. This includes:
-
Work in a Ventilated Area: All steps of the disposal process, particularly the neutralization step, must be performed in a certified chemical fume hood to prevent the inhalation of any dust, aerosols, or evolved gases.[8]
Part 2: Neutralization - A Cautious Approach
Neutralization is a common and effective pretreatment for acidic waste. However, the presence of the nitro group on the aromatic ring of this compound necessitates a cautious and deliberate approach. The primary goal is to increase the pH of the waste to a near-neutral range (pH 6.0-8.0) to reduce its corrosivity.
The Rationale for Using a Weak Base:
While strong bases like sodium hydroxide will readily neutralize the carboxylic acid, their use is strongly discouraged. The safety data for this compound explicitly lists "strong bases" as an incompatible material.[3] The reaction of a nitrated aromatic compound with a strong base can potentially lead to unintended and hazardous side reactions, including increased decomposition and the potential for the formation of other hazardous byproducts.
Therefore, a weak base such as sodium bicarbonate (NaHCO₃) is the recommended neutralizing agent. The reaction of a carboxylic acid with sodium bicarbonate is a well-understood acid-base reaction that produces a salt (sodium 2-nitrophenylacetate), water, and carbon dioxide gas. This reaction is generally less exothermic and more controllable than neutralization with a strong base.
Neutralization Procedure:
-
Prepare the Neutralizing Solution: Prepare a saturated or near-saturated solution of sodium bicarbonate in water. Using a solution rather than the solid powder allows for more controlled addition and helps to dissipate any heat generated during the reaction.
-
Slow and Controlled Addition: With the this compound waste solution in a suitable container (e.g., a large beaker or flask) and under constant stirring, slowly add the sodium bicarbonate solution.
-
Monitor for Gas Evolution: The reaction will produce carbon dioxide gas, which will be observed as effervescence or bubbling.[2][9] The rate of addition of the sodium bicarbonate solution should be controlled to prevent excessive foaming and potential overflow of the container.
-
Monitor the pH: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the sodium bicarbonate solution until the pH is in the range of 6.0 to 8.0.
Part 3: Final Containerization and Disposal
Crucial Point: Even after neutralization, the resulting solution is still considered hazardous waste . The neutralization step only addresses the corrosive nature of the waste; it does not eliminate the environmental hazards associated with the nitrated aromatic compound.
-
Transfer to a Hazardous Waste Container: Carefully transfer the neutralized solution into a designated and properly labeled hazardous waste container. The container should be made of a material compatible with the waste (e.g., high-density polyethylene).
-
Proper Labeling: The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name of the contents: "Neutralized this compound Solution." Also, indicate the approximate concentrations and the date of accumulation.
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory, following all institutional and regulatory guidelines for secondary containment and segregation of incompatible waste streams.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste. All hazardous waste must be disposed of through a licensed treatment, storage, and disposal facility (TSDF).
Emergency Procedures for Spills
In the event of a spill of this compound, immediate and appropriate action is required to mitigate the hazard.
-
Small Spills (Solid): For small spills of the solid material, carefully sweep it up, avoiding the generation of dust, and place it in a sealed container for disposal as hazardous waste. The area can then be decontaminated with soap and water.
-
Small Spills (Solution): For small spills of a solution, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated absorbent material into a sealed container for disposal as hazardous waste.
-
Large Spills: For large spills, evacuate the immediate area and notify your institution's EHS or emergency response team. Do not attempt to clean up a large spill without the proper training and equipment.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the chemical principles behind the hazards and the disposal protocols, researchers can move beyond rote compliance to a state of proactive safety consciousness. This guide provides the foundational knowledge and a detailed procedural framework to achieve this goal, ensuring that the pursuit of scientific advancement is conducted with the utmost responsibility.
References
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
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National Institutes of Health. (n.d.). PubChem Compound Summary for CID 77337, this compound. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Requirements for Pesticide Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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Wikipedia. (2023). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
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- 9. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Nitrophenylacetic Acid
As researchers and scientists at the forefront of drug development, our work with versatile chemical intermediates like 2-Nitrophenylacetic acid is foundational to innovation. This compound is a key precursor in the synthesis of various heterocyclic molecules, including those with potential as enzyme inhibitors and anticancer agents.[1] However, its utility in the lab is matched by a set of hazards that demand our full attention and respect. This guide is designed to provide you with the essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep, causal understanding of the "why" behind each safety protocol.
Hazard Assessment: Understanding the Risks of this compound
This compound is a combustible, yellow to pale brown crystalline powder.[1] Its primary hazards, as outlined by the Globally Harmonized System (GHS), are significant and directly inform our PPE strategy.
-
Skin Irritation (H315): Direct contact with the skin can cause irritation.[1][2][3][4] Pre-existing skin conditions, such as dermatitis, may be exacerbated by exposure.[5] It is critical to prevent skin contact not only to avoid immediate irritation but also to prevent potential systemic effects if the compound enters the bloodstream through cuts or abrasions.[5]
-
Serious Eye Irritation (H319): This is a significant risk. The compound can cause serious and potentially damaging eye irritation upon contact.[1][2][3][4]
-
Respiratory Tract Irritation (H335): As a fine powder, this compound can easily become airborne, especially during weighing and transfer.[5] Inhaling the dust can cause irritation to the respiratory system.[2][5][6]
-
Combustible Dust Hazard: While not flammable in the conventional sense, the fine powder of this compound can form explosive mixtures with air if dispersed in a sufficient concentration within a confined space, with a source of ignition present.[5]
Core Directive: Your Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the specific task at hand. The following protocol outlines the essential PPE and the rationale for its use.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Given the serious eye irritation hazard (H319), robust eye protection is mandatory at all times when handling this compound.
-
Minimum Requirement: At a minimum, safety glasses with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[7]
-
Recommended for Powder Handling: When weighing the solid or performing any task that could generate dust, it is strongly recommended to upgrade to chemical splash goggles. Goggles provide a complete seal around the eyes, offering superior protection from airborne particulates.
-
High-Risk Operations: For large-scale operations or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with safety goggles.
Hand Protection: Preventing Dermal Exposure
To mitigate the risk of skin irritation (H315), appropriate gloves are essential.
-
Glove Selection: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for handling this compound and provide good resistance.[8]
-
The Causality of Glove Integrity: Always inspect gloves for any signs of damage (e.g., punctures, tears) before use. It is crucial to use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[2] Contaminated gloves should be disposed of immediately as hazardous waste.[2]
Body Protection: Shielding Against Contamination
Protecting your body and personal clothing from contamination is a key aspect of laboratory hygiene and safety.
-
Standard Laboratory Attire: A standard, long-sleeved laboratory coat is required to protect against incidental contact.[9]
-
Enhanced Protection: For tasks with a higher risk of dust generation or spillage, consider using chemical-resistant coveralls or a rubber apron over your lab coat.[9][10] Contaminated clothing should be removed immediately and laundered separately before reuse.[5][11]
Respiratory Protection: Guarding Against Inhalation Hazards
The potential for respiratory irritation (H335) from airborne dust makes respiratory protection a critical consideration.[2]
-
Engineering Controls First: The primary method for controlling airborne hazards is through engineering controls. All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[2][11]
-
When Respirators are Required: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is necessary. A NIOSH/MSHA-approved air-purifying respirator with a particulate filter (conforming to EN 143) is recommended.[7] For higher concentrations, a full-face respirator may be required.[12]
Operational and Disposal Plans: A Step-by-Step Guide
Proper procedure is paramount to safety. Follow these steps for routine handling and disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area (preferably a fume hood) is clean and uncluttered. Confirm that an eyewash station and safety shower are readily accessible.[11]
-
Donning PPE: Put on all required PPE as outlined in the table below, starting with your lab coat, followed by respiratory protection (if needed), eye protection, and finally gloves.
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
-
Waste Classification: All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Disposal Procedure: Do not dispose of this chemical down the drain.[2] Collect all waste in suitable, closed, and clearly labeled containers for disposal.[2][7] Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2][7]
Data Presentation: PPE Selection Matrix
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety Glasses with Side-Shields | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing/Transfer (in fume hood) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not generally required |
| Preparing Solutions (in fume hood) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not generally required |
| Large Scale Operations (>100g) | Goggles & Face Shield | Nitrile Gloves | Chemical Resistant Apron/Coverall | Recommended (Particulate Respirator) |
| Spill Cleanup | Goggles & Face Shield | Nitrile Gloves | Chemical Resistant Coverall | Required (Particulate Respirator) |
Mandatory Visualization: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE based on the task.
References
- Material Safety Data Sheet - 2-Hydroxyphenylacetic Acid, 99%. Cole-Parmer.
- SAFETY DATA SHEET - this compound. Fisher Scientific.
- SAFETY DATA SHEET - 4-Nitrophenylacetic acid. Fisher Scientific.
- 4-Nitrophenylacetic acid - Material Safety Data Sheet. Santa Cruz Biotechnology.
- Personal Protective Equipment (PPE). CHEMM.
- Safety equipment, PPE, for handling acids. Quicktest.
- UNIT 7: Personal Protective Equipment. University of Hawaii at Manoa.
- What PPE Should You Wear When Handling Acid 2026?. LeelineWork.
- SAFETY DATA SHEET - 2-Methoxyphenylacetic acid. Sigma-Aldrich.
- p-NITRO PHENYL ACETIC ACID CAS NO 104-03-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- (2-Nitrophenyl)acetic acid. Wikipedia.
- SAFETY DATA SHEET - 4-Nitrophenylacetic acid. Avocado Research Chemicals Ltd. (Part of Thermo Fisher Scientific).
- This compound | 3740-52-1. Tokyo Chemical Industry (India) Pvt. Ltd.
- This compound. Shandong Biotech.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
